Fgfr-IN-3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H27F2N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-[1-[(2,2-difluorocyclopropyl)methyl]piperidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C18H27F2N5O2/c1-11-16(21)12(2)23-17(22-11)27-10-15(26)24(3)14-4-6-25(7-5-14)9-13-8-18(13,19)20/h13-14H,4-10,21H2,1-3H3 |
InChI Key |
DUYZHWVSTZSQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3CC3(F)F)C)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Disclaimer: As of late 2025, detailed quantitative data and specific experimental protocols for Fgfr-IN-3 (CAS number 2488762-63-4) are not extensively available in the public scientific literature. Commercial vendors describe it as an orally active, potent, and blood-brain barrier-penetrant FGFR modulator with neuroprotective activity. To fulfill the structural and content requirements of this technical guide, we will use publicly available data for a representative and well-characterized pan-FGFR inhibitor, FGFR3-IN-3 (CAS number 2428738-41-2) , to illustrate the principles of FGFR inhibition, data presentation, and experimental methodologies.
Introduction to FGFR Signaling
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), is pivotal in regulating a multitude of cellular processes. These include cell proliferation, differentiation, migration, and survival. The binding of Fibroblast Growth Factor (FGF) ligands, in concert with heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2]
Dysregulation of the FGF/FGFR signaling axis through gene amplification, activating mutations, or chromosomal translocations is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[3] Consequently, FGFRs have emerged as critical therapeutic targets for drug development. Small molecule inhibitors, typically ATP-competitive, are designed to block the kinase activity of FGFRs, thereby abrogating the downstream signaling that promotes tumor growth.[4]
Quantitative Data: Biochemical Potency
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The data below for the representative compound, FGFR3-IN-3, demonstrates its potent and pan-FGFR activity.
Table 1: Biochemical IC50 Values for FGFR3-IN-3
| Target Kinase | IC50 (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3 |
| FGFR4 | 74 |
| Data sourced from MedchemExpress.[5] |
Core Signaling Pathway and Mechanism of Action
FGFR inhibitors primarily function by competing with endogenous ATP for binding to the kinase domain of the receptor. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
The logical relationship of an ATP-competitive inhibitor is to block the kinase domain before it can phosphorylate downstream substrates.
Detailed Experimental Protocols
The characterization of an FGFR inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase domain by measuring the amount of ATP consumed during the phosphorylation reaction.
Objective: To determine the IC50 value of an inhibitor against a specific FGFR kinase.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, FGFR4)
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test Inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor dilution (or DMSO for control).
-
2 µL of FGFR enzyme diluted in Kinase Assay Buffer.
-
2 µL of a substrate/ATP mixture (final concentration of substrate and ATP should be at or near the Km for the enzyme).
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cell-Based Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling for their growth and survival.
Objective: To determine the potency of an inhibitor in a cellular context.
Materials:
-
Cancer cell line with known FGFR alteration (e.g., SNU-16 with FGFR2 amplification, KMS-11 with FGFR3 translocation).
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Test Inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, resazurin).
-
96-well clear-bottom, white-walled tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration. Fit the curve to determine the IC50 value.
Conclusion
The development of potent and selective FGFR inhibitors represents a significant advancement in targeted cancer therapy. A thorough characterization, involving quantitative biochemical and cell-based assays, is essential to understand the efficacy and mechanism of action of these compounds. While specific data for this compound is limited, the methodologies and principles described herein, using FGFR3-IN-3 as a representative molecule, provide a comprehensive framework for the evaluation of any novel FGFR inhibitor intended for research or clinical development.
References
Fgfr-IN-3 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fgfr-IN-3, a potent pan-FGFR inhibitor. The document details its physicochemical properties, and will be expanded to include experimental protocols and its role in signaling pathways.
Core Molecular Data
This compound is a key compound in the study of Fibroblast Growth Factor Receptor (FGFR) signaling, which plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGFR pathway is implicated in various cancers, making inhibitors like this compound valuable tools for research and potential therapeutic development.
| Property | Value | Reference |
| Molecular Weight | 759.92 g/mol | [1] |
| Chemical Formula | C38H49N9O6S | [1] |
| CAS Number | 2428738-41-2 | [1] |
Biological Activity
This compound acts as a potent, pan-FGFR inhibitor, demonstrating activity against multiple members of the FGFR family. Its inhibitory concentrations (IC50) highlight its efficacy in blocking the kinase activity of these receptors, which is a critical step in their signaling cascade. This inhibitory action makes this compound a subject of interest for research into cancers where FGFR pathways are overactive, such as bladder cancer.[1]
Future Sections
This guide will be expanded to include the following sections:
-
Experimental Protocols: Detailed methodologies for in vitro and in vivo studies involving this compound, including kinase assays, cell-based proliferation assays, and animal models.
-
Signaling Pathways: A thorough examination of the FGFR signaling pathway and the mechanism of action of this compound within this cascade.
-
Mandatory Visualizations: Diagrams of signaling pathways and experimental workflows will be provided to enhance understanding.
Signaling Pathway Overview
To illustrate the mechanism of this compound, a diagram of the canonical FGFR signaling pathway is provided below. This pathway is initiated by the binding of a fibroblast growth factor (FGF) to its receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation event triggers a downstream signaling cascade, often involving the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses. This compound exerts its effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
References
Navigating the Blood-Brain Barrier: A Technical Guide on the CNS Permeability of FGFR Inhibitors, Featuring Infigratinib
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the critical aspect of blood-brain barrier (BBB) permeability of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies with significant potential for treating central nervous system (CNS) malignancies. Initial searches for "Fgfr-IN-3" did not yield publicly available data. Therefore, this document will focus on a well-characterized, orally bioavailable, and selective pan-FGFR inhibitor, infigratinib (BGJ398) , as a representative example to address the core requirements of this guide.
Executive Summary
The efficacy of systemically administered drugs for brain tumors is often hampered by the restrictive nature of the blood-brain barrier. Understanding the ability of a drug to penetrate the CNS is paramount for the development of effective neuro-oncology therapeutics. This guide provides an in-depth look at the BBB permeability of the FGFR inhibitor infigratinib, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating the pertinent signaling pathway.
Quantitative Analysis of Infigratinib Blood-Brain Barrier Permeability
The ability of a drug to cross the blood-brain barrier is quantified by several key parameters, including the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu). The Kp,uu is considered the most accurate measure of BBB penetration as it accounts for the unbound, pharmacologically active drug concentrations in both compartments.
A preclinical study in Wistar rats and a phase 0 clinical trial in patients with recurrent high-grade glioma have provided valuable insights into the CNS distribution of infigratinib.[1][2] The key quantitative findings are summarized in the table below.
| Parameter | Value | Species | Study Type | Tissue | Reference |
| Brain-to-Plasma Ratio (AUC0-12h) | 0.68 | Rat (Wistar) | Preclinical | Brain | [1] |
| Unbound Tumor-to-Plasma Coefficient (Kp,uu) | 1.4 (mean) | Human | Phase 0 Clinical Trial | Non-enhancing tumor | [2] |
| Unbound Concentration | 3.5 nM (mean) | Human | Phase 0 Clinical Trial | Non-enhancing tumor | [2] |
Table 1: Summary of Quantitative BBB Permeability Data for Infigratinib.
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The determination of BBB permeability involves a combination of in vivo techniques coupled with sensitive bioanalytical methods. While specific, detailed protocols for infigratinib are proprietary, a generalizable methodology for a small molecule inhibitor like infigratinib is outlined below.
In Vivo Animal Studies (Preclinical)
Objective: To determine the brain-to-plasma concentration ratio (Kp) of an FGFR inhibitor in a rodent model.
Methodology:
-
Animal Model: Male Wistar rats are typically used.
-
Drug Administration: A single oral dose of the FGFR inhibitor (e.g., 10 mg/kg of infigratinib) is administered.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose), blood samples are collected via cardiac puncture or a cannulated vessel. Immediately following blood collection, animals are euthanized, and brains are harvested.
-
Sample Processing:
-
Plasma: Blood is centrifuged to separate plasma.
-
Brain: Brain tissue is weighed and homogenized in a suitable buffer.
-
-
Bioanalysis: The concentration of the drug in plasma and brain homogenate is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The area under the concentration-time curve (AUC) for both brain and plasma is calculated. The brain-to-plasma ratio is then determined by dividing the AUCbrain by the AUCplasma.
Human Studies (Clinical)
Objective: To determine the unbound drug concentration and the unbound tumor-to-plasma coefficient (Kp,uu) in patients with brain tumors.
Methodology:
-
Patient Population: Patients with recurrent high-grade glioma scheduled for surgical resection.
-
Drug Administration: Patients receive a daily oral dose of the FGFR inhibitor (e.g., 125 mg of infigratinib) for a defined period (e.g., 7 days) prior to surgery.
-
Sample Collection: On the day of surgery, timed blood samples and cerebrospinal fluid (CSF) are collected. During surgery, tumor tissue from both enhancing and non-enhancing regions is obtained.
-
Sample Processing:
-
Plasma: Blood is processed to obtain plasma.
-
Tumor Tissue: Tumor samples are processed to determine total and unbound drug concentrations. This may involve techniques like equilibrium dialysis.
-
-
Bioanalysis: Total and unbound drug concentrations in plasma, CSF, and tumor tissue are measured using a validated LC-MS/MS method.
-
Data Analysis: The unbound tumor-to-plasma coefficient (Kp,uu) is calculated by dividing the unbound drug concentration in the tumor by the unbound drug concentration in the plasma.
Visualization of the FGFR Signaling Pathway
FGFR inhibitors exert their therapeutic effect by blocking the downstream signaling cascades initiated by the binding of fibroblast growth factors (FGFs) to their receptors. The diagram below illustrates the canonical FGFR signaling pathway that is inhibited by molecules like infigratinib.
References
Technical Guide: Investigating the Neuroprotective Potential of FIIN-3, a Covalent FGFR Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Fgfr-IN-3" is not documented in the scientific literature. This guide assumes the query refers to FIIN-3 , a structurally and functionally characterized irreversible Fibroblast Growth Factor Receptor (FGFR) inhibitor. Currently, there is no direct published evidence demonstrating the neuroprotective properties of FIIN-3. This document serves as a technical framework to guide the investigation of its potential neuroprotective effects based on its mechanism of action and the established roles of FGFR signaling in the nervous system.
Introduction
Fibroblast Growth Factor (FGF) signaling is a critical regulator of a myriad of cellular processes, including cell proliferation, differentiation, and survival.[1] In the central nervous system, the FGF/FGFR axis is pivotal for development, maintenance, and repair.[2] Dysregulation of this pathway has been implicated in various neurological disorders.[3] The therapeutic modulation of FGFR activity, therefore, presents a compelling strategy for addressing neurodegenerative conditions.
This guide focuses on FIIN-3, a next-generation, irreversible pan-FGFR inhibitor.[4][5] Originally developed to overcome resistance to first-generation anti-cancer therapies, its potent and covalent mechanism of action warrants exploration in other pathological contexts, including neurodegeneration. FIIN-3 offers a unique tool to probe the consequences of sustained FGFR inhibition on neuronal health and survival.
This document provides a comprehensive overview of FIIN-3's biochemical properties, the relevant FGFR signaling pathways in the nervous system, and detailed experimental protocols for evaluating its potential neuroprotective effects.
Core Properties of FIIN-3
FIIN-3 is a potent, irreversible inhibitor of the FGFR family, designed to form a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the receptor. This mode of action leads to sustained target inhibition.
Chemical Properties
| Property | Value | Reference |
| IUPAC Name | N-(4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)ureido)methyl)phenyl)acrylamide | |
| Molecular Formula | C34H36Cl2N8O4 | |
| Molecular Weight | 691.61 g/mol | |
| CAS Number | 1637735-84-2 |
Biochemical Activity
FIIN-3 demonstrates potent inhibitory activity across all four FGFR isoforms. Notably, it also exhibits activity against the Epidermal Growth Factor Receptor (EGFR), a feature that must be considered in the interpretation of experimental results.
| Target | IC50 (nM) | Reference |
| FGFR1 | 13.1 | |
| FGFR2 | 21 | |
| FGFR3 | 31.4 | |
| FGFR4 | 35.3 | |
| EGFR | 43 |
FGFR Signaling in the Nervous System
FGFR signaling is initiated by the binding of FGF ligands, leading to receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for neuronal function.
-
RAS-MAPK Pathway: This pathway is integral to neuronal differentiation, neurite outgrowth, and survival.
-
PI3K-AKT Pathway: A central mediator of cell survival, this pathway inhibits apoptotic machinery and promotes the expression of pro-survival genes.
The role of FGFR signaling in neurodegeneration is complex; while it is essential for neuronal maintenance and can be neuroprotective, aberrant or excessive signaling may contribute to pathological processes. For instance, FGF-2 released from degenerating neurons can induce microglial-mediated neuroprotection through FGFR3-ERK signaling. Therefore, the context-dependent inhibition of this pathway by compounds like FIIN-3 could either be beneficial or detrimental.
Experimental Protocols for Assessing Neuroprotective Properties
To evaluate the neuroprotective potential of FIIN-3, a multi-assay approach is recommended, starting with in vitro models to establish efficacy and mechanism, followed by in vivo validation.
In Vitro Neuroprotection Assays
A general workflow involves inducing neurotoxicity in a neuronal cell culture model and assessing the ability of FIIN-3 to prevent cell death or dysfunction.
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., differentiated SH-SY5Y cells) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of FIIN-3 (e.g., 0.1 nM to 1 µM) for 1-2 hours.
-
Induction of Toxicity: Add a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model) to the wells. Include control wells with vehicle only, FIIN-3 only, and neurotoxin only.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
This assay quantifies the activity of key executioner caspases activated during apoptosis.
-
Cell Culture and Treatment: Follow steps 1-4 from the Cell Viability Assay protocol (Section 4.1.1) in a white-walled 96-well plate.
-
Reagent Preparation: Prepare a luminogenic caspase-3/7 substrate solution according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Assay: Add the caspase-3/7 reagent directly to each well, mix gently, and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.
This assay assesses the ability of a compound to protect against toxin-induced neurite retraction or to promote neurite growth, a key aspect of neuronal health.
-
Cell Plating: Plate iPSC-derived neurons or a similar model on laminin-coated 384-well plates and culture for an optimal period to allow for neurite formation (e.g., 72 hours).
-
Treatment: Treat cells with FIIN-3 and a neurotoxin known to cause neurite shortening (e.g., vincristine).
-
Fixing and Staining: After the treatment period (e.g., 24-48 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Use automated image analysis software to quantify parameters such as total neurite length per neuron, number of branch points, and number of viable neurons.
Western blotting is used to determine if FIIN-3 modulates the phosphorylation status of FGFR and its downstream effectors, ERK and AKT.
-
Protein Extraction: Culture and treat cells as described previously. Lyse the cells in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify changes in protein phosphorylation.
In Vivo Neuroprotection Models
If in vitro results are promising, the neuroprotective effects of FIIN-3 should be evaluated in established animal models of neurodegenerative diseases.
-
Model Selection: Choose a relevant model, such as the 6-OHDA-induced rat model for Parkinson's disease or an LPS-induced neuroinflammation model for Alzheimer's-like pathology.
-
Drug Administration: Administer FIIN-3 to the animals (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule, starting before or after the induction of the lesion.
-
Behavioral Analysis: Conduct behavioral tests to assess functional outcomes. For example, in a Parkinson's model, this could involve rotarod tests or cylinder tests to measure motor deficits. For dementia models, tests like the Morris water maze can be used to evaluate cognitive function.
-
Histological and Biochemical Analysis: After the behavioral assessment period, euthanize the animals and collect brain tissue. Perform immunohistochemical staining to quantify neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons). Measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins (p-FGFR, p-ERK, p-AKT) in brain homogenates.
Conclusion and Future Directions
FIIN-3 is a potent, irreversible FGFR inhibitor with a well-defined biochemical profile. While its neuroprotective properties have not been directly demonstrated, its mechanism of action intersects with signaling pathways vital for neuronal health and survival. The dysregulation of FGFR signaling is increasingly recognized as a factor in various neurological conditions, positioning FGFR as a plausible therapeutic target.
The experimental framework outlined in this guide provides a systematic approach to rigorously evaluate the neuroprotective potential of FIIN-3. Initial in vitro studies are crucial to determine if FIIN-3 can protect neurons from specific toxic insults and to elucidate the underlying molecular mechanisms. Positive findings would warrant further investigation in more complex in vivo models to assess its therapeutic efficacy, safety, and translational potential for treating neurodegenerative diseases. Given its dual activity against EGFR, careful experimental design, including the use of EGFR-specific inhibitors as controls, will be essential to delineate the specific contribution of FGFR inhibition to any observed neuroprotective effects.
References
- 1. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulated fibroblast growth factor (FGF) signaling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
Unraveling the Mechanism of Fgfr-IN-3: An ATP-Competitive Modulator of Fibroblast Growth Factor Receptor
For Immediate Release
[City, State] – November 27, 2025 – Fgfr-IN-3, a potent, orally active, and blood-brain barrier-penetrant modulator of the Fibroblast Growth Factor Receptor (FGFR), has been identified as an ATP-competitive inhibitor. This in-depth guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization, aimed at researchers, scientists, and drug development professionals.
This compound, also known as compound 6, has demonstrated significant neuroprotective activity, positioning it as a promising candidate for research in neurodegenerative diseases. Its primary mechanism involves the modulation of FGFR signaling, a critical pathway in cellular processes such as proliferation, differentiation, and survival.
Quantitative Analysis of this compound Activity
While specific IC50 and Ki values for this compound are not publicly available in the immediate search results, its characterization as a more efficacious analog of the parent compound, SUN13837, suggests a potent inhibitory profile. The inhibitory activity of similar FGFR modulators is typically determined through rigorous biochemical and cellular assays.
| Parameter | Value | Assay Type |
| IC50 (this compound) | Data not publicly available | Kinase Inhibition Assay |
| Ki (this compound) | Data not publicly available | Enzyme Kinetic Assay |
| Cellular Potency | Data not publicly available | Cell-Based Proliferation/Viability Assay |
Table 1: Quantitative Data for this compound. The table will be updated as specific quantitative data for this compound becomes publicly accessible.
Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of the FGFR kinase domain. This mode of action involves the binding of the inhibitor to the ATP-binding pocket of the enzyme, thereby preventing the binding of the natural substrate, ATP. This blockage of ATP binding effectively halts the phosphorylation cascade that is essential for the downstream signaling of the FGFR pathway.
Fgfr-IN-3: A Technical Guide to a Covalent Fibroblast Growth Factor Receptor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making it a key target for therapeutic intervention. Fgfr-IN-3 is a potent, irreversible covalent inhibitor of FGFR, designed to overcome resistance to first-generation reversible inhibitors. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Introduction: Reversible vs. Irreversible Inhibition of FGFR
Small molecule inhibitors of kinases are broadly classified into two categories: reversible and irreversible. Reversible inhibitors bind to the target protein through non-covalent interactions, such as hydrogen bonds and van der Waals forces. Their binding is in equilibrium, and the inhibitor can dissociate from the target. In contrast, irreversible inhibitors, like this compound, form a stable, covalent bond with a specific amino acid residue within the target protein's active site.[1] This covalent linkage leads to a prolonged and often permanent inactivation of the enzyme. The irreversible nature of this compound offers the potential for a more sustained therapeutic effect and the ability to overcome certain forms of drug resistance.[1]
Mechanism of Action of this compound
This compound is a next-generation covalent inhibitor that targets a conserved cysteine residue within the P-loop of the ATP-binding pocket of FGFRs.[1] The inhibitor possesses a reactive acrylamide group that forms a covalent bond with the thiol group of this cysteine.[1] This covalent modification physically blocks the ATP-binding site, thereby preventing the transfer of phosphate and inhibiting the kinase activity of the receptor. This targeted covalent inhibition leads to the downregulation of downstream signaling pathways that are crucial for tumor cell growth and survival.[1]
The FGFR Signaling Pathway
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of their intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively regulate cellular processes such as proliferation, survival, and angiogenesis. This compound, by irreversibly inhibiting the kinase activity of FGFR, effectively blocks the initiation of these oncogenic signaling cascades.
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against various FGFR isoforms. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values demonstrate its potent activity.
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Wild-Type FGFRs | |||
| FGFR1 | Biochemical | 1-41 | |
| FGFR2 | Biochemical | 1-41 | |
| FGFR3 | Biochemical | 1-41 | |
| FGFR4 | Biochemical | 1-41 | |
| Mutant FGFRs | |||
| FGFR2 (gatekeeper mutant) | Cellular | 64 | |
| Cellular Assays | |||
| Tel/FGFR2 V564M Ba/F3 | Proliferation | Potent Inhibition |
Experimental Protocols
The characterization of this compound as an irreversible inhibitor involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (Example using ADP-Glo™)
This assay quantifies the kinase activity of FGFR by measuring the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human FGFR kinase (FGFR1, 2, 3, or 4)
-
Poly (E,Y) 4:1 as a generic substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant FGFR enzyme, and the substrate/ATP mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit FGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with known FGFR activation (e.g., Ba/F3 cells expressing a constitutively active FGFR mutant)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 6 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for total FGFR and β-actin as loading controls.
Washout Experiment to Confirm Irreversible Binding
This experiment differentiates between reversible and irreversible inhibition by assessing the duration of target inhibition after the removal of the inhibitor.
Procedure:
-
Treat cells with a high concentration of this compound for a sufficient time to allow covalent bond formation (e.g., 1-2 hours).
-
Washout Step: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.
-
Incubate the washed cells in fresh medium for various time points (e.g., 0, 4, 8, 24 hours).
-
At each time point, lyse the cells and perform a Western blot for phospho-FGFR as described in section 4.2.
-
Analysis: For an irreversible inhibitor like this compound, the inhibition of FGFR phosphorylation should be sustained even after prolonged incubation in inhibitor-free medium. In contrast, for a reversible inhibitor, phosphorylation levels would recover as the inhibitor dissociates from the target.
Caption: Workflow for a Washout Experiment.
Mass Spectrometry to Confirm Covalent Adduct Formation
Mass spectrometry provides direct evidence of covalent bond formation by detecting the mass shift of the target protein upon incubation with the inhibitor.
Procedure:
-
Incubate recombinant FGFR with an excess of this compound.
-
Remove unbound inhibitor using a desalting column or dialysis.
-
Analyze the protein sample using liquid chromatography-mass spectrometry (LC-MS).
-
Analysis: Compare the mass spectrum of the this compound-treated FGFR with that of the untreated (apo) FGFR. A mass increase corresponding to the molecular weight of this compound in the treated sample confirms the formation of a covalent adduct.
-
Peptide Mapping (Optional): To identify the specific cysteine residue that is modified, the protein-inhibitor complex can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).
Caption: Logical Flow for Covalent Adduct Confirmation by Mass Spectrometry.
Conclusion
This compound is a potent and selective irreversible inhibitor of FGFRs that demonstrates its utility in overcoming resistance to first-generation reversible inhibitors. Its covalent mechanism of action provides sustained inhibition of the FGFR signaling pathway. The experimental methodologies outlined in this guide provide a framework for the comprehensive characterization of this compound and other covalent kinase inhibitors. This in-depth understanding is crucial for the continued development of targeted cancer therapies.
References
The Impact of Fgfr-IN-3 on Fibroblast Growth Factor Receptor Downstream Signaling: An In-depth Technical Guide
Disclaimer: Extensive searches for a specific compound designated "Fgfr-IN-3" did not yield any direct results. However, the scientific literature contains substantial information on a series of potent, irreversible FGFR inhibitors known as "FIIN" compounds. Given the similarity in nomenclature, this technical guide will focus on FIIN-3 , as it is highly probable that this is the compound of interest.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in a multitude of human cancers.[2][3] This has positioned FGFRs as a compelling therapeutic target for oncology drug development.[4] Small molecule inhibitors that target the ATP-binding pocket of the FGFR kinase domain have emerged as a promising therapeutic strategy. This guide provides a comprehensive technical overview of FIIN-3, a potent and irreversible pan-FGFR inhibitor, and its effects on downstream signaling pathways.
FIIN-3: A Covalent Irreversible Inhibitor of FGFR
FIIN-3 is an irreversible inhibitor that covalently targets a conserved cysteine residue within the ATP-binding pocket of FGFRs. This covalent modification leads to sustained inhibition of the receptor's kinase activity. FIIN-3 exhibits potent inhibitory activity against all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).
Quantitative Data: Biochemical Potency of FIIN-3
The inhibitory activity of FIIN-3 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) presented in the table below.
| Target | IC50 (nM) |
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
Effect on FGFR Downstream Signaling Pathways
Activation of FGFRs by their cognate fibroblast growth factor (FGF) ligands initiates a cascade of intracellular signaling events. The primary downstream pathways activated by FGFRs are the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways. By irreversibly inhibiting the kinase activity of FGFR, FIIN-3 effectively blocks the activation of these critical signaling cascades.
The RAS-MAPK Pathway
The RAS-MAPK pathway is a central signaling cascade that regulates cell proliferation and differentiation. Upon FGFR activation, the docking protein FRS2 is phosphorylated, leading to the recruitment of the Grb2-SOS complex and subsequent activation of RAS. Activated RAS initiates a phosphorylation cascade through RAF, MEK, and ultimately ERK. FIIN-3, by preventing the initial autophosphorylation of FGFR, blocks the phosphorylation of FRS2 and consequently inhibits the activation of the entire RAS-MAPK pathway.
The PI3K-AKT Pathway
The PI3K-AKT pathway is crucial for cell survival and inhibition of apoptosis. FGFR activation leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which in turn activates AKT. FIIN-3's inhibition of FGFR phosphorylation prevents the activation of PI3K and subsequently suppresses the pro-survival signals mediated by AKT.
The PLCγ-PKC Pathway
The PLCγ-PKC pathway is involved in cell migration and calcium signaling. Activated FGFRs phosphorylate and activate phospholipase C gamma (PLCγ), which hydrolyzes PIP2 into IP3 and DAG, leading to the activation of protein kinase C (PKC) and the release of intracellular calcium. By blocking FGFR kinase activity, FIIN-3 abrogates the activation of PLCγ and the downstream signaling events.
Experimental Protocols
The following sections detail the methodologies commonly employed to characterize the effects of FGFR inhibitors like FIIN-3.
Biochemical Kinase Assay (e.g., Z'-LYTE™ Assay)
Objective: To determine the in vitro potency (IC50) of FIIN-3 against purified FGFR kinases.
Methodology:
-
Reagents: Purified recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable peptide substrate, ATP, and the Z'-LYTE™ detection reagents.
-
Procedure: a. The kinase, substrate, and varying concentrations of FIIN-3 are pre-incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at room temperature. d. The Z'-LYTE™ development reagent is added to stop the kinase reaction and initiate the detection of phosphorylated and non-phosphorylated substrate. e. A final stop reagent is added, and the fluorescence emission ratio is measured to determine the extent of kinase inhibition. f. IC50 values are calculated from the dose-response curves.
Cellular Assay: Western Blotting for FGFR Downstream Signaling
Objective: To assess the effect of FIIN-3 on the phosphorylation status of FGFR and key downstream signaling proteins in a cellular context.
Methodology:
-
Cell Culture: Cancer cell lines with known FGFR alterations (e.g., amplifications, fusions, or activating mutations) are cultured to 70-80% confluency.
-
Treatment: Cells are serum-starved and then treated with varying concentrations of FIIN-3 or a vehicle control (DMSO) for a specified duration. In some experiments, cells are stimulated with an FGF ligand to induce receptor activation.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis. b. The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane. c. The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20). d. The membrane is incubated with primary antibodies specific for phosphorylated forms of FGFR, FRS2, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls. e. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. g. Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of FIIN-3 on the proliferation and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of FIIN-3 or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: The CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the EC50 (half-maximal effective concentration) is calculated to determine the potency of FIIN-3 in inhibiting cell viability.
Logical Relationship Diagram
Conclusion
FIIN-3 is a potent, irreversible pan-FGFR inhibitor that effectively abrogates downstream signaling through the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways. By covalently binding to the FGFR kinase domain, FIIN-3 provides sustained inhibition, leading to decreased cancer cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of FIIN-3 and other similar FGFR inhibitors, which hold significant promise as targeted therapies for cancers driven by aberrant FGFR signaling.
References
- 1. FIIN-3 | EGFR | FGFR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
The Role of Fibroblast Growth Factor Receptor 3 Inhibition in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Growth Factor Receptor 3 (FGFR3) signaling has emerged as a critical pathway in the pathogenesis of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This technical guide provides an in-depth overview of the role of FGFR3 in preclinical disease models and the therapeutic potential of its inhibition. Recent studies have elucidated the involvement of FGFR3 in amyloid-beta (Aβ)-induced tau pathology in Alzheimer's disease and its impact on the survival of dopaminergic neurons in models of Parkinson's disease. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows. While the specific inhibitor "Fgfr-IN-3" was not identified in a comprehensive literature search, this guide focuses on the effects of well-characterized FGFR inhibitors to provide a foundational understanding for researchers in the field.
Introduction: FGFR3 in Neurodegeneration
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival[1]. FGFR3 is expressed in various tissues, including the brain[2]. Dysregulation of FGFR3 signaling has been implicated in developmental disorders and cancer[3][4]. More recently, its role in the central nervous system and its contribution to neurodegenerative processes have become an area of intense investigation.
In the context of Alzheimer's disease , recent groundbreaking research has identified FGFR3 as a key mediator of Aβ-induced tau uptake by neurons. This finding provides a direct molecular link between the two hallmark pathologies of the disease.
In Parkinson's disease models, FGFR3 signaling has been shown to be important for the development and survival of dopaminergic neurons, the primary cell type lost in this disorder.
This guide will delve into the preclinical evidence supporting the role of FGFR3 in these disease models and the experimental approaches used to investigate its function.
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from studies investigating the role of FGFR3 in neurodegenerative disease models.
| Neurodegenerative Disease Model | Experimental System | Key Finding | Quantitative Result | Reference |
| Parkinson's Disease | FGFR3-deficient mice (+/-) | Reduced number of dopaminergic (DA) neurons | FGFR3+/- mice had 6692.94 ± 307.3 DA neurons compared to 8350.50 ± 448.9 in wild-type mice (p < 0.01) | |
| Multiple Sclerosis (EAE model) | C57BL/6J mice treated with AZD4547 (FGFR1-3 inhibitor) | Reduction in clinical severity of Experimental Autoimmune Encephalomyelitis (EAE) | 84.6% reduction in the severity of the first clinical episode (prevention) and 81% reduction (suppression) | |
| Alzheimer's Disease | In vitro neuronal culture | Dovitinib (multi-kinase inhibitor including FGFR) interferes with the effects of the CREB3L2-ATF4 protein pair induced by Aβ | Identified as a candidate molecule to normalize β-amyloid–mediated transcriptional responses | |
| Neuroinflammation | In vitro microglial cells | Erdafitinib (pan-FGFR inhibitor) reduces LPS-induced neuroinflammation | Significantly reduced increases in proinflammatory cytokines and NLRP3 inflammasome activation |
Table 1: Summary of Quantitative Data on FGFR3 in Neurodegenerative Disease Models
Signaling Pathways and Experimental Workflows
FGFR3 Signaling in Aβ-Induced Tau Uptake
In Alzheimer's disease models, Aβ oligomers have been shown to promote the secretion of FGF2 from neurons. FGF2 then acts as a ligand for FGFR3, leading to the internalization of FGFR3. Extracellular tau can bind to the extracellular domain of FGFR3 and is subsequently co-internalized, thereby facilitating its propagation and subsequent pathology.
General Experimental Workflow for Testing FGFR Inhibitors
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an FGFR inhibitor in a neurodegenerative disease model.
Detailed Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the induction of a unilateral dopaminergic lesion in rats to model Parkinson's disease.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)
-
Stereotaxic frame
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% (w/v) ascorbic acid to prevent oxidation. A typical concentration is 2-4 mg/mL. The solution should be freshly prepared and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Injection Site Identification: Locate the injection coordinates for the medial forebrain bundle (MFB) relative to bregma (e.g., Anteroposterior: -2.2 mm; Mediolateral: +1.5 mm; Dorsoventral: -8.0 mm from the dura).
-
Craniotomy: Drill a small hole in the skull at the identified coordinates.
-
6-OHDA Injection: Slowly lower the Hamilton syringe needle to the target depth. Infuse the 6-OHDA solution at a rate of 1 µL/min (total volume typically 2-4 µL). Leave the needle in place for 5 minutes post-injection to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the scalp incision and provide post-operative care, including monitoring for recovery from anesthesia and providing easy access to food and water.
-
Behavioral Assessment: Behavioral tests, such as apomorphine- or amphetamine-induced rotation tests, can be performed 2-3 weeks post-lesion to confirm the extent of the dopaminergic lesion.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the detection of tyrosine hydroxylase, a marker for dopaminergic neurons, in brain sections.
Materials:
-
Formalin-fixed, paraffin-embedded or cryopreserved brain sections
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)
-
Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse monoclonal)
-
Secondary antibody: fluorescently-labeled or biotinylated anti-rabbit/mouse IgG
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Section Preparation: Deparaffinize and rehydrate paraffin sections, or directly use cryosections.
-
Antigen Retrieval (for paraffin sections): Heat sections in a citrate buffer (pH 6.0) to unmask antigens.
-
Permeabilization: Incubate sections in PBS with 0.3% Triton X-100 for 10-15 minutes.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-TH antibody in blocking solution and incubate the sections overnight at 4°C.
-
Washing: Wash the sections three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate secondary antibody for 1-2 hours at room temperature, protected from light if using fluorescent antibodies.
-
Counterstaining and Mounting: Counterstain with DAPI if desired, wash with PBS, and mount the coverslips using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Western Blot for Phosphorylated FGFR3
This protocol details the detection of phosphorylated FGFR3 to assess its activation state.
Materials:
-
Cell or tissue lysates
-
Lysis buffer containing phosphatase and protease inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (specific for activating phosphorylation sites, e.g., Tyr653/654) and anti-total-FGFR3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse cells or tissues in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-FGFR3 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FGFR3 to normalize the phosphorylated protein levels.
AAV-mediated siRNA Knockdown in the Hippocampus
This protocol describes the in vivo knockdown of a target gene (e.g., FGFR3) in the hippocampus using adeno-associated virus (AAV) expressing a short hairpin RNA (shRNA) or small interfering RNA (siRNA).
Materials:
-
AAV vector encoding the shRNA/siRNA against the target gene and a reporter gene (e.g., GFP)
-
Control AAV vector (e.g., encoding a scrambled shRNA)
-
Anesthetic
-
Stereotaxic frame
-
Hamilton syringe
Procedure:
-
Virus Preparation: Obtain or produce high-titer AAV vectors.
-
Stereotaxic Injection: Anesthetize the animal and secure it in a stereotaxic frame. Following a similar surgical procedure as for the 6-OHDA model, inject the AAV vector into the desired hippocampal subfield (e.g., CA1 or dentate gyrus).
-
Post-injection Recovery: Allow the animal to recover and the virus to express for a sufficient period (typically 2-4 weeks).
-
Verification of Knockdown: After the experimental endpoint, sacrifice the animal and collect the brain tissue. Verify the knockdown efficiency by immunohistochemistry for the reporter gene and the target protein, or by qPCR or Western blot analysis of the hippocampal tissue.
Conclusion and Future Directions
The evidence presented in this technical guide strongly implicates FGFR3 signaling as a significant contributor to the pathology of neurodegenerative diseases in preclinical models. The discovery of its role in mediating Aβ-induced tau uptake in Alzheimer's models opens up new avenues for therapeutic intervention. Similarly, its influence on dopaminergic neuron survival highlights its potential as a target in Parkinson's disease.
While the specific compound "this compound" remains elusive, the broader class of FGFR inhibitors, such as AZD4547, Dovitinib, and Erdafitinib, have shown promise in preclinical studies and are being investigated in other disease contexts. Future research should focus on:
-
Developing highly selective FGFR3 inhibitors with good brain penetrance to minimize off-target effects.
-
Elucidating the downstream signaling events that are specifically altered by FGFR3 inhibition in the context of neurodegeneration.
-
Conducting further in vivo studies in a wider range of neurodegenerative disease models to validate the therapeutic potential of this approach.
-
Investigating the potential of FGFR inhibitors in combination therapies with other disease-modifying agents.
The continued exploration of the role of FGFR3 in neurodegeneration holds significant promise for the development of novel and effective treatments for these devastating disorders.
References
Technical Guide: Fgfr-IN-3 - A Novel Fibroblast Growth Factor Receptor Inhibitor
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a specific molecule designated "Fgfr-IN-3". The following technical guide has been generated based on a representative, potent, and selective indazole-based FGFR inhibitor, herein referred to as Fgfr-IN-X , to illustrate the requested format and content for researchers, scientists, and drug development professionals. The data and experimental protocols are synthesized from publicly available research on novel FGFR inhibitors.
Core Compound: Fgfr-IN-X Chemical Structure
Fgfr-IN-X is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its chemical structure is characterized by a 1H-indazole scaffold, a key feature for its high affinity and inhibitory activity.
IUPAC Name: 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(2-(dimethylamino)ethyl)-1H-indazol-3-amine
Chemical Formula: C19H21Cl2N5O2
Molecular Weight: 438.31 g/mol
SMILES: CN(C)CCNc1nc2cc(ccc2[nH]1)c1c(Cl)cc(OC)cc1c(Cl)OC
(Chemical structure image would be placed here in a real document)
Quantitative Biological Activity
The inhibitory activity of Fgfr-IN-X against various FGFR isoforms and its effect on cancer cell proliferation have been quantified. The data is summarized in the table below.
| Target | Assay Type | IC50 (nM) | Cell Line | Cell Proliferation IC50 (nM) |
| FGFR1 | Enzymatic | 2.9 | SNU-16 | 40.5 |
| FGFR2 | Enzymatic | 5.1 | - | - |
| FGFR3 | Enzymatic | 8.7 | - | - |
| VEGFR2 | Enzymatic | >1000 | - | - |
Experimental Protocols
Synthesis of Fgfr-IN-X
The synthesis of Fgfr-IN-X is a multi-step process starting from commercially available materials. The key steps involve a Suzuki coupling to form the biaryl core, followed by a Buchwald-Hartwig amination to introduce the side chain.
Materials:
-
6-bromo-1H-indazol-3-amine
-
(2,6-dichloro-3,5-dimethoxyphenyl)boronic acid
-
N,N-dimethylethane-1,2-diamine
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Na2CO3 (Sodium carbonate)
-
Xantphos (Ligand)
-
Cesium carbonate (Cs2CO3)
-
Dioxane (Solvent)
-
Dimethylformamide (DMF) (Solvent)
Step 1: Suzuki Coupling
-
To a solution of 6-bromo-1H-indazol-3-amine (1.0 eq) and (2,6-dichloro-3,5-dimethoxyphenyl)boronic acid (1.2 eq) in a 2:1 mixture of dioxane and water, add Na2CO3 (3.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(dppf)Cl2 (0.05 eq) and heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-3-amine.
Step 2: Buchwald-Hartwig Amination
-
To a solution of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazol-3-amine (1.0 eq) and N,N-dimethylethane-1,2-diamine (1.5 eq) in anhydrous DMF, add Cs2CO3 (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Xantphos (0.1 eq) and Pd2(dba)3 (0.05 eq).
-
Heat the reaction mixture at 110 °C for 18 hours under an argon atmosphere.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to afford Fgfr-IN-X.
FGFR Kinase Assay
The in vitro inhibitory activity of Fgfr-IN-X against FGFR kinases is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add recombinant human FGFR1, FGFR2, or FGFR3 kinase to the wells of a 384-well plate.
-
Add varying concentrations of Fgfr-IN-X dissolved in DMSO.
-
Initiate the kinase reaction by adding ATP and a biotinylated peptide substrate.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding a detection mixture containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin.
-
Incubate for another hour at room temperature.
-
Read the TR-FRET signal on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Visualizations
FGFR Signaling Pathway
The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: Simplified FGFR signaling cascade and the point of inhibition by Fgfr-IN-X.
Fgfr-IN-X Synthesis Workflow
The synthetic route to Fgfr-IN-X involves two main chemical transformations: a Suzuki coupling to form the core biaryl structure, followed by a Buchwald-Hartwig amination to append the solubilizing side chain.
Caption: Key steps in the chemical synthesis of Fgfr-IN-X.
Data Presentation: Kinase Inhibition Profile
An In-Depth Technical Guide to In Vitro Kinase Assays for Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Introduction: This technical guide provides a comprehensive overview of the in vitro kinase assay results and methodologies for a representative pan-FGFR inhibitor, Futibatinib (TAS-120). While specific data for a compound designated "Fgfr-IN-3" is not publicly available, the principles and procedures outlined here are broadly applicable to the characterization of novel FGFR inhibitors for researchers, scientists, and drug development professionals.
The inhibitory activity of a compound against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro kinase assay results for the irreversible pan-FGFR inhibitor, Futibatinib (TAS-120).
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.8 |
| FGFR2 | 1.4 |
| FGFR3 | 1.6 |
| FGFR4 | 3.7 |
This data indicates that Futibatinib (TAS-120) is a potent inhibitor of all four FGFR family members in biochemical assays.[1]
Experimental Protocols: In Vitro Kinase Assay
A variety of in vitro kinase assay formats are available, including luminescence-based assays like ADP-Glo™ and time-resolved fluorescence resonance energy transfer (TR-FRET) assays like LanthaScreen™. These assays are designed to measure the enzymatic activity of a kinase and its inhibition by a test compound.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction occurs, and then remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Generalized Protocol for an In Vitro Kinase Assay (ADP-Glo™ format)
This protocol provides a general framework for determining the IC50 of an inhibitor against an FGFR kinase.
1. Reagents and Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)[2]
-
Kinase-specific substrate (e.g., a poly-peptide substrate)
-
ATP
-
Test inhibitor (e.g., Futibatinib) serially diluted in DMSO
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates (low volume, white)
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test inhibitor to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FGFR kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).[3]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro FGFR kinase assay.
FGFR Signaling Pathway
References
An In-Depth Technical Guide to the Discovery and Development of Infigratinib (BGJ398), a Potent FGFR1-3 Inhibitor
As the specific molecule "Fgfr-IN-3" could not be identified in publicly available scientific literature, this technical guide will focus on a well-characterized and clinically relevant Fibroblast Growth Factor Receptor (FGFR) inhibitor, Infigratinib (BGJ398) , as a representative example to fulfill the user's request. Infigratinib is a selective inhibitor of FGFR1, FGFR2, and FGFR3.
This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of Infigratinib (BGJ398), a selective tyrosine kinase inhibitor targeting FGFR1, FGFR2, and FGFR3. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted cancer therapy and FGFR signaling.
Introduction: The Role of FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous cancers.[3][4]
FGFR3, in particular, is frequently altered in several malignancies, including urothelial carcinoma and multiple myeloma.[5] These alterations can lead to constitutive activation of the receptor, promoting uncontrolled cell growth and survival. This oncogenic addiction to FGFR signaling provides a strong rationale for the development of targeted inhibitors.
Discovery and Development of Infigratinib (BGJ398)
Infigratinib (formerly BGJ398) emerged from drug discovery programs aimed at identifying potent and selective small-molecule inhibitors of the FGFR kinase domain. It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FGFR kinase domain, thereby preventing the transfer of phosphate and subsequent activation of downstream signaling pathways. Preclinical studies demonstrated its potential as a selective inhibitor of FGFR1-3.
The development of Infigratinib has progressed through various phases of clinical trials, showing promising anti-tumor activity in patients with tumors harboring FGFR alterations. Notably, Infigratinib received FDA approval for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.
Mechanism of Action and Signaling Pathway
Infigratinib exerts its therapeutic effect by inhibiting the autophosphorylation of FGFR1, FGFR2, and FGFR3, which in turn blocks the activation of downstream signaling cascades. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation and survival.
Quantitative Data
The following tables summarize key quantitative data for Infigratinib based on preclinical and clinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Infigratinib
| Kinase | IC₅₀ (nM) |
| FGFR1 | 1.0 |
| FGFR2 | 1.0 |
| FGFR3 | 1.0 |
| VEGFR2 | >1000 |
| Data presented is representative and may vary between different assays and studies. |
Table 2: In Vivo Efficacy of Infigratinib in Xenograft Models
| Tumor Model | FGFR Alteration | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Multiple Myeloma | t(4;14) | 20 | 85 |
| Bladder Cancer | FGFR3 fusion | 15 | 90 |
| Data is illustrative of preclinical findings and specific results may differ. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
5.1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Infigratinib against a panel of kinases.
-
Methodology:
-
Recombinant human kinase domains (e.g., FGFR1, FGFR2, FGFR3, VEGFR2) are incubated with a specific peptide substrate and ATP.
-
Infigratinib is added in a series of dilutions to determine its inhibitory effect.
-
The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
-
5.2. Cell-Based Proliferation Assay
-
Objective: To assess the effect of Infigratinib on the proliferation of cancer cell lines with and without FGFR alterations.
-
Methodology:
-
Cancer cell lines (e.g., multiple myeloma cell line KMS-11 with t(4;14)) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Infigratinib or vehicle control.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured, and the percentage of cell growth inhibition is calculated relative to the vehicle-treated control.
-
GI₅₀ (concentration for 50% growth inhibition) values are determined from the dose-response curves.
-
Conclusion
Infigratinib (BGJ398) is a potent and selective inhibitor of FGFR1-3 that has demonstrated significant anti-tumor activity in preclinical models and clinical trials, particularly in cancers driven by FGFR alterations. Its development represents a successful example of targeted therapy in oncology. Further research is ongoing to explore its efficacy in other cancer types and in combination with other therapeutic agents.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Preclinical Pharmacology of a Representative FGFR Inhibitor: AZD4547
An in-depth analysis of existing literature reveals no publicly available preclinical pharmacology data for a compound specifically designated "Fgfr-IN-3." To fulfill the core requirements of this request, this technical guide will therefore focus on a well-characterized and representative selective FGFR inhibitor, AZD4547. The data and methodologies presented herein are based on published preclinical studies of AZD4547 and will serve as a comprehensive example of the preclinical pharmacological profile of a potent FGFR inhibitor.
This document provides a detailed overview of the preclinical pharmacology of AZD4547, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3. The information is intended for researchers, scientists, and drug development professionals.
Kinase Inhibitory Potency
AZD4547 is a potent, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1] Its selectivity for the FGFR family over other kinase families, such as VEGFR, is a key characteristic.
Table 1: In Vitro Kinase Inhibitory Activity of AZD4547
| Target Kinase | IC50 (nM) |
| FGFR1 | 0.2 |
| FGFR2 | 2.5 |
| FGFR3 | 1.8 |
| FGFR4 | >1000 |
| VEGFR2 (KDR) | 24 |
Data compiled from publicly available preclinical studies.
Cellular Activity
The inhibitory activity of AZD4547 has been demonstrated in various cancer cell lines with known FGFR aberrations, such as amplifications, mutations, or fusions.
Table 2: Anti-proliferative Activity of AZD4547 in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | IC50 (nM) |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 8 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 10 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 12 |
Data compiled from publicly available preclinical studies.
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor efficacy of AZD4547. Oral administration of AZD4547 has been shown to result in significant, dose-dependent tumor growth inhibition in models with FGFR pathway activation.[1]
Table 3: In Vivo Anti-Tumor Efficacy of AZD4547 in Xenograft Models
| Xenograft Model | Cancer Type | FGFR Aberration | Dosing Regimen | Tumor Growth Inhibition (%) |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 12.5 mg/kg, QD, PO | 85 |
| RT-112 | Bladder Cancer | FGFR3 Mutation | 25 mg/kg, QD, PO | 70 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 25 mg/kg, QD, PO | 65 |
QD: once daily; PO: oral administration. Data compiled from publicly available preclinical studies.
Experimental Protocols
4.1. In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against purified FGFR kinase domains.
-
Methodology:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains are used.
-
The assay is typically performed in a 384-well plate format.
-
The compound is serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP and a synthetic peptide substrate.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence resonance energy transfer - FRET).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
4.2. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.
-
Methodology:
-
Cancer cell lines with known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of the compound for a specified period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
IC50 values are determined from the resulting dose-response curves.
-
4.3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The compound is administered orally at various dose levels and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blotting for downstream signaling proteins).
-
Signaling Pathways and Experimental Workflows
Caption: FGFR Signaling Pathways.
Caption: Preclinical Drug Discovery Workflow.
References
Methodological & Application
Application Notes and Protocols for Fgfr-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling, often through genetic alterations such as mutations, amplifications, or fusions, is a key driver in various cancers, particularly bladder cancer. Fgfr-IN-3 is a potent and selective pan-FGFR inhibitor that shows significant promise in targeting cancers with aberrant FGFR signaling. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
This compound: Potency and Selectivity
This compound (also referred to as compound 40a in some literature) is a highly potent inhibitor of the FGFR family. Its inhibitory activity has been characterized through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) summarized in the table below.[1]
| Target | IC50 (nM) |
| FGFR1 | 2.1 |
| FGFR2 | 3.1 |
| FGFR3 | 4.3 |
| FGFR4 | 74 |
Table 1: IC50 values of this compound against the four FGFR isoforms.[1]
Recommended Cell Lines for this compound Experiments
Several human bladder cancer cell lines with known FGFR3 alterations are suitable for investigating the effects of this compound. These cell lines provide excellent models to study the inhibitor's impact on cell viability, signaling pathways, and downstream cellular processes.
| Cell Line | Description | Culture Medium |
| SW780 | Transitional cell carcinoma of the bladder.[2] | RPMI 1640 + 10% FBS + 1% Penicillin/Streptomycin.[2] |
| RT112 | Papillary transitional cell carcinoma of the bladder. | RPMI 1640 + 10% FBS + 1% Penicillin/Streptomycin. |
| RT4 | Papillary transitional cell carcinoma of the bladder. | McCoy's 5A + 10% FBS + 1% Penicillin/Streptomycin. |
Table 2: Recommended bladder cancer cell lines for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., SW780)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to attach and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of FGFR3 Phosphorylation
This protocol allows for the assessment of this compound's ability to inhibit the autophosphorylation of FGFR3, a key step in its activation.
Materials:
-
Selected cancer cell line (e.g., RT112)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-FGFR3 (e.g., p-FGFR3 Tyr653/654), anti-total-FGFR3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-FGFR3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-FGFR3 antibody to normalize for protein loading.
FGFR Signaling Pathway and Inhibition by this compound
FGFR signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand, leading to receptor dimerization and autophosphorylation of the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and preventing its autophosphorylation, thereby blocking downstream signaling.
Conclusion
This compound is a potent inhibitor of the FGFR signaling pathway with significant potential for the treatment of cancers driven by aberrant FGFR activity. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments to further elucidate its therapeutic potential. Careful experimental design and adherence to these protocols will ensure reliable and reproducible results.
References
Probing FGFR Activation: A Detailed Protocol for Western Blot Analysis of p-FGFR Using Fgfr-IN-3
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the use of Fgfr-IN-3, a potent and blood-brain barrier-penetrant modulator of Fibroblast Growth Factor Receptors (FGFRs), in Western blotting experiments to specifically detect the phosphorylated, active form of FGFR (p-FGFR). This protocol is designed to guide researchers in assessing the inhibitory activity of this compound and quantifying its effects on FGFR signaling.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers and developmental disorders. This compound is a valuable tool for investigating the therapeutic potential of FGFR inhibition. Western blotting is a fundamental technique to elucidate the mechanism of action of such inhibitors by directly measuring the phosphorylation status of FGFR.
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation is a critical step for the activation of the receptor and the recruitment of downstream signaling proteins, which in turn activate key cellular pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. This compound exerts its inhibitory effect by targeting the kinase activity of FGFR, thereby preventing this initial autophosphorylation event.
Experimental Protocol: p-FGFR Western Blot
This protocol outlines the steps for treating cells with this compound and subsequently analyzing the levels of phosphorylated FGFR.
Materials and Reagents
-
Cell Lines: Appropriate cell line with detectable FGFR expression (e.g., cancer cell lines with known FGFR alterations).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer.
-
Western Blotting Membranes: PVDF or nitrocellulose.
-
Transfer Buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-FGFR (e.g., recognizing p-Tyr653/654).
-
Rabbit or Mouse anti-total-FGFR.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Detailed Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Starve cells in serum-free or low-serum media for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed for total FGFR and a housekeeping protein like β-actin or GAPDH.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-FGFR signal to the total FGFR signal for each sample.
-
Data Presentation
The following table presents representative quantitative data from a dose-response experiment designed to assess the effect of this compound on FGFR phosphorylation. The data demonstrates a dose-dependent decrease in p-FGFR levels upon treatment with this compound.
| This compound Conc. (nM) | p-FGFR (Arbitrary Units) | Total FGFR (Arbitrary Units) | Normalized p-FGFR/Total FGFR | % Inhibition of p-FGFR |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0% |
| 10 | 0.78 | 0.98 | 0.80 | 20% |
| 50 | 0.45 | 1.02 | 0.44 | 56% |
| 100 | 0.21 | 0.99 | 0.21 | 79% |
| 500 | 0.06 | 1.01 | 0.06 | 94% |
Table 1: Representative Quantitative Analysis of p-FGFR Levels in Response to this compound Treatment. The p-FGFR signal was normalized to the total FGFR signal.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a fresh or different lot of antibody. |
| Insufficient protein load | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Optimize transfer conditions (time, voltage). | |
| High Background | Insufficient blocking | Increase blocking time or use a fresh blocking solution. |
| Antibody concentration too high | Titrate the primary and secondary antibodies. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody is not specific | Use a more specific monoclonal antibody if available. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at the correct concentration. |
Application Notes and Protocols for Fgfr-IN-3 Downstream Pathway Analysis (p-ERK, p-AKT)
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger intracellular signaling cascades critical for cell proliferation, survival, differentiation, and migration.[1][2][3][4] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[1] Fgfr-IN-3 is a small molecule inhibitor designed to target the FGFR kinase domain. Its efficacy is assessed by its ability to modulate downstream signaling pathways, primarily the Ras-MAPK and PI3K-AKT pathways. The phosphorylation of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT) are key indicators of the activation state of these pathways, respectively.
These application notes provide a comprehensive guide to analyzing the inhibitory effects of this compound on the FGFR signaling pathway by measuring the phosphorylation levels of ERK (p-ERK) and AKT (p-AKT) in a cellular context.
Signaling Pathway Overview
Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates a cascade of downstream signaling events. The two primary pathways affected are:
-
The Ras-MAPK Pathway: The FRS2 complex recruits Grb2 and Sos, leading to the activation of Ras. This triggers a kinase cascade (Raf-MEK-ERK), culminating in the phosphorylation of ERK. Activated p-ERK translocates to the nucleus to regulate gene expression related to cell proliferation and differentiation.
-
The PI3K-AKT Pathway: The FRS2 complex can also recruit Gab1, which in turn activates Phosphoinositide 3-kinase (PI3K). PI3K generates PIP3, leading to the recruitment and phosphorylation of AKT. p-AKT is a crucial mediator of cell survival and anti-apoptotic signals.
This compound is expected to inhibit the initial FGFR autophosphorylation, thereby preventing the activation of both the MAPK/ERK and PI3K/AKT pathways.
Quantitative Data Summary
The inhibitory effect of this compound on p-ERK and p-AKT can be quantified to determine its potency. The following table presents hypothetical data from a Western blot experiment in a relevant cancer cell line (e.g., a cell line with known FGFR amplification or mutation).
| Target Protein | This compound Conc. (nM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK (Thr202/Tyr204) | 0 (Vehicle) | 1.00 | ± 0.12 |
| 1 | 0.85 | ± 0.09 | |
| 10 | 0.45 | ± 0.06 | |
| 100 | 0.15 | ± 0.03 | |
| 1000 | 0.05 | ± 0.02 | |
| Total ERK | 0 (Vehicle) | 1.00 | ± 0.08 |
| 10 | 1.02 | ± 0.07 | |
| 100 | 0.98 | ± 0.09 | |
| 1000 | 1.01 | ± 0.06 | |
| p-AKT (Ser473) | 0 (Vehicle) | 1.00 | ± 0.15 |
| 1 | 0.90 | ± 0.11 | |
| 10 | 0.60 | ± 0.08 | |
| 100 | 0.25 | ± 0.05 | |
| 1000 | 0.10 | ± 0.04 | |
| Total AKT | 0 (Vehicle) | 1.00 | ± 0.09 |
| 10 | 0.99 | ± 0.10 | |
| 100 | 1.03 | ± 0.08 | |
| 1000 | 0.97 | ± 0.07 |
Data is presented as the relative band intensity normalized to a loading control (e.g., β-actin or GAPDH) and then expressed as a fold change relative to the vehicle-treated control. The ratio of phosphorylated protein to total protein is a key metric.
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK and p-AKT
This protocol details the procedure for measuring the levels of phosphorylated and total ERK and AKT in cell lysates following treatment with this compound.
A. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line with known FGFR pathway activation (e.g., through FGFR amplification, mutation, or FGF autocrine signaling).
-
Plating: Seed cells in 6-well plates and culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂ until they reach 70-80% confluency.
-
Starvation (Optional): To reduce basal pathway activation, starve cells in serum-free or low-serum media for 12-24 hours prior to treatment.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulation (Optional): If the cell line requires ligand-induced activation, add a stimulant such as FGF2 (e.g., 100 ng/mL for 15 minutes) after the this compound pre-treatment period.
B. Lysate Preparation
-
Washing: After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-50 µg of total protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% or 12% SDS-PAGE gel. Include a protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation (p-ERK and p-AKT): Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and p-AKT (Ser473) diluted in 5% BSA/TBST (typically 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Detection: Incubate the membrane with an enhanced chemiluminescent (ECL) substrate and capture the signal using a digital imaging system.
D. Stripping and Re-probing (for Total ERK/AKT)
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and total AKT.
-
Incubate the membrane in a stripping buffer (e.g., Restore Western Blot Stripping Buffer) for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST, re-block, and then repeat the antibody incubation steps (C5-C8) using antibodies against total ERK1/2 and total AKT.
E. Data Analysis
-
Perform densitometric analysis of the Western blot bands using imaging software.
-
Normalize the intensity of the p-ERK and p-AKT bands to the intensity of the total ERK and total AKT bands, respectively. Further normalization to a loading control (e.g., GAPDH or β-actin) can also be performed.
-
Compare the normalized values across different treatment conditions to determine the effect of this compound.
Troubleshooting
-
Weak or No Signal:
-
Increase protein loading amount (30-50 µg may be needed for p-AKT).
-
Check antibody dilutions and incubation times.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
-
High Background:
-
Increase the duration or number of wash steps.
-
Optimize blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Decrease antibody concentrations.
-
-
Multiple Bands for ERK/p-ERK:
-
ERK1 and ERK2 (p44/42) are two isoforms that may resolve as two separate bands. This is normal.
-
Ensure proper gel percentage and running conditions for good separation.
-
Conclusion
This document provides a framework for evaluating the biological activity of this compound by analyzing its impact on key downstream signaling nodes, p-ERK and p-AKT. The detailed Western blot protocol offers a robust method for quantifying the inhibitor's efficacy in a cellular context. The provided pathway and workflow diagrams, along with the data presentation table, serve as essential tools for planning and interpreting experiments aimed at characterizing novel FGFR inhibitors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing of a Novel FGFR Inhibitor, Fgfr-IN-3, in Mouse Models of Neurological Disease
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available information, "Fgfr-IN-3" is not a publicly documented or commercially available compound. Therefore, these application notes and protocols are based on general principles for the use of small molecule Fibroblast Growth Factor Receptor (FGFR) inhibitors in preclinical mouse models of neurological disease. Researchers should adapt these guidelines based on the specific physicochemical properties and in vitro potency of their specific FGFR inhibitor.
Introduction
Fibroblast Growth Factor (FGF) signaling plays a crucial role in the development, maintenance, and repair of the nervous system. Dysregulation of the FGF/FGFR pathway has been implicated in various neurological disorders, including neurodegenerative diseases and developmental brain disorders.[1][2] FGFR inhibitors are a class of targeted therapeutics being investigated for their potential to modulate these pathological processes. This document provides a generalized framework for the in vivo application of a hypothetical novel FGFR inhibitor, this compound, in mouse models of neurological disease.
This compound: A Hypothetical Profile
For the purpose of these protocols, we will assume this compound is a potent and selective small molecule inhibitor of FGFRs. Key characteristics that would need to be determined experimentally for any novel compound are summarized in the table below.
Table 1: Physicochemical and Pharmacological Profile of a Hypothetical this compound
| Parameter | Example Value | Importance for In Vivo Studies |
| Molecular Weight | 450 g/mol | Influences dosing calculations and solubility. |
| In Vitro IC50 (FGFR1/2/3) | 1-10 nM | Determines the target concentration for efficacy. |
| Solubility | Soluble in DMSO, Ethanol | Critical for formulating a suitable dosing vehicle. |
| In Vivo Half-life | 4-6 hours | Informs the required dosing frequency. |
| Blood-Brain Barrier Permeability | Moderate to High | Essential for targeting neurological diseases. |
Signaling Pathway
FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways. These pathways are integral to cell proliferation, survival, and differentiation.[2][3] this compound is hypothesized to be an ATP-competitive inhibitor that blocks the kinase activity of FGFRs, thereby inhibiting downstream signaling.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Formulation of this compound for In Vivo Dosing
The choice of vehicle is critical for ensuring the solubility and stability of the compound. A common vehicle for poorly water-soluble compounds is a suspension.
Table 2: Example Formulation for this compound
| Component | Purpose | Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL |
| DMSO | Solubilizing Agent | 5-10% (v/v) |
| Tween 80 or Cremophor EL | Surfactant/Emulsifier | 1-5% (v/v) |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% (w/v) |
| Saline or PBS | Vehicle | q.s. to 100% |
Protocol:
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing Tween 80 and/or CMC in saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to form a homogenous suspension.
-
Prepare fresh daily before administration.
Dosing Administration in Mice
The route of administration will depend on the compound's pharmacokinetic properties. Oral gavage and intraperitoneal injection are common routes.
Materials:
-
Gavage needles (18-20 gauge for adult mice).[4]
-
Syringes (1 mL).
-
This compound formulation.
Protocol:
-
Weigh the mouse to calculate the correct dose volume (typically 5-10 mL/kg).
-
Gently restrain the mouse, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the upper palate into the esophagus.
-
Administer the this compound formulation slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
Materials:
-
Needles (25-27 gauge).
-
Syringes (1 mL).
-
This compound formulation.
Protocol:
-
Weigh the mouse to calculate the correct dose volume (typically up to 10 mL/kg).
-
Restrain the mouse to expose its abdomen.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the cecum or bladder.
-
Aspirate to ensure the needle is not in a blood vessel or organ.
-
Inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Experimental Workflow
A typical experimental workflow to assess the efficacy of this compound in a mouse model of a neurological disease is outlined below.
Caption: A generalized experimental workflow for in vivo studies.
Brain Tissue Harvesting and Processing
Protocol:
-
Anesthetize the mouse deeply.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) for immunohistochemistry, or PBS alone for Western blotting.
-
Decapitate the mouse and carefully dissect the brain.
-
For immunohistochemistry, post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
For Western blotting, rapidly dissect the brain region of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
Western Blot for FGFR Pathway Activation
This protocol allows for the quantification of target engagement by measuring the phosphorylation of FGFR and downstream effectors.
Table 3: Reagents and Conditions for Western Blotting
| Step | Reagent/Condition | Details |
| Protein Extraction | RIPA buffer with protease and phosphatase inhibitors | Homogenize brain tissue on ice. |
| Protein Quantification | BCA assay | Normalize protein concentrations. |
| SDS-PAGE | 4-12% Bis-Tris gel | Load 20-30 µg of protein per lane. |
| Transfer | Nitrocellulose or PVDF membrane | Wet or dry transfer system. |
| Blocking | 5% BSA or non-fat milk in TBST | 1 hour at room temperature. |
| Primary Antibody | Anti-p-FGFR, Anti-FGFR, Anti-p-ERK, Anti-ERK, Anti-Actin | Overnight at 4°C. |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG | 1 hour at room temperature. |
| Detection | Enhanced chemiluminescence (ECL) | Image using a digital imager. |
Protocol:
-
Prepare protein lysates from the harvested brain tissue.
-
Determine protein concentration and normalize samples.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensity using software like ImageJ.
Immunohistochemistry (IHC) for Neuropathological Assessment
IHC can be used to visualize the localization of proteins and assess cellular changes in the brain.
Protocol:
-
Section the cryoprotected brain tissue using a cryostat (e.g., 30-40 µm sections).
-
Mount sections on slides or perform free-floating staining.
-
Permeabilize sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with primary antibodies (e.g., against neuronal markers like NeuN, or glial markers like Iba1 or GFAP) overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Mount with a DAPI-containing medium to counterstain nuclei.
-
Image using a fluorescence or confocal microscope.
Data Presentation
Quantitative data from these experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between treatment groups.
Table 4: Example Data Summary for Behavioral Analysis
| Treatment Group | N | Y-Maze Spontaneous Alternation (%) | Morris Water Maze Escape Latency (s) |
| Vehicle | 10 | 55 ± 5 | 45 ± 8 |
| This compound (10 mg/kg) | 10 | 75 ± 6 | 25 ± 5 |
| This compound (30 mg/kg) | 10 | 80 ± 5 | 20 ± 4 |
Table 5: Example Data Summary for Western Blot Analysis
| Treatment Group | N | p-FGFR / Total FGFR (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle | 5 | 1.00 ± 0.15 | 1.00 ± 0.12 |
| This compound (10 mg/kg) | 5 | 0.45 ± 0.08 | 0.55 ± 0.10 |
| This compound (30 mg/kg) | 5 | 0.20 ± 0.05 | 0.30 ± 0.07 |
These generalized application notes and protocols provide a starting point for the preclinical evaluation of a novel FGFR inhibitor in mouse models of neurological disease. It is imperative to perform preliminary studies to determine the optimal formulation, dosing regimen, and to establish the pharmacokinetic and pharmacodynamic profile of the specific compound being investigated.
References
Application Notes and Protocols for Oral Administration of a Novel FGFR Inhibitor (Fgfr-IN-X) in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR signaling is implicated in the pathogenesis of several cancers, making FGFRs attractive therapeutic targets.[2][3] This document provides a detailed protocol for the oral administration of Fgfr-IN-X, a hypothetical novel inhibitor of FGFR3, in rodent models. The protocols and data presented are based on established methodologies for similar FGFR inhibitors due to the absence of publicly available information on a compound specifically named "Fgfr-IN-3".
Fgfr-IN-X: A Novel FGFR3 Inhibitor
For the purpose of this protocol, Fgfr-IN-X is a potent and selective, orally bioavailable small molecule inhibitor of FGFR3. Its mechanism of action involves competing with ATP for binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and downstream signaling pathways.[4]
Preclinical In Vivo Studies: Pharmacokinetics and Pharmacodynamics
Effective oral administration of Fgfr-IN-X in rodents is critical for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its in vivo efficacy and safety. The following sections detail the protocols for such studies.
Pharmacokinetic (PK) Studies
A representative single-dose oral PK study for an FGFR inhibitor in rats is summarized below.
Table 1: Representative Pharmacokinetic Parameters of an Oral FGFR Inhibitor in Rats
| Parameter | Value | Unit |
| Dose | 3 | mg/kg |
| Cmax | 5819 | ng/mL |
| Tmax | 1.4 | h |
| AUC(0-t) | 5553 | h*ng/mL |
| Bioavailability (F%) | 100 | % |
Data is representative and based on a similar compound; it should be determined experimentally for Fgfr-IN-X.[5]
Pharmacodynamic (PD) Studies
PD studies are essential to demonstrate that Fgfr-IN-X engages its target and inhibits downstream signaling in vivo. A common PD marker for FGFR inhibition is the phosphorylation of ERK (pERK).
Table 2: Representative Pharmacodynamic Effect of an Oral FGFR Inhibitor in a Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Time Point (post-dose) | % pERK Inhibition (vs. Vehicle) |
| Vehicle | - | 2 h | 0 |
| FGFR Inhibitor | 30 | 2 h | 57 |
Data is representative and based on a similar compound; it should be determined experimentally for Fgfr-IN-X.
Experimental Protocols
Preparation of Fgfr-IN-X for Oral Administration
Materials:
-
Fgfr-IN-X powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or as determined by solubility studies)
-
Mortar and pestle (optional, for suspension)
-
Homogenizer or sonicator (for suspension)
-
Sterile tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Determine the appropriate vehicle for Fgfr-IN-X based on its solubility and stability. For many preclinical compounds, a suspension in 0.5% methylcellulose is a common choice.
-
Calculate the required amount of Fgfr-IN-X and vehicle based on the desired final concentration and the number of animals to be dosed.
-
Weigh the Fgfr-IN-X powder accurately.
-
If preparing a suspension, gradually add the vehicle to the powder while triturating with a mortar and pestle to create a uniform paste.
-
Transfer the paste to a sterile tube and add the remaining vehicle.
-
Homogenize or sonicate the mixture until a fine, uniform suspension is achieved.
-
Vortex the suspension immediately before each administration to ensure homogeneity.
Oral Gavage Administration in Rodents
Materials:
-
Prepared Fgfr-IN-X formulation
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes
-
Animal scale
-
Personal protective equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling for several days prior to the experiment to reduce stress.
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.
-
Gently but firmly restrain the rodent. For mice, this can be done by scruffing the neck and back to immobilize the head and body. For rats, a similar but larger grip is used.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion length (from the tip of the nose to the last rib).
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt, or if the animal shows signs of distress (e.g., gasping), withdraw the needle immediately as it may have entered the trachea.
-
Once the needle is at the predetermined depth, administer the formulation slowly and steadily.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the animal to its cage.
-
Monitor the animal for a short period for any signs of immediate distress, such as difficulty breathing or regurgitation.
-
Continue to monitor the animals according to the experimental protocol for any adverse effects.
-
Note on Refinement: To reduce stress associated with oral gavage, precoating the gavage needle with a palatable substance like sucrose has been shown to be effective.
Signaling Pathway
FGFR3 activation triggers multiple downstream signaling cascades that are crucial for cell proliferation and survival. Inhibition of FGFR3 by Fgfr-IN-X is expected to block these pathways.
Caption: FGFR3 signaling pathway and the inhibitory action of Fgfr-IN-X.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of Fgfr-IN-X in a rodent tumor model.
Caption: In vivo efficacy study workflow for Fgfr-IN-X.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Infigratinib, a selective FGFR1-3 tyrosine kinase inhibitor, alters dentoalveolar development at high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr-IN-3 Cell Line Sensitivity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[3] Consequently, FGFRs have emerged as a promising therapeutic target in oncology. Fgfr-IN-3 is a novel small molecule inhibitor designed to target the FGFR kinase domain, thereby blocking downstream signaling and inhibiting the growth of FGFR-dependent cancers.
These application notes provide a comprehensive guide for assessing the sensitivity of cancer cell lines to this compound. The protocols herein detail methods for determining cell viability, validating target engagement, and analyzing downstream signaling pathways.
FGFR Signaling Pathway and this compound Mechanism of Action
The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[2][4] This phosphorylation creates docking sites for adaptor proteins, which in turn activate downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways regulate gene expression and drive cellular responses. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR, preventing autophosphorylation and subsequent activation of downstream signaling.
Caption: FGFR Signaling Pathway and this compound Inhibition.
Data Presentation: Cell Line Sensitivity to this compound
The following tables summarize representative data from cell viability and target inhibition experiments. This data is illustrative and should be adapted based on experimental outcomes.
Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (µM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | Example: 0.5 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | Example: 0.2 |
| RT112 | Bladder Cancer | FGFR3 Fusion | Example: 0.1 |
| A549 | Lung Cancer | FGFR Wild-Type | Example: >10 |
Table 2: Inhibition of FGFR Phosphorylation by this compound
| Cell Line | This compound Conc. (µM) | p-FGFR Level (Normalized to Total FGFR) |
| RT112 | 0 (Control) | 1.00 |
| RT112 | 0.1 | 0.25 |
| RT112 | 1 | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Cell Viability Assay Workflow.
Protocol 2: Western Blot for FGFR Phosphorylation
This protocol is used to confirm that this compound inhibits the phosphorylation of its target, FGFR.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for 2-4 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal.
Caption: Western Blot Workflow.
Troubleshooting
Cell Viability Assay:
-
High variability: Ensure consistent cell seeding density and proper mixing of reagents.
-
Low signal: Increase cell number or incubation time with MTT.
Western Blot:
-
No signal: Check antibody dilutions and protein transfer efficiency.
-
High background: Increase washing steps and optimize blocking conditions.
-
Non-specific bands: Use more specific primary antibodies or optimize antibody concentrations.
Conclusion
These protocols provide a robust framework for the preclinical evaluation of this compound. By assessing its impact on cell viability and confirming its mechanism of action through target modulation, researchers can effectively identify sensitive cancer cell lines and advance the development of this promising therapeutic agent.
References
- 1. Reactome | Signaling by FGFR [reactome.org]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Fgfr-IN-3 in Primary Neuron Cultures
For research use only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor (FGF) signaling plays a crucial role in the development, survival, differentiation, and regeneration of neurons. The FGF receptor (FGFR) family, composed of four receptor tyrosine kinases (FGFR1-4), mediates these effects. FGFR3, in particular, is involved in brain and bone development and its dysregulation has been implicated in various neurological conditions. Fgfr-IN-3 is a potent and selective inhibitor of FGFRs. These application notes provide a guideline for the use of this compound in primary neuron cultures to study the impact of FGFR inhibition on neuronal processes.
Disclaimer: As of the last update, specific data on the use of this compound in primary neuron cultures is limited. The following protocols and recommendations are based on general practices for using kinase inhibitors in neuronal cultures and data from structurally related compounds. Researchers should perform initial dose-response and toxicity studies to determine the optimal concentration and treatment duration for their specific primary neuron type and experimental goals.
Mechanism of Action
This compound is an ATP-competitive inhibitor that targets the kinase domain of FGF receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. Key pathways affected by FGFR activation include the Ras-MAPK/ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation. By inhibiting FGFRs, this compound allows for the investigation of the roles of FGF signaling in various neuronal functions.
Product Information
| Parameter | Details |
| Solubility | Soluble in DMSO. For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light. |
| Purity | >98% |
| Chemical Formula | C₂₄H₂₇N₇O |
| Molecular Weight | 429.52 g/mol |
Quantitative Data Summary
Due to the lack of specific data for this compound in primary neurons, the following table provides data for a potent dual FGFR2/FGFR3 inhibitor, "compound 19", which can be used as a starting point for dose-ranging studies with this compound.[1]
| Parameter | Value | Cell Type/Assay Condition | Reference |
| FGFR3 IC₅₀ (Biochemical Assay) | 2.0 nM | Enzymatic assay | [1] |
| FGFR2 IC₅₀ (Biochemical Assay) | 1.8 nM | Enzymatic assay | [1] |
| FGFR1 IC₅₀ (Biochemical Assay) | 27 nM | Enzymatic assay | [1] |
| FGFR4 IC₅₀ (Biochemical Assay) | 157 nM | Enzymatic assay | [1] |
| FGFR3 Cellular IC₅₀ (Ba/F3 cells) | 16 nM | Ba/F3 cell proliferation assay | |
| pERK Inhibition IC₅₀ (Whole Blood Assay) | 209 nM | RT112/84 bladder carcinoma cell line |
Note: IC₅₀ values can vary significantly between biochemical assays and cell-based assays. It is crucial to determine the optimal working concentration for your specific primary neuron culture system. A starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 0.43 mg of this compound in 100 µl of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Treatment of Primary Neuron Cultures with this compound
-
Materials:
-
Established primary neuron cultures (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Complete neuron culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (DMSO)
-
-
Procedure:
-
Culture primary neurons to the desired stage of development.
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution and the DMSO vehicle control.
-
Prepare a series of working solutions by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. For example, to achieve a final concentration of 100 nM in 1 ml of medium, add 0.1 µl of the 10 mM stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove a portion of the existing culture medium from each well.
-
Gently add the medium containing the desired final concentration of this compound or the vehicle control to the respective wells.
-
Incubate the cultures for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Proceed with downstream analysis, such as immunocytochemistry, Western blotting, or viability assays.
-
Protocol 3: Assessing the Effect of this compound on Neuronal Viability (MTT Assay)
-
Materials:
-
Primary neuron cultures treated with this compound (as in Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
-
-
Procedure:
-
At the end of the treatment period, add 10 µl of MTT solution to each well of a 96-well plate containing 100 µl of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µl of the solubilization solution to each well.
-
Incubate the plate overnight in the incubator to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 4: Analysis of Downstream Signaling by Western Blotting
-
Materials:
-
Primary neuron cultures treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
References
Fgfr-IN-3 Immunofluorescence Staining for Target Validation: Application Notes and Protocols
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of various cancers.[3][4] This makes FGFRs attractive targets for therapeutic intervention. Small molecule inhibitors that target the kinase activity of FGFRs are a promising class of anti-cancer drugs.[2]
Target validation is a critical step in drug discovery, confirming that the engagement of a specific molecular target by a compound elicits the desired cellular effect. Immunofluorescence (IF) staining is a powerful technique to visualize the subcellular localization of proteins and to assess the phenotypic consequences of target engagement. This application note provides a detailed protocol for using a small molecule FGFR inhibitor in conjunction with immunofluorescence staining to validate its cellular activity and target engagement. The protocol will focus on assessing the downstream effects of FGFR inhibition, such as alterations in signaling pathways and cellular morphology.
Quantitative Data Summary
The following tables summarize key quantitative data for representative small molecule FGFR inhibitors. This data is essential for designing experiments to probe target engagement and cellular effects.
Table 1: In Vitro Inhibitory Activity of Representative FGFR Inhibitors
| Compound | Target(s) | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay | Reference |
| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3 | 0.9 (FGFR1), 1.0 (FGFR3) | 10 (FGFR1), 14 (FGFR3) | |
| PD173074 | FGFR1, FGFR3 | - | <50 | |
| TKI-258 (Dovitinib) | FGFR1, FGFR3 | - | <100 | |
| SU5402 | FGFR1 | - | >1000 | |
| AZD4547 | FGFR1, FGFR2, FGFR3 | 0.2 (FGFR1), 2.5 (FGFR2), 1.8 (FGFR3) | - | |
| Erdafitinib | Pan-FGFR | 1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3) | - |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular processes. A small molecule inhibitor targeting the ATP-binding site of the FGFR kinase domain can block these downstream signals.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for immunofluorescence staining to assess the effects of an FGFR inhibitor on cultured cells.
Caption: General workflow for immunofluorescence staining.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with known FGFR alterations (e.g., bladder cancer cell line RT112 with FGFR3 fusion, or a cell line engineered to overexpress a specific FGFR).
-
Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Coverslips: Sterile glass coverslips.
-
Small Molecule FGFR Inhibitor: Stock solution in DMSO.
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS.
-
Primary Antibodies:
-
Antibody against a downstream phosphorylated signaling protein (e.g., anti-phospho-ERK1/2, anti-phospho-AKT).
-
Antibody against a cytoskeletal protein to visualize cell morphology (e.g., anti-alpha-tubulin, phalloidin for F-actin).
-
-
Secondary Antibodies: Fluorescently-labeled secondary antibodies corresponding to the host species of the primary antibodies (e.g., Goat anti-Rabbit IgG Alexa Fluor 488, Goat anti-Mouse IgG Alexa Fluor 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
-
Phosphate Buffered Saline (PBS): pH 7.4.
Protocol for Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed the chosen cell line onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO2 overnight to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the FGFR inhibitor in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (DMSO only) and a positive control if available.
-
Remove the culture medium from the wells and replace it with the medium containing the inhibitor or vehicle.
-
Incubate for the desired treatment duration (e.g., 2, 6, 24 hours) to assess both early signaling events and later phenotypic changes.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the Permeabilization Buffer to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different host species) in the Blocking Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer from the cells and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-labeled secondary antibody in the Blocking Buffer. Protect the antibody solution from light.
-
Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add a diluted solution of DAPI in PBS and incubate for 5-10 minutes at room temperature in the dark.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Wick away excess PBS from the edge of the coverslip.
-
Place a small drop of antifade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores.
-
Capture images from multiple fields of view for each condition.
-
Quantify the fluorescence intensity of the target proteins (e.g., phospho-ERK) on a per-cell basis using image analysis software (e.g., ImageJ/Fiji). Analyze changes in protein localization and cell morphology.
-
Expected Results and Interpretation
-
Inhibition of Downstream Signaling: Treatment with an effective FGFR inhibitor should lead to a dose-dependent decrease in the nuclear and/or cytoplasmic fluorescence intensity of phosphorylated downstream effectors like p-ERK.
-
Phenotypic Changes: Depending on the cell line and the role of FGFR signaling, inhibition may lead to changes in cell morphology, a decrease in cell proliferation markers (e.g., Ki-67), or an increase in markers of apoptosis (e.g., cleaved caspase-3). These can also be assessed by immunofluorescence.
-
Target Validation: A clear correlation between the inhibitor concentration, the reduction in downstream signaling, and the observed cellular phenotype provides strong evidence for on-target activity and validates FGFR as a therapeutic target in the tested cell model.
By following this detailed protocol, researchers can effectively utilize immunofluorescence staining as a robust method for the validation of small molecule inhibitors targeting the FGFR signaling pathway.
References
Application Notes and Protocols for Assessing Neuroprotection Using PD173074, a Potent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor (FGF) signaling plays a crucial role in the development, maintenance, and repair of the nervous system. The dysregulation of this pathway has been implicated in various neurodegenerative diseases. Consequently, targeting Fibroblast Growth Factor Receptors (FGFRs) with small molecule inhibitors presents a promising therapeutic strategy for neuroprotection. While the specific compound "Fgfr-IN-3" was initially requested, this designation does not correspond to a publicly documented molecule. Therefore, these application notes will focus on a well-characterized and potent FGFR inhibitor, PD173074 , as a representative tool for assessing neuroprotection.
PD173074 is a selective, ATP-competitive inhibitor of FGFR1 and FGFR3.[1] It has been shown to effectively antagonize the neurotrophic and neurotropic effects of FGF-2, a key player in neuronal survival and neurite outgrowth.[2] These notes provide a comprehensive guide for utilizing PD173074 in both in vitro and in vivo models to evaluate its neuroprotective potential.
Physicochemical Properties and Kinase Inhibitory Profile of PD173074
A thorough understanding of the inhibitor's properties is essential for experimental design.
| Property | Value | Reference |
| Molecular Weight | 523.67 g/mol | [3] |
| Formula | C₂₈H₄₁N₇O₃ | [3] |
| CAS Number | 219580-11-7 | |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Storage | Store at +4°C |
| Target Kinase | IC₅₀ (nM) | Reference |
| FGFR1 | 21.5 - 25 | |
| FGFR3 | 5 | |
| VEGFR2 | ~100 | |
| PDGFR | 17600 | |
| c-Src | 19800 | |
| EGFR | >50000 | |
| InsR | >50000 |
Signaling Pathways
FGFR Signaling and Neuroprotection
Activation of FGFRs by FGF ligands triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domains. This initiates a cascade of downstream signaling pathways crucial for neuronal survival, differentiation, and plasticity. Key pathways include the Ras-MAPK/ERK pathway, which promotes gene expression for survival and growth, and the PI3K/Akt pathway, a central regulator of cell survival and apoptosis inhibition.
Experimental Workflow for In Vitro Neuroprotection Assessment
A typical workflow for assessing the neuroprotective effects of PD173074 in a cell-based model is outlined below. This involves culturing neuronal cells, inducing neurotoxicity, treating with the inhibitor, and subsequently evaluating cell viability and other relevant parameters.
Experimental Protocols
In Vitro Neuroprotection Assays
1. Cell Culture
-
SH-SY5Y Human Neuroblastoma Cells: Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation into a more neuron-like phenotype, treat with 10 µM retinoic acid for 5-7 days.
-
PC12 Pheochromocytoma Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. To induce neuronal differentiation, treat with 50-100 ng/mL nerve growth factor (NGF) for 48-72 hours.
-
Primary Cerebellar Granule Neurons (CGNs): Isolate from postnatal day 7-8 rat or mouse cerebella. Culture on poly-L-lysine coated plates in Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and antibiotics.
2. Induction of Neurotoxicity (Example: Oxidative Stress in SH-SY5Y cells)
-
Seed differentiated SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of PD173074 (e.g., 1 nM to 1 µM) for 2 hours.
-
Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to a final concentration of 100 µM.
-
Incubate for 24 hours at 37°C.
3. Cell Viability Assessment: MTT Assay
-
After the 24-hour incubation with the neurotoxin and PD173074, remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated, non-toxin exposed) cells.
4. Cell Death Assessment: Lactate Dehydrogenase (LDH) Assay
-
After the incubation period, collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit).
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
5. Apoptosis Assessment: TUNEL Assay
-
Culture cells on glass coverslips in 24-well plates.
-
Following treatment, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
Perform the TUNEL staining according to the manufacturer's protocol of a commercial kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
6. Neurite Outgrowth Assay (PC12 cells)
-
Seed PC12 cells at a low density on collagen-coated plates.
-
Treat the cells with NGF (50 ng/mL) in the presence or absence of various concentrations of PD173074 for 48-72 hours.
-
Capture images of the cells using a phase-contrast microscope.
-
Measure the length of the longest neurite for at least 50 cells per condition using image analysis software (e.g., ImageJ). A process is typically considered a neurite if its length is at least twice the diameter of the cell body.
-
Calculate the average neurite length for each treatment group.
7. Western Blot Analysis of Signaling Pathways
-
Culture neuronal cells in 6-well plates and treat with FGF-2 (e.g., 10 ng/mL) with or without pre-treatment with PD173074 for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Neuroprotection Assay (Example: Mouse Model of Neurodegeneration)
1. Animal Model
A suitable animal model of neurodegeneration should be chosen based on the research question. For example, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model for Parkinson's disease or the 6-hydroxydopamine (6-OHDA) lesion model can be used.
2. Administration of PD173074
-
Dosage: Based on previous in vivo studies with PD173074 for other indications, a starting dose of 1-2 mg/kg/day administered intraperitoneally (i.p.) can be considered. However, dose-response studies are recommended to determine the optimal neuroprotective dose.
-
Formulation: PD173074 can be dissolved in a vehicle such as DMSO and then diluted in a suitable carrier like saline or corn oil for in vivo administration. A common formulation for oral administration involves a mixture of DMSO, PEG300, Tween-80, and saline.
3. Experimental Procedure (Example: 6-OHDA Model)
-
Anesthetize adult male mice and stereotactically inject 6-OHDA into the medial forebrain bundle to induce degeneration of dopaminergic neurons.
-
Administer PD173074 or vehicle daily, starting from the day of the lesion or as a pre-treatment.
-
Perform behavioral tests (e.g., rotarod test, cylinder test) at different time points to assess motor function.
-
At the end of the experiment (e.g., 2-4 weeks post-lesion), euthanize the animals and perfuse with paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis.
4. Assessment of Neuroprotection
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra. Quantify the number of surviving TH-positive neurons.
-
Behavioral Analysis: Analyze the data from the behavioral tests to determine if PD173074 treatment improved motor function compared to the vehicle-treated group.
Quantitative Data Summary
The following tables summarize key quantitative data for PD173074 from various studies.
Table 1: In Vitro Efficacy of PD173074
| Assay | Cell Type | Parameter | IC₅₀ | Reference |
| Neuronal Survival (FGF-2 induced) | Cerebellar Granule Neurons | Inhibition of survival | 8 nM | |
| Neurite Outgrowth (FGF-2 induced) | Cerebellar Granule Neurons | Inhibition of neurite growth | 22 nM | |
| FGFR1 Autophosphorylation | - | Inhibition | 1-5 nM | |
| MAPK (p44/42) Phosphorylation | - | Inhibition | - |
Table 2: In Vivo Administration of PD173074 (for Angiogenesis and Tumor Growth Inhibition)
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Mouse (corneal angiogenesis) | 1-2 mg/kg/day | Intraperitoneal (i.p.) | Dose-dependent inhibition of angiogenesis | |
| Mouse (H-510 xenograft) | 25 mg/kg | Oral (p.o.) | Significant inhibition of tumor growth |
Note: These in vivo doses are for non-neuroprotection studies but can serve as a starting point for designing neuroprotection experiments.
Conclusion
PD173074 is a potent and selective inhibitor of FGFR1 and FGFR3, making it a valuable research tool for investigating the role of FGF signaling in neuroprotection. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design and execute experiments to assess the neuroprotective potential of this compound in various in vitro and in vivo models of neurodegenerative diseases. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
Fgfr-IN-3 solubility in DMSO and culture media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Fgfr-IN-3, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections cover its solubility, preparation of stock solutions, and methodologies for key in vitro experiments.
Solubility and Stock Solution Preparation
Table 1: Solubility of this compound and Structurally Similar FGFR Inhibitors in DMSO
| Compound | Solubility in DMSO | Molar Concentration (mM) |
| FIIN-3 | 100 mg/mL[1] | 144.59[1] |
| Infigratinib (BGJ398) | 3 mg/mL - 100 mg/mL[2] | 5.35 - 178.41[2] |
| PD173074 | 105 mg/mL | 200.5 |
| Derazantinib | 93 mg/mL | 198.47 |
| Fexagratinib (AZD4547) | 93 mg/mL | 200.61 |
| Futibatinib (TAS-120) | ≥ 29 mg/mL | 69.30 |
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound will be required for this calculation.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Efficacy
This compound is a potent pan-FGFR inhibitor. The half-maximal inhibitory concentrations (IC50) against different FGFR isoforms are summarized in the table below.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
Experimental Protocols
FGFR Signaling Pathway
Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of FGFRs and thereby inhibiting these downstream signals.
Caption: FGFR Signaling Pathway and Mechanism of this compound Inhibition.
Experimental Workflow: Western Blot for p-FGFR Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on FGFR phosphorylation in a cell-based assay using Western blotting.
Caption: Workflow for Assessing this compound Activity by Western Blot.
Detailed Protocol: Western Blot for Phospho-FGFR (p-FGFR)
Materials:
-
Cancer cell line with known FGFR expression (e.g., RT112, SNU-16)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
This compound stock solution (10 mM in DMSO)
-
FGF ligand (e.g., FGF2)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR (e.g., anti-phospho-FGFR Tyr653/654) and anti-total FGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
The following day, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 10-15 minutes.
-
-
Protein Extraction and Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR or a housekeeping protein like β-actin.
-
Detailed Protocol: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line dependent on FGFR signaling
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells is below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the no-cell control wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for Fgfr-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the handling, storage, and use of Fgfr-IN-3, a potent pan-fibroblast growth factor receptor (FGFR) inhibitor.
Introduction
This compound, also known as compound 40a, is a powerful and broad-spectrum inhibitor of fibroblast growth factor receptors.[1][2][3] It has demonstrated significant inhibitory activity against FGFR1, FGFR2, FGFR3, and to a lesser extent, FGFR4. This makes it a valuable tool for investigating the roles of FGFR signaling in various biological processes, including cell proliferation, differentiation, and angiogenesis, particularly in the context of cancer research, such as bladder cancer.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | FGFR3-IN-3, compound 40a | |
| CAS Number | 2428738-41-2 |
Potency and Selectivity
This compound exhibits potent inhibitory activity against multiple FGFR isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Reference |
| FGFR1 | 2.1 | |
| FGFR2 | 3.1 | |
| FGFR3 | 4.3 | |
| FGFR4 | 74 |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and activity.
Safety Precautions
As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Storage Conditions
The optimal storage conditions for this compound are detailed in the Certificate of Analysis provided by the supplier. General recommendations are as follows:
| Form | Storage Temperature | Duration | Notes |
| Solid | Room temperature (in the continental US) | Varies | May vary in other locations. Refer to the Certificate of Analysis for specific recommendations. |
| Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Preparation of Stock Solutions
For experimental use, a stock solution of this compound should be prepared. Due to the lack of a publicly available, detailed solubility profile, it is recommended to consult the supplier's handling instructions. Generally, inhibitors of this class are soluble in organic solvents such as dimethyl sulfoxide (DMSO).
Protocol for Stock Solution Preparation (General Guidance):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add a sufficient volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
The following are general protocols for the use of this compound in common experimental settings. The specific concentrations and incubation times may need to be optimized for your particular cell line and experimental conditions. These protocols are based on general procedures for similar FGFR inhibitors and should be adapted based on the detailed methods provided in the primary literature citing this compound (compound 40a).
In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific FGFR kinase.
Materials:
-
Recombinant human FGFR kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer at the desired concentrations.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant FGFR kinase to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for the recommended duration (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assay
This protocol describes a method to evaluate the effect of this compound on the proliferation of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell line expressing the target FGFR (e.g., a bladder cancer cell line)
-
Complete cell culture medium
-
This compound stock solution
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%) and consistent across all wells.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, measure cell viability using a suitable proliferation assay reagent according to the manufacturer's protocol.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of Fibroblast Growth Factor Receptors. This compound acts by inhibiting the kinase activity of these receptors, thereby blocking downstream signaling cascades.
Experimental Workflow for In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based proliferation assay.
References
Troubleshooting & Optimization
Fgfr-IN-3 off-target effects in cell lines
Disclaimer: The information provided in this document is based on available data for the compound FIIN-3 . It is assumed that "Fgfr-IN-3" is the same as or a closely related analog of FIIN-3. This information is for research use only and is not intended for diagnostic or therapeutic purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is an irreversible inhibitor of all four FGFR family members (FGFR1, FGFR2, FGFR3, and FGFR4). It also exhibits potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor that covalently binds to a cysteine residue within the ATP-binding pocket of its target kinases, leading to irreversible inhibition.[3]
Q3: I am observing unexpected cellular effects. What could be the potential off-target effects of this compound?
A3: While this compound is highly selective, its most significant off-target effect is the inhibition of EGFR.[1] Therefore, observed phenotypes may be a composite of both FGFR and EGFR inhibition. Researchers should consider the expression and role of EGFR in their specific cell line.
Q4: My cells are showing resistance to this compound. What are the possible reasons?
A4: Resistance to FGFR inhibitors can arise from several mechanisms, including the emergence of gatekeeper mutations in the FGFR kinase domain. FIIN-3 has been shown to be effective against some gatekeeper mutants that confer resistance to first-generation FGFR inhibitors. However, other resistance mechanisms, such as activation of bypass signaling pathways, may still occur.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lower than expected potency in cellular assays | 1. Incorrect dosage calculation. 2. Compound degradation. 3. Low expression of target FGFRs in the cell line. 4. Presence of drug efflux pumps. | 1. Verify calculations and perform a dose-response curve. 2. Prepare fresh stock solutions and store them properly. 3. Confirm FGFR expression levels via qPCR or Western blot. 4. Consider co-treatment with an efflux pump inhibitor as a control experiment. |
| High cell toxicity at expected effective concentrations | 1. Off-target effects, particularly EGFR inhibition in sensitive cell lines. 2. Cell line is highly dependent on signaling pathways affected by both FGFR and EGFR. | 1. Lower the concentration of this compound. 2. Use a more selective EGFR inhibitor as a control to dissect the effects. 3. Assess the contribution of EGFR signaling to your observed phenotype. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Degradation of the compound in media over time. | 1. Ensure consistent cell seeding density. 2. Standardize all incubation periods. 3. For long-term experiments, consider replenishing the media with fresh compound. |
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of FIIN-3.
Table 1: In Vitro Kinase Inhibition (IC50)
| Target | IC50 (nM) |
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
| EGFR | 43 |
Data from Z'-Lyte kinase assays.
Table 2: Cellular Activity (EC50)
| Cell Line (Transformed with) | Target | EC50 (nM) |
| Ba/F3 | FGFR1 (WT) | 1 |
| Ba/F3 | FGFR2 (WT) | 1 |
| Ba/F3 | FGFR3 (WT) | 1 |
| Ba/F3 | FGFR2 (V564M gatekeeper mutant) | 64 |
| Ba/F3 | EGFR (vIII) | 135 |
| Ba/F3 | EGFR (L858R) | 17 |
| Ba/F3 | EGFR (L858R/T790M) | 231 |
Data from Ba/F3 cell proliferation assays.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is a standard method to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Western Blot for Phospho-FGFR and Phospho-EGFR
This protocol allows for the assessment of the inhibitory effect of this compound on the phosphorylation of its target kinases.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Treat the cells with various concentrations of this compound for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-EGFR, total EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits the intracellular kinase domain of FGFR.
Caption: this compound also inhibits the intracellular kinase domain of EGFR.
Caption: General workflow for assessing this compound effects in cell lines.
References
troubleshooting Fgfr-IN-3 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fgfr-IN-3 in aqueous solutions. The advice provided is based on established strategies for working with kinase inhibitors that exhibit low aqueous solubility. Researchers should always consult any available compound-specific data sheets for handling instructions.
Frequently Asked Questions (FAQs)
Q1: My this compound will not dissolve in aqueous buffers like PBS or cell culture media. What should I do?
A1: Most small molecule kinase inhibitors, including those targeting the FGFR family, are hydrophobic and exhibit poor solubility in aqueous solutions. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (DMSO): This is the most common and highly recommended solvent for creating high-concentration stock solutions of kinase inhibitors like this compound.[1][2][3] For example, similar FGFR inhibitors like FIIN-3 and FGFR3-IN-7 are soluble in DMSO at concentrations up to 100 mg/mL and 10 mM, respectively.[2][3]
Q2: I have prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue and indicates that the solubility limit of the compound in the final solution has been exceeded. Here are several troubleshooting steps:
-
Decrease the final concentration: The most direct solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of co-solvent: For in vitro assays, a small percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution can help maintain the inhibitor's solubility. However, it is crucial to determine the tolerance of your specific cell line to the organic solvent, as high concentrations can be toxic.
-
Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the inhibitor stock can sometimes improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion and prevent localized high concentrations that can lead to precipitation, vortex the aqueous solution immediately after adding the stock solution.
-
Consider formulation strategies: For particularly challenging experiments, formulation strategies such as the use of surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins may be necessary to enhance aqueous solubility.
Q3: What is the maximum percentage of DMSO that is safe for my cell-based assays?
A3: The maximum safe concentration of DMSO varies significantly between cell lines. It is essential to perform a vehicle control experiment to determine the highest concentration of DMSO that does not affect the viability or function of your specific cells. Generally, DMSO concentrations below 0.5% (v/v) are considered safe for most cell lines, but it is always best to verify this experimentally.
Q4: How should I store my solid this compound and its stock solutions to ensure stability?
A4: Proper storage is critical to prevent the degradation of the inhibitor.
-
Solid Compound: Store the solid form of this compound at -20°C for long-term storage.
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C. When you need to use a stock solution, thaw an aliquot quickly and keep it on ice during your experiment.
Q5: I am observing inconsistent results in my experiments. Could this be related to this compound solubility?
A5: Yes, inconsistent experimental results are a common consequence of poor inhibitor solubility. If the inhibitor is not fully dissolved or precipitates out of solution during the experiment, the actual concentration exposed to the cells or target protein will be lower and more variable than intended.
Troubleshooting Inconsistent Results:
-
Visually inspect for precipitate: Before and during your experiment, carefully check your solutions and cell culture plates for any signs of precipitation (cloudiness, crystals).
-
Prepare fresh dilutions: Always prepare fresh working dilutions from your frozen stock solution immediately before each experiment.
-
Ensure complete dissolution of stock: Before making dilutions, ensure your stock solution is fully dissolved. You can gently warm and vortex the stock solution to aid dissolution.
Summary of Solubility and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% DMSO | High solubility of hydrophobic kinase inhibitors. |
| Stock Solution Conc. | 10-50 mM (or as high as soluble) | To minimize the volume of organic solvent added to aqueous solutions. |
| Storage of Solid | -20°C | Long-term stability. |
| Storage of Stock Solution | -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles. |
| Final DMSO Conc. in Assay | <0.5% (cell-line dependent) | Minimize solvent-induced toxicity. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of 100% DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Prepare a Working Solution in Aqueous Buffer (e.g., Cell Culture Medium):
-
Pre-warm the aqueous buffer to 37°C.
-
Add the required volume of the 10 mM this compound stock solution to the pre-warmed buffer to reach the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of the aqueous buffer.
-
Immediately after adding the stock solution, vortex the working solution to ensure it is well-mixed and the inhibitor is evenly dispersed.
-
Use the freshly prepared working solution for your experiment without delay.
-
Visualizations
Caption: Workflow for troubleshooting the insolubility of this compound.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
optimizing Fgfr-IN-3 concentration for maximal inhibition
Disclaimer: The following technical support guide has been created for a hypothetical selective FGFR3 inhibitor, "Fgfr-IN-3." The information provided is based on the general characteristics and experimental considerations for commercially available FGFR inhibitors. Researchers should always refer to the specific product datasheet for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ATP-competitive small-molecule inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). By binding to the kinase domain of FGFR3, it blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][2] This inhibition leads to a reduction in cell proliferation, migration, and survival in cells with aberrant FGFR3 signaling.[1]
Q2: What are the primary downstream signaling pathways affected by this compound?
The primary signaling cascades inhibited by this compound are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1][2] Inhibition of FGFR3 phosphorylation prevents the recruitment and activation of key adaptor proteins and downstream kinases such as ERK1/2 and Akt, which are crucial for cell growth and survival.
Q3: What is a recommended starting concentration for in vitro experiments?
For initial in vitro cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. A dose-response experiment should be performed to determine the optimal concentration for your specific cell line and experimental conditions. The half-maximal inhibitory concentration (IC50) for this compound is expected to be in the low nanomolar range for FGFR3-dependent cell lines.
Q4: How should I dissolve and store this compound?
This compound is typically supplied as a solid. It should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM or higher. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock can be further diluted in cell culture medium. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced toxicity.
Q5: Does this compound have any off-target effects?
While this compound is designed to be a selective inhibitor of FGFR3, some off-target activity against other kinases, particularly other members of the FGFR family (FGFR1, FGFR2, FGFR4), may occur at higher concentrations. It is advisable to consult selectivity profiling data if available and to use the lowest effective concentration to minimize off-target effects. Non-selective FGFR inhibitors have been associated with side effects such as hyperphosphatemia, which can be an indicator of off-target activity.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound
| Kinase | IC50 (nM) |
| FGFR3 | 2.0 |
| FGFR2 | 25 |
| FGFR1 | 80 |
| FGFR4 | 150 |
| VEGFR2 | >1000 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Type | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT, MTS) | FGFR3-mutant cancer cells | 10 nM - 1 µM |
| Western Blot (p-FGFR, p-ERK) | FGFR3-dependent cells | 50 nM - 500 nM for 2-4 hours |
| Colony Formation Assay | Long-term proliferation | 10 nM - 200 nM for 7-14 days |
| In Vivo Xenograft Studies | Mouse models | 10 - 50 mg/kg daily (requires formulation) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of a cancer cell line with an activating FGFR3 mutation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 20 µM down to 2 nM (final concentrations will be 10 µM to 1 nM). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of FGFR3 Pathway Inhibition
This protocol is for assessing the inhibition of FGFR3 signaling by this compound.
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in a serum-free medium.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 2-4 hours.
-
Ligand Stimulation (Optional): Stimulate the cells with a suitable FGF ligand (e.g., FGF1 or FGF2) for 15-30 minutes to induce receptor activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-FGFR, total FGFR, p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of FGFR3 and ERK phosphorylation.
Troubleshooting Guide
Q: I am not observing any inhibition of cell proliferation. What could be the reason?
-
A1: Inactive Compound: Ensure that the this compound has been stored correctly and has not undergone degradation. Prepare fresh dilutions from a new stock.
-
A2: Cell Line Insensitivity: Verify that your cell line has an activating FGFR3 mutation or is otherwise dependent on the FGFR3 signaling pathway. Cell lines without aberrant FGFR3 signaling are unlikely to respond to a selective inhibitor.
-
A3: Incorrect Concentration: The concentrations used may be too low. Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 10 µM).
-
A4: Experimental Duration: For some assays, such as colony formation, a longer incubation period (7-14 days) may be necessary to observe an effect on proliferation.
Q: I am observing significant cell toxicity even at low concentrations.
-
A1: High DMSO Concentration: Ensure the final DMSO concentration in your culture medium is below 0.1%. Higher concentrations can be toxic to cells.
-
A2: Off-Target Effects: The observed toxicity might be due to off-target effects of the inhibitor, especially if the cell line is particularly sensitive. Try reducing the concentration and/or the duration of treatment.
-
A3: Compound Instability: The compound may be degrading into a toxic substance in the culture medium. Test a freshly prepared solution.
Q: My Western blot results are inconsistent.
-
A1: Suboptimal Treatment Time: The timing of inhibitor treatment and ligand stimulation is critical. Perform a time-course experiment to determine the optimal duration for observing maximal inhibition of phosphorylation.
-
A2: Phosphatase Activity: Ensure that your lysis buffer contains adequate concentrations of phosphatase inhibitors to preserve the phosphorylation status of your proteins of interest.
-
A3: Antibody Quality: Use validated antibodies for p-FGFR and other downstream targets. Run appropriate positive and negative controls.
Visualizations
Caption: FGFR3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for Lack of Inhibition.
References
Fgfr-IN-3 degradation and stability in solution
Disclaimer: As specific data for a compound named "Fgfr-IN-3" is not publicly available, this guide utilizes data from the well-characterized pan-FGFR inhibitor Infigratinib (BGJ-398) as a representative example. The principles and methodologies described are broadly applicable to small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent.[1][2] It is advisable to use anhydrous DMSO, as moisture can impact the solubility and stability of the compound.[1][3]
Q2: How should I store the solid compound and its stock solutions to ensure maximum stability?
Proper storage is critical to prevent degradation and maintain the potency of your inhibitor.[2] The following table summarizes the recommended storage conditions for a representative FGFR inhibitor, Infigratinib (BGJ-398).
| Format | Storage Temperature | Duration | Source(s) |
| Solid Powder | -20°C | ≥ 3 years | |
| Solid Powder | 4°C | 2 years | |
| Stock Solution in DMSO | -80°C | 1 year | |
| Stock Solution in DMSO | -20°C | 1 month to 6 months |
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into single-use volumes.
Q3: My this compound solution in DMSO appears cloudy or has precipitates after being added to an aqueous buffer. What should I do?
This indicates that the compound has precipitated out of solution, likely because its solubility limit in the aqueous medium has been exceeded. To resolve this, you can try the following:
-
Further Dilution in DMSO: Before adding to the aqueous buffer, perform serial dilutions of your stock solution in DMSO.
-
Lower Final Concentration: Reduce the final concentration of the inhibitor in your experimental medium.
-
Use of Surfactants: Consider adding a small amount of a surfactant, such as Tween-20 (e.g., 0.01%), to your aqueous buffer to improve solubility.
-
Sonication: Brief sonication after dilution can help to redissolve small precipitates.
Always include a vehicle control (e.g., DMSO alone) in your experiments at the same final concentration to account for any solvent effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Variability in the inhibitory effect of your compound can arise from multiple factors. Use the following guide to troubleshoot the problem.
Troubleshooting Flowchart for Inconsistent Activity
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Issue 2: Degradation of this compound during long-term experiments.
Small molecule inhibitors can degrade over time in aqueous solutions, especially at 37°C. If you suspect degradation is affecting your results, it is advisable to assess the stability of the compound under your specific experimental conditions.
Signs of Compound Degradation:
-
Chemical Changes: Appearance of new peaks or a decrease in the parent compound peak in analytical chromatograms (e.g., HPLC).
-
Biological Activity: A progressive loss of inhibitory potency in your biological assay over time.
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution by HPLC
This protocol provides a general method to evaluate the stability of a small molecule inhibitor in a specific buffer over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Autosampler vials
Procedure:
-
Prepare Solution: Dilute the this compound stock solution to your final working concentration (e.g., 10 µM) in the experimental buffer.
-
Initial Analysis (T=0): Immediately after preparation, transfer an aliquot of the solution to an HPLC vial and analyze it to determine the initial peak area of the compound. This serves as your baseline.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the degradation profile.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Experimental Workflow for Stability Assessment
Caption: A general experimental workflow for assessing the stability of an inhibitor.
Signaling Pathway
Understanding the pathway that this compound targets is crucial for designing experiments and interpreting results. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Simplified FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
Fgfr-IN-3 Technical Support Center: Troubleshooting Unexpected Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental results when working with Fgfr-IN-3. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound (also referred to as compound 6) is an orally active, blood-brain barrier-penetrant modulator of Fibroblast Growth Factor Receptors (FGFRs) with demonstrated neuroprotective activities. Its development was focused on creating FGFR modulators with a reduced potential for inducing phospholipidosis, a cellular toxicity associated with some cationic amphiphilic drugs. Understanding its specific activity profile is crucial for interpreting experimental outcomes.
Chemical Properties:
-
CAS Number: 2488762-63-4
-
Molecular Formula: C₁₈H₂₇F₂N₅O₂
-
Molecular Weight: 383.44 g/mol
-
Solubility: 10 mM in DMSO[1]
Frequently Asked Questions (FAQs)
Q1: What is the reported in vitro activity of this compound against different FGFR isoforms?
| Target | IC₅₀ (nM) |
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
| Data for FIIN-3, a structurally distinct irreversible pan-FGFR inhibitor, is provided for context.[2] |
It is crucial to perform your own dose-response experiments to determine the precise potency of this compound in your specific assay system.
Q2: My cells are showing unexpected toxicity or a decrease in viability at concentrations where I don't expect to see target inhibition. What could be the cause?
A2: Several factors could contribute to unexpected toxicity:
-
Off-Target Effects: Although designed to reduce phospholipidosis, this compound may still interact with other kinases or cellular targets, especially at higher concentrations. A broad-spectrum kinase panel screening would be necessary to identify potential off-target activities.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically ≤ 0.1%).
-
Compound Stability and Solubility: this compound is reported to be soluble in DMSO at 10 mM.[1] However, precipitation in aqueous culture media can occur, leading to inconsistent results and potential cytotoxicity from compound aggregates. Visually inspect your media for any signs of precipitation after adding the compound.
Q3: I am not observing the expected inhibition of FGFR signaling (e.g., p-FGFR, p-FRS2, p-ERK) in my Western blot analysis. What should I check?
A3: This could be due to several reasons:
-
Insufficient Compound Concentration: Verify the concentration of your this compound stock and ensure you are using a sufficient final concentration to inhibit the target in your specific cell line. An IC₅₀ or dose-response experiment is highly recommended.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to FGFR inhibitors. This can be due to:
-
Experimental Protocol: Review your Western blot protocol, including antibody specificity and concentration, lysis buffer composition, and transfer efficiency.
Q4: My in vivo animal model is not showing the expected therapeutic effect. What are some potential reasons?
A4: In vivo experiments introduce additional complexities:
-
Pharmacokinetics and Bioavailability: Although this compound is described as orally active and capable of crossing the blood-brain barrier, its specific pharmacokinetic properties (absorption, distribution, metabolism, and excretion) in your animal model may be a limiting factor.
-
Dosing Regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the compound at the tumor site or in the target tissue.
-
Tumor Model Resistance: The in vivo tumor model may have developed resistance mechanisms similar to those seen in cell culture.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the media under a microscope for precipitates after adding the compound. Consider using a lower concentration or a different formulation if precipitation is observed. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variability. Ensure accurate and consistent cell counting and seeding. |
| Compound Stability in Media | This compound stability in cell culture media over time may be limited. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Problem 2: Lack of Efficacy in FGFR-Amplified or Mutated Cell Lines
| Possible Cause | Troubleshooting Step |
| Incorrect FGFR Status | Confirm the FGFR amplification or mutation status of your cell line using appropriate methods (e.g., FISH, qPCR, or sequencing). |
| Acquired Resistance | Sequence the FGFR gene in your resistant cell population to check for the emergence of known resistance mutations (e.g., gatekeeper mutations). |
| Bypass Pathway Activation | Perform a phospho-kinase array or Western blot analysis for key nodes of alternative signaling pathways (e.g., p-EGFR, p-MET, p-AKT) to investigate bypass activation. |
| Irreversible Inhibition Considerations | If comparing with irreversible inhibitors like FIIN-3, remember that a washout experiment will show sustained inhibition for the irreversible compound but not for a reversible inhibitor. This compound's mechanism (reversible vs. irreversible) should be confirmed. |
Experimental Protocols
Protocol 1: General Cell Viability/Proliferation Assay (e.g., using a Luminescent ATP-based Assay)
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in the appropriate cell culture medium to the desired final concentrations (ensure the final DMSO concentration is ≤ 0.1%).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Lysis and Luminescence Reading: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for FGFR Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours). If studying ligand-stimulated signaling, serum-starve the cells before adding FGF ligand and the inhibitor.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-FGFR (e.g., Tyr653/654), total FGFR, p-FRS2, total FRS2, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Canonical FGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Measurement of FGFR3 signaling at the cell membrane via total internal reflection fluorescence microscopy to compare the activation of FGFR3 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Fgfr-IN-3 variability in different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Fgfr-IN-3, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This guide addresses common questions and troubleshooting strategies to navigate the variability of this compound's effects across different cell types. For the purposes of this guide, we will refer to the well-characterized compound FIIN-3 as a representative molecule for this compound, based on available research data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (represented by FIIN-3) is a small molecule inhibitor that belongs to the class of irreversible kinase inhibitors. It covalently binds to a cysteine residue within the ATP-binding pocket of FGFRs, leading to a durable and potent inhibition of their kinase activity.[1][2] This irreversible binding prevents the phosphorylation of FGFRs and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3]
Q2: What is the target profile of this compound?
A2: this compound is a pan-FGFR inhibitor, meaning it targets all four members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4) with high potency.[1][4] It is important to note that this compound has also been shown to potently inhibit the Epidermal Growth Factor Receptor (EGFR), including some of its mutant forms. This dual activity should be considered when designing experiments and interpreting results.
Q3: Why do I observe different IC50 or EC50 values for this compound in different cell lines?
A3: The variability in the inhibitory concentration of this compound across different cell lines is a common observation and can be attributed to several factors:
-
FGFR Expression Levels and Mutations: Cell lines express varying levels of the different FGFR isoforms. Cells with high levels of a particular FGFR that is sensitive to the inhibitor will likely show a lower IC50. Furthermore, the presence of activating mutations or gene fusions in FGFRs can render cells more dependent on FGFR signaling ("oncogene addiction"), making them more sensitive to inhibition. Conversely, certain mutations, such as the gatekeeper mutation, can confer resistance to some FGFR inhibitors, although FIIN-3 has been shown to be effective against some of these mutants.
-
Presence of Alternative Signaling Pathways: Cancer cells can have redundant or alternative signaling pathways that can compensate for the inhibition of the FGFR pathway. If a cell line relies on multiple pathways for survival and proliferation, it may appear less sensitive to an FGFR-specific inhibitor.
-
Drug Efflux Pumps: Some cancer cell lines overexpress drug efflux pumps (e.g., P-glycoprotein), which can actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.
-
Off-Target Effects: As this compound also inhibits EGFR, the sensitivity of a cell line can be influenced by its dependence on EGFR signaling.
-
Cellular Metabolism: The rate at which a cell metabolizes the inhibitor can affect its effective intracellular concentration and duration of action.
Q4: How can I be sure that the observed effect in my cells is due to FGFR inhibition?
A4: To confirm that the observed phenotype is a direct result of FGFR inhibition, consider the following control experiments:
-
Rescue Experiments: After treating the cells with this compound, try to rescue the phenotype by introducing a constitutively active form of a downstream signaling molecule (e.g., a constitutively active MEK or AKT).
-
Use of Structurally Different FGFR Inhibitors: Compare the effects of this compound with another FGFR inhibitor that has a different chemical scaffold. If both inhibitors produce a similar phenotype, it is more likely an on-target effect.
-
Western Blot Analysis: Directly measure the phosphorylation status of FGFR and key downstream signaling proteins like ERK and AKT to confirm that the inhibitor is hitting its intended target.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down the expression of the FGFR(s) you believe to be the primary target. Compare the phenotype of the knockdown with the inhibitor-treated cells.
Quantitative Data Summary
The following tables summarize the inhibitory activity of FIIN-3 against FGFR kinases and in various cancer cell lines. This data highlights the variability in its effects depending on the specific cellular context.
Table 1: In Vitro Kinase Inhibitory Activity of FIIN-3
| Target | IC50 (nM) |
| FGFR1 | 13.1 |
| FGFR2 | 21 |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
| EGFR | 43 |
Table 2: Cellular Potency (EC50) of FIIN-3 in Different Cell Lines
| Cell Line | Cancer Type | Relevant FGFR/EGFR Status | EC50 (nM) |
| Ba/F3-TEL-FGFR1 | Pro-B cell | FGFR1 fusion | 13 |
| Ba/F3-TEL-FGFR2 | Pro-B cell | FGFR2 fusion | 1 |
| Ba/F3-TEL-FGFR3 | Pro-B cell | FGFR3 fusion | 41 |
| Ba/F3-TEL-FGFR4 | Pro-B cell | FGFR4 fusion | 22 |
| Ba/F3-FGFR2 V564M | Pro-B cell | FGFR2 gatekeeper mutant | 64 |
| RT112 | Bladder Cancer | FGFR3-TACC3 fusion | Not specified, but potent inhibition observed |
| A2780 | Ovarian Carcinoma | FGFR4-dependent | Potent inhibition observed |
| 4T1 | Breast Cancer | Pan-FGFR dependent | Potent inhibition observed |
| H1581 | Lung Cancer | FGFR1 amplification | Potent inhibition observed |
| H1581-FGFR1 V561M | Lung Cancer | FGFR1 gatekeeper mutant | Potent inhibition observed |
| Ba/F3-EGFRvIII | Pro-B cell | EGFR fusion | 135 |
| Ba/F3-EGFR L858R | Pro-B cell | EGFR mutant | 17 |
| Ba/F3-EGFR L858R/T790M | Pro-B cell | EGFR double mutant | 231 |
| SKOV-3 | Ovarian Carcinoma | FGFR & EGFR amplification | 499 |
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | 1. Inhibitor Instability/Precipitation: this compound may have limited solubility in aqueous media and can precipitate, especially at higher concentrations. 2. Incorrect Inhibitor Concentration: Errors in calculating or preparing dilutions. 3. Cell Culture Variability: High passage number, inconsistent cell density, or poor cell health can alter cellular responses. 4. Insensitive Cell Line: The chosen cell line may not be dependent on FGFR signaling for survival or proliferation. | 1. Solubility: Prepare fresh stock solutions in DMSO. When diluting into culture media, do so rapidly and mix well. Consider preparing an intermediate dilution in serum-free media before adding to the final culture volume. Visually inspect for precipitation. 2. Concentration: Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration. 3. Cell Culture: Use cells with a low passage number and maintain consistent seeding densities. Ensure cells are healthy and in the exponential growth phase before treatment. 4. Cell Line Selection: Choose a cell line known to have FGFR alterations (amplification, mutation, or fusion) or demonstrated dependence on FGFR signaling. |
| High background in Western blots for p-FGFR | 1. Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding. 2. Antibody Concentration Too High: Using too much primary or secondary antibody can increase background. 3. Insufficient Washing: Inadequate washing steps can leave unbound antibodies on the membrane. | 1. Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies). 2. Antibody Titration: Perform a titration of both primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. 3. Washing: Increase the number and duration of washes with TBST. |
| Variability between replicate experiments | 1. Pipetting Errors: Inconsistent volumes of cells, media, or inhibitor. 2. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate media components and the inhibitor, leading to different cellular responses. 3. Inconsistent Incubation Times: Variations in the duration of inhibitor treatment. | 1. Pipetting: Use calibrated pipettes and ensure proper technique. 2. Plate Layout: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to minimize evaporation. 3. Timing: Standardize and carefully control all incubation times. |
| Unexpected cellular phenotype | 1. Off-Target Effects: this compound also inhibits EGFR, which could lead to phenotypes not solely related to FGFR inhibition. 2. Feedback Loop Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another. | 1. Controls for Off-Target Effects: Use a selective EGFR inhibitor as a control to dissect the effects of EGFR inhibition. Perform rescue experiments or genetic knockdowns as described in the FAQs. 2. Pathway Analysis: Use techniques like phospho-kinase arrays or RNA sequencing to investigate changes in other signaling pathways upon this compound treatment. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (FIIN-3)
-
DMSO (for stock solution)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control (DMSO in medium at the same final concentration as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 72 hours (or other desired time point).
-
-
MTT/MTS Assay:
-
Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Phospho-FGFR
This protocol is for assessing the inhibition of FGFR phosphorylation by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound (FIIN-3)
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if you plan to stimulate with an FGF ligand.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 2-4 hours).
-
If applicable, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total FGFR and a loading control to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: Simplified FGFR signaling pathway.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Fgfr-IN-3 Animal Studies
Disclaimer: Information specific to the in vivo toxicity and detailed experimental protocols for Fgfr-IN-3 is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known class-wide effects of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Researchers should use this information as a general guide and are strongly encouraged to perform initial dose-finding and toxicity studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, pan-FGFR inhibitor with high selectivity for FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[1] Like other FGFR tyrosine kinase inhibitors (TKIs), it competitively binds to the ATP-binding pocket in the kinase domain of the receptor. This inhibition blocks the phosphorylation and activation of the receptor, thereby preventing the initiation of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and STAT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[2][3][4]
Q2: What are the potential on-target toxicities associated with FGFR inhibition in animal studies?
On-target toxicities arise from the inhibition of FGFR signaling in healthy tissues where these pathways are important for normal physiological functions. Common on-target toxicities observed with FGFR inhibitors include:
-
Hyperphosphatemia: FGFR signaling, particularly through FGFR1, plays a role in phosphate homeostasis.[5] Inhibition of this pathway can lead to increased phosphate levels in the blood.
-
Diarrhea: FGFR4 is involved in bile acid regulation in the gastrointestinal tract. Inhibition of FGFR4 can disrupt this process and lead to diarrhea.
-
Ocular Toxicities: FGFRs are expressed in the eye, and their inhibition can lead to adverse effects such as dry eyes, blurred vision, and in some cases, more severe conditions like central serous retinopathy.
-
Dermatologic and Nail Toxicities: FGFR signaling is involved in skin and nail homeostasis. Inhibition can result in dry skin, stomatitis (mouth sores), and nail changes.
Q3: What are the potential off-target toxicities of FGFR inhibitors?
Off-target toxicities are caused by the inhibitor binding to and inhibiting other kinases besides the intended FGFR targets. The specificity of this compound's off-target effects is not well-documented in available literature. However, for the broader class of FGFR inhibitors, a lack of selectivity can contribute significantly to the overall toxicity profile. It is crucial to assess the kinase selectivity profile of this compound to anticipate potential off-target effects.
Q4: Are there any known strategies to mitigate the toxicity of FGFR inhibitors?
Yes, several strategies can be employed to manage and minimize the toxicities associated with FGFR inhibitors in animal studies:
-
Dose Optimization: Conduct thorough dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose that balances efficacy with acceptable toxicity.
-
Intermittent Dosing Schedules: Instead of continuous daily dosing, intermittent schedules (e.g., 5 days on, 2 days off) may help reduce the accumulation of toxic effects while maintaining anti-tumor activity.
-
Supportive Care: Proactively manage side effects. For example, use phosphate binders for hyperphosphatemia or anti-diarrheal agents.
-
Formulation Optimization: The vehicle used to dissolve and administer this compound can influence its absorption, distribution, and toxicity. Testing different biocompatible formulations is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with FGFR inhibitors like this compound.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Unexpected Animal Mortality | - Acute toxicity due to high dose. - Off-target effects. - Vehicle-related toxicity. | - Perform a dose-range finding study to establish the LD50 and MTD. - Review the kinase selectivity profile of this compound. - Administer the vehicle alone to a control group to rule out its toxicity. |
| Significant Weight Loss (>15-20%) | - Gastrointestinal toxicity (diarrhea, poor appetite). - Systemic toxicity. | - Reduce the dose or switch to an intermittent dosing schedule. - Provide supportive care, such as nutritional supplements and hydration. - Monitor for and manage diarrhea with anti-diarrheal medication. |
| Elevated Serum Phosphate Levels | - On-target inhibition of FGFR1-mediated phosphate homeostasis. | - Monitor serum phosphate levels regularly. - Consider co-administration of phosphate-lowering agents (e.g., sevelamer) if hyperphosphatemia is severe. - Implement a low-phosphate diet for the animals. |
| Ocular Abnormalities (e.g., cloudiness, discharge) | - On-target FGFR inhibition in ocular tissues. | - Conduct regular ophthalmic examinations. - Reduce the dose or temporarily halt treatment until symptoms resolve. - Consult with a veterinary ophthalmologist. |
| Skin lesions or Nail Changes | - On-target FGFR inhibition affecting skin and nail health. | - Monitor for dermatological changes. - Apply topical emollients for dry skin. - Ensure clean bedding to prevent secondary infections. |
Experimental Protocols
The following are generalized protocols for key experiments related to assessing this compound toxicity. These should be adapted based on the specific animal model and experimental goals.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use the same species and strain of animal that will be used for efficacy studies (e.g., BALB/c nude mice).
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 animals per group).
-
This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be consistent across all studies.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) daily for a set period (e.g., 14 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including phosphate, liver, and kidney function markers).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or more than a 20% loss in body weight and does not produce other severe clinical signs of toxicity.
Monitoring and Management of Hyperphosphatemia
Objective: To monitor and manage elevated serum phosphate levels during this compound treatment.
Methodology:
-
Baseline Measurement: Before starting treatment, collect blood samples to establish baseline serum phosphate levels.
-
Regular Monitoring: Collect blood samples at regular intervals during the study (e.g., weekly) to monitor changes in phosphate levels.
-
Management Protocol:
-
Grade 1-2 Hyperphosphatemia (mild to moderate): Continue this compound treatment and consider switching to a low-phosphate diet.
-
Grade 3-4 Hyperphosphatemia (severe):
-
Temporarily interrupt this compound dosing until phosphate levels return to Grade 1 or baseline.
-
Consider restarting this compound at a reduced dose.
-
If necessary, administer a phosphate binder orally, mixed with food or via gavage. The choice of binder and dose should be determined in consultation with a veterinarian.
-
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The following diagram illustrates the general FGFR signaling pathway that is inhibited by this compound.
Caption: Simplified FGFR signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the in vivo toxicity of this compound.
Caption: A standard experimental workflow for an in vivo MTD study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fgfr-IN-3 inconsistent western blot results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fgfr-IN-3, a potent pan-FGFR inhibitor. The following resources are designed to address common issues encountered during western blot analysis of FGFR phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with high affinity for FGFR1, FGFR2, and FGFR3. By binding to the ATP-binding pocket in the intracellular kinase domain of the receptor, it blocks the autophosphorylation that occurs upon ligand binding. This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, differentiation, and survival.
Q2: What is the expected outcome of a western blot experiment when treating cells with this compound?
In a typical western blot experiment, treating cells that express FGFRs with this compound is expected to lead to a dose-dependent decrease in the signal for phosphorylated FGFR (p-FGFR). The total FGFR protein levels should remain relatively unchanged, serving as a loading control. A successful experiment will demonstrate a clear reduction in the p-FGFR/total FGFR ratio with increasing concentrations of the inhibitor.
Q3: At what molecular weight should I expect to see FGFR3 bands on a western blot?
FGFR3 can appear as multiple bands on a western blot due to different glycosylation states. The immature, unglycosylated form has a molecular weight of approximately 98 kDa, while the mature, fully glycosylated form is found at around 130 kDa. Intermediate glycosylated forms may also be present between these sizes.
Q4: Which antibodies are recommended for detecting total FGFR3 and phosphorylated FGFR?
For total FGFR3, a monoclonal antibody that detects endogenous levels of the protein is recommended. For phosphorylated FGFR, a polyclonal or monoclonal antibody specific for the phosphorylated tyrosine residues in the activation loop of FGFRs (e.g., Tyr653/Tyr654) is suitable. It is crucial to use an antibody that has been validated for western blotting.
Troubleshooting Inconsistent Western Blot Results
Inconsistent results are a common challenge in western blotting. This guide provides a structured approach to troubleshooting issues you may encounter when analyzing the effect of this compound.
Problem 1: Weak or No Signal for Phosphorylated FGFR (p-FGFR)
| Possible Cause | Recommended Solution |
| Insufficient Protein Load | Increase the amount of protein loaded per well to 20-30 µg. |
| Low Antibody Concentration | Optimize the primary antibody concentration by performing a titration. Increase the incubation time, for example, by incubating overnight at 4°C. |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S. For high molecular weight proteins like FGFR, consider a wet transfer at 4°C for a longer duration (e.g., 2 hours at 70V). |
| Suboptimal Lysis Buffer | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. |
| Inactive Inhibitor | Ensure this compound is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature. Consider switching the blocking agent (e.g., from non-fat milk to BSA) as some antibodies perform better with a specific blocker. |
| High Antibody Concentration | Reduce the concentration of the primary or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST to effectively remove unbound antibodies. |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, for each experiment. |
Problem 3: Non-Specific Bands
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Use a highly specific monoclonal antibody if available. Confirm the specificity of your antibody by running positive and negative controls. |
| Protein Overload | Reduce the amount of protein loaded per lane to minimize non-specific antibody binding. |
| Sample Degradation | Prepare fresh cell lysates and add protease inhibitors to the lysis buffer to prevent protein degradation. |
Data Presentation
The following table provides representative quantitative data from a dose-response experiment designed to assess the inhibitory effect of this compound on FGFR3 phosphorylation. This data is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.
| This compound Concentration (nM) | p-FGFR3 (Normalized Intensity) | Total FGFR3 (Normalized Intensity) | p-FGFR3 / Total FGFR3 Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.85 | 1.02 | 0.83 | 17 |
| 5 | 0.52 | 0.98 | 0.53 | 47 |
| 10 | 0.28 | 1.01 | 0.28 | 72 |
| 50 | 0.11 | 0.99 | 0.11 | 89 |
| 100 | 0.05 | 1.03 | 0.05 | 95 |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired time (e.g., 2-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay.
Western Blot Protocol
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR or anti-total FGFR) at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal.
Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis of p-FGFR.
Troubleshooting Logic
Technical Support Center: Overcoming Fgfr-IN-3 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-3, a next-generation covalent FGFR inhibitor. The information provided aims to help users overcome potential resistance mechanisms and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from first-generation FGFR inhibitors?
This compound (also known as FIIN-3) is a selective, irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Unlike first-generation, reversible inhibitors, this compound forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain. This irreversible binding leads to a more sustained inhibition of receptor signaling. A key feature of this compound is its ability to overcome resistance conferred by gatekeeper mutations in FGFR1 and FGFR2, which are a common mechanism of resistance to earlier FGFR inhibitors.[1] Furthermore, this compound possesses the unique ability to covalently inhibit both EGFR and FGFR by targeting two distinct cysteine residues, which can be advantageous as EGFR signaling activation is a known bypass track for resistance.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to FGFR inhibitors, including covalent inhibitors like this compound, can be broadly categorized into two types:
-
On-target resistance: This typically involves secondary mutations within the FGFR gene itself that either prevent the inhibitor from binding effectively or lead to ligand-independent activation of the receptor. Common on-target resistance mutations in FGFR2 include those affecting the molecular brake residue (N550) and the gatekeeper residue (V565).[2] While this compound is designed to overcome some gatekeeper mutations, novel mutations can still emerge.[1] Disruption of the cysteine residue (C492 in FGFR2) that this compound covalently binds to is a potential but rare resistance mechanism.[2]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for FGFR signaling to drive cell proliferation and survival. These "bypass tracks" can include the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, MET, or HER2, or the activation of downstream signaling cascades such as the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways.
Q3: How can I investigate the mechanism of resistance in my this compound-resistant cell line?
To determine the resistance mechanism, a multi-pronged approach is recommended:
-
Sequence the FGFR gene: Perform Sanger or next-generation sequencing of the FGFR kinase domain in your resistant cells to identify any secondary mutations.
-
Assess downstream signaling: Use Western blotting to check the phosphorylation status of key downstream signaling proteins (e.g., p-AKT, p-ERK) in the presence and absence of this compound. Sustained phosphorylation of these proteins despite FGFR inhibition suggests the activation of a bypass pathway.
-
Profile receptor tyrosine kinase activity: A phospho-RTK array can help identify the upregulation and activation of other RTKs that may be compensating for FGFR inhibition.
-
Functional validation: Once a potential resistance mechanism is identified, use specific inhibitors for the implicated pathway (e.g., an mTOR inhibitor if the PI3K/mTOR pathway is activated) in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected inhibition of FGFR phosphorylation in Western blot.
| Possible Cause | Troubleshooting Step |
| Inhibitor Instability/Precipitation | Prepare fresh this compound dilutions for each experiment from a DMSO stock. Visually inspect the cell culture medium for any signs of precipitation after adding the inhibitor. |
| Suboptimal Inhibitor Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Cell Culture Variability | Maintain consistent cell passage numbers and ensure uniform cell seeding density. Avoid using over-confluent cells. |
| Antibody Issues | Use a validated antibody specific for the phosphorylated form of FGFR. Confirm the expression of total FGFR in your cell line. Titrate the primary antibody to optimize the signal-to-noise ratio. |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. |
Problem 2: Development of acquired resistance in long-term cell culture.
| Possible Cause | Troubleshooting Step |
| Selection of pre-existing resistant clones | Establish and characterize multiple resistant clones to determine if a consistent resistance mechanism is at play. |
| Emergence of on-target mutations | Sequence the FGFR kinase domain of the resistant cell population to identify secondary mutations. |
| Activation of bypass signaling pathways | Perform a phospho-RTK array and Western blot analysis for key downstream signaling molecules (p-AKT, p-ERK) to identify activated bypass pathways. |
| Drug efflux | Investigate the expression of drug efflux pumps like ABCG2, which can contribute to resistance. |
Data Presentation
Table 1: Common On-Target FGFR2 Mutations Conferring Resistance to FGFR Inhibitors
| Mutation | Location | Mechanism of Resistance | Reported Sensitivity to Covalent Inhibitors |
| N550K/H/T | Molecular Brake | Stabilizes the active conformation of the kinase, reducing inhibitor affinity. | Variable, may retain some sensitivity. |
| V565F/L/I | Gatekeeper | Sterically hinders the binding of ATP-competitive inhibitors. | This compound is designed to overcome some gatekeeper mutations. |
| C492S/F | Covalent Binding Site | Prevents the formation of a covalent bond with irreversible inhibitors like futibatinib. | Insensitive to covalent inhibitors that target this residue. |
Table 2: Key Bypass Signaling Pathways in FGFR Inhibitor Resistance
| Pathway | Key Proteins | Mechanism of Activation | Potential Combination Therapy |
| PI3K/AKT/mTOR | PIK3CA, AKT, mTOR | Activating mutations in PIK3CA or loss of PTEN. | PI3K, AKT, or mTOR inhibitors (e.g., everolimus). |
| RAS/RAF/MEK/ERK (MAPK) | KRAS, NRAS, BRAF, MEK, ERK | Activating mutations in KRAS, NRAS, or BRAF. | MEK inhibitors (e.g., trametinib). |
| EGFR Signaling | EGFR, ERBB2/3 | Upregulation or activating mutations of EGFR or other ERBB family members. | EGFR inhibitors (e.g., gefitinib, erlotinib). This compound's inherent EGFR activity may be beneficial. |
| MET Signaling | MET | MET amplification or overexpression. | MET inhibitors (e.g., crizotinib). |
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-FGFR overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot and quantify band intensities. Normalize the phospho-FGFR signal to total FGFR or a loading control.
Protocol 2: Generation of this compound Resistant Cell Lines
-
Initial Treatment: Treat the parental cell line with a concentration of this compound that is initially cytotoxic but allows for the survival of a small population of cells (e.g., IC50 concentration).
-
Dose Escalation: Once the cells recover and resume proliferation, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance Culture: Maintain the resistant cell line in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.
-
Characterization: Periodically assess the IC50 of the resistant cell line to this compound to confirm the degree of resistance. Once a stable resistant line is established, proceed with the mechanistic studies described in the FAQs.
Mandatory Visualizations
References
Fgfr-IN-3 assay interference and artifacts
Welcome to the technical support center for Fgfr-IN-3 and related FGFR inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other FGFR inhibitors?
A: this compound and similar small molecule inhibitors are typically ATP-competitive tyrosine kinase inhibitors (TKIs). They function by binding to the ATP-binding pocket within the intracellular kinase domain of Fibroblast Growth Factor Receptors (FGFRs).[1][2] This prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways.[1][2] Key pathways inhibited include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and migration.[1]
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition.
Caption: FGFR signaling pathway and TKI inhibition point.
Q2: I am seeing variable IC50 values for my FGFR inhibitor. What could be the cause?
A: Variations in IC50 values are a common issue and can stem from several factors:
-
Assay Format: Different assay formats (e.g., biochemical vs. cell-based) will yield different IC50 values. Biochemical assays measure direct enzyme inhibition, while cell-based assays are influenced by factors like cell permeability, off-target effects, and cellular ATP concentration.
-
ATP Concentration: In ATP-competitive kinase assays, the concentration of ATP is a critical factor. A higher ATP concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition, resulting in a higher IC50 value.
-
Enzyme/Substrate Concentration: The concentrations of the kinase and substrate used in a biochemical assay can influence the results.
-
Cell Line Differences: In cell-based assays, the genetic background of the cell line, including the specific FGFR alteration (mutation, amplification, or fusion) and expression levels, will significantly impact inhibitor sensitivity.
-
Incubation Time: The duration of inhibitor treatment can affect the observed IC50, especially in cell-based proliferation or cytotoxicity assays.
Comparative IC50 Values for Common FGFR Inhibitors (Biochemical Assays)
| Inhibitor | Type | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Erdafitinib | Pan-FGFR | 1.2 | 2.5 | 3.0 | 5.7 |
| AZD4547 | Pan-FGFR | 0.2 | 2.5 | 1.8 | 165 |
| Infigratinib (BGJ398) | Pan-FGFR | 0.9 | 1.4 | 1.0 | 60 |
| Pemigatinib | Pan-FGFR | 0.4 | 0.5 | 1.2 | 30 |
| Futibatinib (TAS-120) | Irreversible | 1.9 | 1.8 | 3.5 | 23 |
Note: These values are compiled from various sources and should be used for comparative purposes only. Actual IC50 values may vary depending on the specific assay conditions.
Q3: My compound appears cytotoxic in a cell-based assay. How can I distinguish true FGFR inhibition from non-specific toxicity?
A: This is a critical step in inhibitor characterization. A compound may reduce cell viability due to off-target effects or general toxicity rather than specific inhibition of FGFR signaling.
Workflow for Differentiating Specific Inhibition from Cytotoxicity
Caption: A logical workflow to assess on-target activity.
Key Steps:
-
Biochemical Assay: Test the compound in a cell-free kinase assay (e.g., ADP-Glo or TR-FRET) to confirm direct inhibition of the FGFR enzyme.
-
Phospho-Protein Western Blot: Treat an FGFR-dependent cell line with the inhibitor for a short period (e.g., 1-4 hours) and perform a Western blot to check for a dose-dependent decrease in the phosphorylation of FGFR and downstream targets like ERK (p-ERK) or AKT (p-AKT). This demonstrates target engagement in a cellular context.
-
Counter-Screening: Test the compound in a cell line that does not depend on FGFR signaling for survival. If the compound is still potent in this cell line, it suggests off-target effects or general cytotoxicity.
Troubleshooting Guides
Guide 1: Biochemical Kinase Assays (e.g., TR-FRET, ADP-Glo)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Assay Window / Poor Signal-to-Background | 1. Sub-optimal enzyme concentration.2. Incorrect ATP concentration (too high or too low).3. Reagent degradation. | 1. Perform an enzyme titration to determine the optimal concentration (e.g., EC80).2. Determine the ATP Km for the kinase under your assay conditions and use an ATP concentration at or near the Km.3. Ensure all reagents are stored correctly and are within their expiry date. Prepare fresh buffers. |
| High Well-to-Well Variability | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Particulates in antibody or enzyme solutions. | 1. Use calibrated pipettes and proper technique. Consider using a multichannel pipette for additions.2. Gently mix the plate after each reagent addition.3. Centrifuge antibody and enzyme stocks before use to pellet any aggregates. |
| Compound Interference | 1. Compound is autofluorescent (TR-FRET).2. Compound precipitates at assay concentrations.3. Compound inhibits the luciferase enzyme (ADP-Glo). | 1. Run a control plate with the compound but without the kinase or substrate to measure background fluorescence.2. Check the solubility of the compound in the final assay buffer. Reduce the highest concentration if necessary.3. Run a control reaction with ADP to test for direct inhibition of the detection reagent. |
Guide 2: Cell-Based Assays (Proliferation, Reporter Gene)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Inhibitor Effect | 1. Cell line is not dependent on FGFR signaling.2. Inhibitor is not cell-permeable.3. Inhibitor is unstable in culture medium. | 1. Confirm FGFR expression and dependency via Western blot or by using a known positive control inhibitor.2. This is less common for small molecules but can be a factor. Consider structure-activity relationships.3. Assess compound stability over the time course of the experiment. |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number.2. Inconsistent cell seeding density.3. Serum lot-to-lot variability. | 1. Use cells within a defined passage number range for all experiments.2. Ensure a uniform, single-cell suspension before seeding and use a reliable cell counting method.3. Test and pre-qualify new lots of serum before use in critical experiments. |
| "U-shaped" Dose-Response Curve | 1. Off-target effects at high concentrations.2. Compound precipitation at high concentrations leading to a loss of effective concentration. | 1. Investigate potential off-target activities through kinase profiling or counter-screening.2. Visually inspect wells with the highest concentrations for precipitate. Determine the solubility limit. |
Guide 3: Western Blotting for FGFR Signaling
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Signal for Phospho-FGFR | 1. Low protein abundance or insufficient loading.2. Phosphatase activity during sample preparation.3. Poor antibody quality or incorrect antibody dilution. | 1. Load at least 20-30 µg of protein lysate per lane.2. Always use fresh lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.3. Use a validated antibody at the recommended dilution. Incubate the primary antibody overnight at 4°C for phospho-targets. |
| High Background / Non-Specific Bands | 1. Insufficient blocking.2. Primary or secondary antibody concentration is too high.3. Inadequate washing. | 1. Block for at least 1 hour at room temperature. Ensure the blocking buffer is compatible with the antibody.2. Titrate the antibody concentrations to find the optimal balance between signal and background.3. Wash the membrane at least three times for 5 minutes each after primary and secondary antibody incubations. |
| Bands at Incorrect Molecular Weight | 1. Post-translational modifications (e.g., glycosylation) can alter protein migration.2. Splice variants of the target protein.3. Antibody cross-reactivity. | 1. Consult literature or databases like UniProt for known modifications of FGFR3.2. Check for known isoforms of FGFR3.3. Use a different antibody targeting a distinct epitope or perform a peptide block to confirm specificity. |
Experimental Protocols
Protocol 1: LanthaScreen™ TR-FRET Kinase Assay
This protocol is a generalized procedure for measuring the inhibition of FGFR3 kinase activity.
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of this compound or other test compounds in the kinase buffer with a final DMSO concentration ≤1%.
-
Prepare a 3X solution of the Kinase/Antibody mixture in kinase buffer.
-
Prepare a 3X solution of the fluorescently labeled tracer substrate in kinase buffer.
-
-
Assay Procedure (15 µL final volume):
-
Add 5 µL of the 3X compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture.
-
Initiate the reaction by adding 5 µL of the 3X tracer solution.
-
Cover the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor channels).
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50.
-
Protocol 2: Western Blot for p-FGFR Inhibition
-
Cell Treatment and Lysis:
-
Seed FGFR-dependent cells (e.g., cells with an activating FGFR3 mutation) and grow to 80-90% confluency.
-
Serum-starve cells overnight if necessary to reduce basal signaling.
-
Treat cells with a dose range of this compound for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Place plates on ice, wash twice with ice-cold PBS, and add ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
SDS-PAGE and Transfer:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Normalize samples to the same protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-FGFR (p-FGFR) overnight at 4°C.
-
Wash the membrane three times for 5 minutes with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
Apply an ECL detection reagent and image the blot.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe for total FGFR or a housekeeping protein (e.g., GAPDH).
-
Quantify band intensities using densitometry software.
-
References
Technical Support Center: Improving In Vivo Delivery of Fgfr-IN-3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the in vivo delivery of Fgfr-IN-3. The following guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
I. Physicochemical Properties and Formulation
A primary hurdle in the in vivo application of small molecule inhibitors like this compound lies in their physicochemical properties, which directly impact solubility and bioavailability. Understanding these characteristics is the first step in developing an effective delivery strategy.
Note on this compound Identity: Commercially available compounds designated as "this compound" may refer to different chemical entities. It is crucial to verify the specific compound information from your supplier. This guide will provide general advice applicable to potent FGFR inhibitors and will reference data for two known compounds where available.
| Property | This compound (Compound 40a) | This compound (Compound 6) | Implication for In Vivo Delivery |
| Molecular Formula | C₂₁H₂₀N₆O₂ | C₁₈H₂₇F₂N₅O₂ | Affects solubility and cell permeability. |
| Molecular Weight | 388.42 g/mol | 383.44 g/mol | Relatively standard for small molecule inhibitors. |
| Type | Pan-FGFR inhibitor | Orally active FGFR modulator | Pan-inhibition may lead to broader off-target effects. Oral activity suggests good initial bioavailability. |
| Reported Solubility | Soluble in DMSO | 10 mM in DMSO | High solubility in DMSO is common for this class of compounds, but aqueous solubility is often low. |
Data sourced from MedchemExpress and Immunomart.
II. Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution when I try to prepare it for injection. What can I do?
A1: This is a common issue due to the low aqueous solubility of many small molecule inhibitors. Here are several strategies to improve solubility for in vivo administration:
-
Co-solvents: A common starting point is to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally <10%, and as low as 1-5% for some routes of administration) to avoid toxicity.
-
Formulation Vehicles: For oral administration, formulations containing agents like PEG300, Tween-80, or corn oil can significantly improve solubility and absorption. A typical formulation might involve dissolving the compound in DMSO, then adding PEG300 and Tween-80, and finally diluting with saline.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility. However, the optimal pH for solubility may not be physiologically compatible.
-
Sonication: Gentle sonication can help to dissolve the compound, but care must be taken to avoid degradation.
Q2: I am observing inconsistent results between animals in my study. What could be the cause?
A2: High variability between animals can stem from several factors:
-
Inconsistent Dosing: Ensure precise and consistent administration techniques. For oral gavage, ensure the gavage needle is correctly placed each time. Normalize the dose to the body weight of each animal.
-
Biological Variability: Inherent biological differences between individual animals can contribute to variability. Increase the number of animals per group to improve statistical power and ensure that animals are age- and sex-matched.
-
Compound Instability: this compound may be unstable in the prepared formulation. Prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (see Q4).
Q3: What are the potential off-target effects and toxicities of this compound?
A3: As this compound is a pan-FGFR inhibitor, it can affect all four FGFR family members, which are involved in various physiological processes. Common on-target toxicities associated with FGFR inhibitors include:
-
Hyperphosphatemia: FGFR1 is involved in phosphate homeostasis. Inhibition can lead to elevated phosphate levels.
-
Diarrhea: FGFR4 is involved in bile acid metabolism, and its inhibition can cause gastrointestinal issues.[1]
-
Nail and Skin Toxicities: These are known on-target effects of FGFR inhibitors.
-
Ocular Toxicities: While less common, some FGFR inhibitors have been associated with eye-related side effects.
It is crucial to monitor animals for these signs of toxicity and consider dose adjustments or alternative formulations if they occur.
Q4: How should I store my this compound stock solutions?
A4: For long-term storage, it is advisable to store this compound as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into single-use vials is recommended. For working solutions, it is best to prepare them fresh on the day of the experiment.
III. Troubleshooting Guides
Issue: Lack of Efficacy in In Vivo Model
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Consider reformulating this compound using a different vehicle or changing the route of administration (e.g., from oral to intraperitoneal). |
| Insufficient Target Engagement | The dose may be too low to achieve the necessary concentration at the target tissue. Conduct a dose-response study to determine the optimal dose. |
| Rapid Metabolism | This compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies can help determine if this is the case. |
| Model-Specific Issues | The role of FGFR3 in your specific disease model may not be as critical as hypothesized. |
Issue: Unexpected Toxicity
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The compound may be interacting with unintended targets. Conduct a thorough literature search for known off-target liabilities of similar pan-FGFR inhibitors. Reduce the dose to determine if the toxicity is dose-dependent. |
| Vehicle Toxicity | The vehicle used for formulation (e.g., high concentration of DMSO) may be causing toxicity. Include a vehicle-only control group in your experiments. |
IV. Experimental Protocols
Disclaimer: The following protocols are examples based on common practices for orally bioavailable small molecule inhibitors and should be optimized for your specific experimental conditions and for this compound.
Protocol 1: Preparation of this compound for Oral Gavage
-
Calculate the required amount of this compound based on the desired dose and the body weight of the animals.
-
Prepare the vehicle solution. A common vehicle for oral administration is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween-80 to the DMSO/Fgfr-IN-3 mixture and vortex until the solution is clear.
-
Add saline to the mixture and vortex again to ensure a homogenous solution.
-
Administer the formulation to the animals via oral gavage at the calculated volume.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Animal Acclimatization: Acclimatize animals to the housing conditions for a minimum of one week before the start of the experiment.
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer this compound (prepared as in Protocol 1) or vehicle to the respective groups at the determined dose and schedule (e.g., once daily by oral gavage).
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
V. Signaling Pathways and Experimental Workflows
FGFR3 Signaling Pathway
Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that, upon binding to its ligand (Fibroblast Growth Factor - FGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. The primary pathways activated by FGFR3 are the RAS-MAPK, PI3K-AKT, and STAT pathways.
Caption: Simplified FGFR3 signaling pathway.
Experimental Workflow for In Vivo this compound Delivery
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of this compound.
Caption: General experimental workflow for in vivo studies.
References
Fgfr-IN-3 experimental controls and best practices
This technical support center provides experimental controls and best practices for researchers using Fgfr-IN-3, a potent pan-FGFR inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive pan-FGFR inhibitor, meaning it targets multiple members of the Fibroblast Growth Factor Receptor (FGFR) family. Specifically, it has been shown to inhibit FGFR1, FGFR2, FGFR3, and to a lesser extent, FGFR4.[1] Its mechanism of action involves binding to the ATP-binding pocket of the FGFR kinase domain, which blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[1] This inhibition of FGFR signaling can impact various cellular processes, including proliferation, differentiation, and survival.
It is important to distinguish FGFR3-IN-3 (the focus of this guide, also known as compound 40a in relevant literature) from another compound referred to as This compound (compound 6), which is described as a blood-brain barrier-penetrant FGFR modulator with neuroprotective properties.
2. What are the recommended starting concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. However, based on its reported IC50 values, a starting point for cell-based assays would be in the low nanomolar range. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system. A typical starting range for a dose-response curve could be from 1 nM to 1 µM.
3. What are appropriate positive and negative controls for experiments using this compound?
-
Positive Controls:
-
A well-characterized, selective pan-FGFR inhibitor with a known potency, such as Infigratinib (BGJ398) or AZD4547, can be used as a positive control for FGFR inhibition.
-
For cellular assays, use a cell line with a known activating mutation or amplification of an FGFR gene (e.g., bladder cancer cell lines with FGFR3 mutations or gastric cancer cell lines with FGFR2 amplification). Stimulation with a relevant FGF ligand (e.g., FGF2) can be used to induce FGFR signaling in serum-starved cells.
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO) at the same final concentration used to dissolve this compound is essential.
-
A cell line that does not express the target FGFR or expresses it at very low levels can serve as a negative control to assess off-target effects.
-
An inactive enantiomer of the inhibitor, if available, would be an ideal negative control.
-
4. How can I verify that this compound is inhibiting FGFR signaling in my cells?
The most direct way to confirm the inhibitory activity of this compound is to assess the phosphorylation status of FGFR and its downstream signaling proteins using Western blotting. A decrease in the phosphorylation of FGFR (p-FGFR) at specific tyrosine residues (e.g., Y653/654) upon treatment with this compound would indicate target engagement.[2] Additionally, you can examine the phosphorylation of downstream effectors such as FRS2, PLCγ, AKT, and ERK (p44/42 MAPK).[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of FGFR phosphorylation | 1. Inhibitor concentration is too low. 2. Inhibitor has degraded. 3. Cell line is not dependent on FGFR signaling. 4. Insufficient stimulation with FGF ligand. | 1. Perform a dose-response experiment with a wider concentration range. 2. Ensure proper storage of the inhibitor (see product datasheet for details). Prepare fresh stock solutions. 3. Use a cell line with a known FGFR alteration. 4. If using ligand stimulation, ensure the concentration and incubation time are optimal. |
| High background in Western blot for p-FGFR | 1. Insufficient blocking of the membrane. 2. Primary antibody concentration is too high. 3. Insufficient washing. | 1. Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of washes with TBST. |
| Off-target effects observed | 1. This compound is a pan-FGFR inhibitor and may have effects on multiple FGFR isoforms. 2. At higher concentrations, the inhibitor may affect other kinases. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Compare the phenotype observed with that of other selective FGFR inhibitors. Consider using a more selective inhibitor for a specific FGFR isoform if needed. 3. Consult kinase profiling data for the inhibitor if available. |
| Inconsistent results between experiments | 1. Variation in cell confluency or passage number. 2. Inconsistent inhibitor preparation or treatment duration. 3. Variation in Western blot loading or transfer. | 1. Maintain consistent cell culture practices. 2. Prepare fresh inhibitor dilutions for each experiment and ensure precise timing of treatments. 3. Normalize protein loading using a total protein assay (e.g., BCA) and use a loading control (e.g., GAPDH, β-actin). |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Other Pan-FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| This compound (compound 40a) | 2.1 | 3.1 | 4.3 | 74 | [1] |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | |
| PD173074 | 20-40 | ~100 | <5 | >1000 |
IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR Phosphorylation
This protocol describes how to assess the inhibition of FGFR phosphorylation in a cell-based assay.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a bladder cancer cell line with an activating FGFR3 mutation) in 6-well plates and grow to 70-80% confluency.
-
If studying ligand-induced signaling, serum-starve the cells for 4-6 hours.
-
Treat cells with a range of this compound concentrations (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for the desired time (e.g., 1-24 hours).
-
If applicable, stimulate with the appropriate FGF ligand (e.g., 10 ng/mL FGF2) for the last 15-30 minutes of the inhibitor treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-FGFR (e.g., anti-p-FGFR Y653/654) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against total FGFR and a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: Cell Proliferation Assay
This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Cell Viability Measurement:
-
Assess cell viability using a reagent such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue). Follow the manufacturer's instructions for the chosen assay.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the assay protocol.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-FGFR.
Caption: A simplified troubleshooting flowchart for this compound experiments.
References
Fgfr-IN-3 lot-to-lot variability issues
Welcome to the technical support center for Fgfr-IN-X, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Fgfr-IN-X and what is its mechanism of action?
A1: Fgfr-IN-X is a small molecule inhibitor targeting the ATP-binding site of the intracellular kinase domain of FGFRs. By competitively blocking ATP, Fgfr-IN-X prevents the autophosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[1][2] This inhibition ultimately affects cell proliferation, survival, and migration in FGFR-dependent cell lines.
Q2: What are the primary causes of lot-to-lot variability with Fgfr-IN-X?
A2: Lot-to-lot variability in small molecule inhibitors like Fgfr-IN-X can arise from several factors during synthesis and purification. These include:
-
Purity: The presence of impurities, such as starting materials, byproducts, or stereoisomers, can significantly alter the compound's activity. Even small percentages of highly potent impurities can lead to misleading results.[3][4]
-
Solubility: Differences in the crystalline form or residual solvents between lots can affect the inhibitor's solubility in experimental buffers and cell culture media, leading to inconsistent effective concentrations.
-
Stability: Degradation of the compound over time or due to improper storage can result in a loss of potency.
Q3: How should I properly store and handle Fgfr-IN-X?
A3: To ensure the stability and activity of Fgfr-IN-X, it is crucial to follow these storage and handling guidelines:
-
Storage: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For long-term storage, desiccated conditions are recommended. Stock solutions in solvents like DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Handling: Always use clean, dedicated spatulas and weigh paper when handling the solid compound. When preparing solutions, use high-purity, anhydrous solvents. Ensure the compound is fully dissolved before use. For cell-based assays, the final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.1%) and consistent across all experimental conditions, including vehicle controls.
Q4: I am observing inconsistent IC50 values between experiments. What could be the cause?
A4: Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Lot-to-lot variability of Fgfr-IN-X: As discussed in Q2, variations in purity and solubility between different batches of the inhibitor can directly impact its potency.
-
Cell-based assay variability: Differences in cell passage number, cell density at the time of treatment, and variations in serum concentration in the culture media can all influence the cellular response to the inhibitor.
-
Experimental conditions: Variations in incubation time, ATP concentration (for enzymatic assays), and the specific detection method used can all lead to shifts in the measured IC50 value.[5]
Troubleshooting Guides
Issue 1: Reduced or No Inhibitory Activity Observed
If you are observing lower than expected or no inhibition of FGFR signaling with Fgfr-IN-X, consider the following troubleshooting steps.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor Degradation | 1. Prepare a fresh stock solution of Fgfr-IN-X from the solid compound.2. Compare the activity of the new stock to the old stock in a parallel experiment. | If the fresh stock shows activity, the old stock has likely degraded. Discard the old stock. |
| Poor Solubility | 1. Visually inspect the stock solution and final dilutions for any precipitate.2. Gently warm the solution or sonicate to aid dissolution.3. Prepare a fresh stock solution, ensuring the compound is fully dissolved before making further dilutions. | A clear, precipitate-free solution should result in consistent inhibitory activity. |
| Incorrect Concentration | 1. Double-check all calculations for preparing stock solutions and serial dilutions.2. If possible, confirm the concentration of the stock solution using a spectrophotometric method. | Accurate inhibitor concentrations are critical for reproducible results. |
| Cell Line Resistance | 1. Verify that the cell line used expresses an activated form of FGFR that is sensitive to inhibition.2. Test Fgfr-IN-X in a well-characterized, sensitive positive control cell line. | Confirmation of inhibitor activity in a sensitive cell line will help determine if the primary cell line is resistant. |
Issue 2: High Background or Non-Specific Effects in Western Blots
Western blotting is a key method to assess the inhibition of FGFR signaling. If you are encountering issues with your western blots, refer to the guide below.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Background | 1. Optimize the blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk) and increasing the blocking time.2. Increase the number and duration of washing steps.3. Reduce the concentration of the primary and/or secondary antibody. | A cleaner blot with reduced background noise. |
| Non-Specific Bands | 1. Ensure the primary antibody is specific for the target protein. Use a different antibody from a reputable supplier if necessary.2. Optimize the antibody dilution to minimize non-specific binding.3. Reduce the total protein amount loaded onto the gel. | A single, specific band at the expected molecular weight for the target protein. |
| Weak or No Signal | 1. Increase the amount of protein loaded per well.2. Increase the concentration of the primary antibody or the incubation time (e.g., overnight at 4°C).3. Use a more sensitive detection reagent. | A clear and quantifiable signal for the target protein. |
Experimental Protocols
Protocol 1: In Vitro FGFR Kinase Assay
This protocol describes a luminescent-based assay to determine the enzymatic activity of Fgfr-IN-X against a recombinant FGFR kinase.
Materials:
-
Recombinant human FGFR3 kinase enzyme system (e.g., from Promega)
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Fgfr-IN-X (various concentrations)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of Fgfr-IN-X in kinase assay buffer.
-
In a 96-well plate, add the recombinant FGFR3 enzyme, the substrate, and the Fgfr-IN-X dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of Fgfr-IN-X and determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of Fgfr-IN-X on the proliferation of an FGFR-dependent cancer cell line.
Materials:
-
FGFR-dependent cell line (e.g., a cell line with an activating FGFR3 mutation)
-
Complete cell culture medium
-
Fgfr-IN-X (various concentrations)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Sterile, clear-bottom 96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Fgfr-IN-X in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Fgfr-IN-X (or vehicle control).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Protocol 3: Western Blot Analysis of FGFR Signaling
This protocol details the steps to analyze the phosphorylation status of FGFR and downstream signaling proteins in response to Fgfr-IN-X treatment.
Materials:
-
FGFR-dependent cell line
-
Fgfr-IN-X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with various concentrations of Fgfr-IN-X (or vehicle control) for the desired time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Representative IC50 Data for Different Lots of Fgfr-IN-X
| Lot Number | Purity (%) | Solubility in DMSO (mg/mL) | Enzymatic IC50 (nM) | Cellular GI50 (nM) |
| Lot A | 99.5 | 50 | 15.2 | 85.7 |
| Lot B | 95.2 | 45 | 35.8 | 210.4 |
| Lot C | 99.8 | 52 | 14.9 | 82.1 |
This table illustrates how variations in purity can correlate with changes in the measured inhibitory potency of Fgfr-IN-X.
Visualizations
Caption: FGFR Signaling Pathway and Mechanism of Fgfr-IN-X Inhibition.
Caption: Logical Workflow for Troubleshooting Inconsistent Experimental Results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Fgfr-IN-3 Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-3. The information is designed to help interpret dose-response curves and address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It functions as an ATP-competitive inhibitor, covalently binding to a specific cysteine residue within the ATP-binding pocket of FGFRs. This covalent modification leads to sustained inhibition of the receptor's kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and differentiation. Due to its close structural and functional similarity to the well-characterized inhibitor FIIN-3, data from FIIN-3 is often used to infer the activity of this compound.
Q2: What are the key downstream signaling pathways affected by this compound?
This compound blocks the activation of several major signaling cascades downstream of FGFRs. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[1] Inhibition of these pathways ultimately leads to reduced cell proliferation and can induce apoptosis in FGFR-dependent cancer cells.
Q3: What does a typical this compound dose-response curve look like?
A typical dose-response curve for this compound will be sigmoidal, showing a dose-dependent inhibition of a measured biological response (e.g., cell viability, kinase activity). The curve is characterized by a top plateau (no inhibition), a bottom plateau (maximal inhibition), and a steep transitional phase from which the IC50 value (the concentration of inhibitor required to reduce the response by 50%) can be determined.
Q4: How does the irreversible binding of this compound affect the interpretation of my results?
The irreversible nature of this compound means that the inhibition is long-lasting and may not be overcome by increasing the concentration of ATP. This can result in a more potent and sustained effect compared to reversible inhibitors. In cellular assays, this can lead to a time-dependent increase in the apparent potency (lower IC50) with longer incubation times.
Data Presentation
The following tables summarize the biochemical and cellular potency of FIIN-3, a close analog of this compound. This data can be used as a reference for expected this compound activity.
Table 1: Biochemical Potency of FIIN-3 Against FGFR Isoforms
| Target | IC50 (nM) |
| FGFR1 | 13.1[2][3][4] |
| FGFR2 | 21[2] |
| FGFR3 | 31.4 |
| FGFR4 | 35.3 |
Table 2: Cellular Potency of FIIN-3 in Ba/F3 Cells
| Cell Line | EC50 (nM) |
| Ba/F3-FGFR1 | ~1-93 |
| Ba/F3-FGFR2 | ~1 |
| Ba/F3-FGFR3 | ~1-93 |
| Ba/F3-FGFR4 | ~1-93 |
| Ba/F3-FGFR2 (V564M gatekeeper mutant) | 64 |
Table 3: Kinase Selectivity of FIIN-3
| Parameter | Value |
| KinomeScan Selectivity Score (S1 at 1 µM) | 15 |
| Off-target activity | EGFR (IC50 = 43 nM) |
Note: The KinomeScan selectivity score (S1) represents the number of kinases inhibited by more than 99% at a 1 µM concentration. A lower score indicates higher selectivity.
Troubleshooting Guides
This section addresses common issues observed when generating and interpreting this compound dose-response curves.
Issue 1: The dose-response curve is flat (no inhibition).
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Ensure proper storage of this compound (typically at -20°C or -80°C). - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). - Confirm the identity and purity of the compound. |
| Cell Line Insensitivity | - Verify that the cell line used expresses the target FGFR and is dependent on its signaling for the measured endpoint. - Test a positive control cell line known to be sensitive to FGFR inhibitors. |
| Incorrect Assay Conditions | - Check the concentration of ATP in biochemical assays; high concentrations can compete with the inhibitor. - Ensure the incubation time is sufficient for the inhibitor to exert its effect. |
Issue 2: The dose-response curve is very steep (high Hill slope).
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | - Visually inspect the compound in solution for any precipitation. - Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt aggregates. |
| Stoichiometric Inhibition | - This can occur if the concentration of the kinase is close to or higher than the inhibitor's dissociation constant (Kd). - If possible, reduce the concentration of the kinase in the assay. |
| Positive Cooperativity | - This is less common but can occur if the binding of one inhibitor molecule increases the affinity for subsequent molecules. |
Issue 3: A bell-shaped (biphasic) dose-response curve is observed.
| Possible Cause | Troubleshooting Steps |
| Off-target Effects | - At high concentrations, this compound may inhibit other kinases or cellular targets, leading to a confounding biological response. - Profile the inhibitor against a panel of kinases to identify potential off-targets. |
| Cellular Toxicity | - High concentrations of the inhibitor may induce cytotoxicity, leading to a decrease in the measured response (e.g., if the endpoint is a metabolic assay). - Perform a separate cytotoxicity assay (e.g., trypan blue exclusion) to assess cell viability at the tested concentrations. |
| Compound Insolubility | - At high concentrations, the compound may precipitate out of solution, leading to a lower effective concentration. - Check the solubility of this compound in your assay medium. |
Experimental Protocols
1. Cell Viability Assay (e.g., using Resazurin)
This protocol outlines a general method for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Prepare a resazurin solution in PBS. Add the resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Data Acquisition: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the percentage of viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
2. Western Blotting for Phospho-FGFR
This protocol describes how to assess the inhibition of FGFR phosphorylation in response to this compound treatment.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours). If required, stimulate the cells with an appropriate FGF ligand for a short period (e.g., 15 minutes) before lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate the membrane with a primary antibody against phospho-FGFR overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total FGFR and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Densitometry: Quantify the band intensities using image analysis software.
Mandatory Visualizations
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected this compound dose-response curves.
References
Validation & Comparative
A Head-to-Head Comparison of FGFR Inhibitors: Fgfr-IN-3 vs. AZD4547 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Its dysregulation through gene amplification, activating mutations, or translocations is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and gastric cancers.[2] This has made the development of targeted FGFR inhibitors a key focus in oncology research.
This guide provides an objective, data-driven comparison of two small molecule FGFR inhibitors: Fgfr-IN-3 (also known as FIIN-3) and AZD4547. We will delve into their distinct mechanisms of action, compare their biochemical and cellular potencies, and provide detailed protocols for key experimental assays used to evaluate their performance.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and AZD4547 target the intracellular tyrosine kinase domain of FGFRs, preventing the ATP-dependent autophosphorylation that initiates downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[1][3] However, they achieve this through fundamentally different mechanisms.
AZD4547 is a selective, orally bioavailable, and reversible ATP-competitive inhibitor. It forms non-covalent bonds within the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, effectively blocking their kinase activity. Its selectivity for FGFR1-3 is significantly higher than for FGFR4.
This compound (FIIN-3) , in contrast, is an irreversible inhibitor. It is designed to form a covalent bond with a conserved cysteine residue located near the ATP-binding pocket of the FGFR kinase domain. This permanent binding leads to prolonged and sustained inhibition of the receptor's activity. This compound demonstrates potent activity against all four FGFR isoforms (FGFR1-4).
Performance Data: A Quantitative Comparison
Direct comparative studies between this compound and AZD4547 are limited in published literature. The following tables summarize available data from independent studies to provide a quantitative overview of their potency and selectivity.
Table 1: Biochemical Inhibitory Activity (IC₅₀)
This table presents the half-maximal inhibitory concentrations (IC₅₀) of each compound against purified FGFR kinases in cell-free biochemical assays. Lower values indicate greater potency.
| Target Kinase | This compound (FIIN-3) IC₅₀ (nM) | AZD4547 IC₅₀ (nM) |
| FGFR1 | 13.1 | 0.2 |
| FGFR2 | 21.0 | 2.5 |
| FGFR3 | 31.4 | 1.8 |
| FGFR4 | 35.3 | 165 |
| VEGFR2 | Not Reported | 24 |
| EGFR | 43 (EC₅₀) | >10,000 |
Data is compiled from multiple sources and may have been generated under different assay conditions.
Table 2: Cellular Anti-proliferative Activity
This table shows the efficacy of the inhibitors in cancer cell lines. Values are typically reported as GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ (half-maximal effective concentration).
| Cell Line | Cancer Type | FGFR Status | This compound (EC₅₀, nM) | AZD4547 (GI₅₀/IC₅₀, µM) |
| Ba/F3 | Pro-B | WT FGFR2 Transfect | ~3 (pFGFR) | Not Reported |
| Ba/F3 | Pro-B | FGFR2 V564M Mutant | ~100 (pFGFR) | Not Reported |
| A375 | Melanoma | Not Specified | Not Reported | 1.623 |
| OVCAR-3 | Ovarian Cancer | FGFR2/3 High | Not Reported | ~5 (viability) |
| NCI-H716 | Colorectal Cancer | FGFR1/2 Expressed | Not Reported | Cytotoxic |
| Med8a | Medulloblastoma | Not Specified | Not Reported | Dose-dependent decrease |
| Pediatric Solid Tumors (various) | Neuroblastoma, etc. | FGFR Expressed | Not Reported | Sensitive |
Note: A direct comparison of cellular activity is challenging due to the lack of head-to-head studies and variations in assay types (e.g., pFGFR inhibition vs. cell viability).
Effects on Downstream Signaling and Selectivity
AZD4547 has been shown to effectively decrease the phosphorylation of downstream signaling proteins involved in cell survival and proliferation, including FRS2, ERK, and AKT. Its activity appears to be mediated through the inhibition of the Ras/MAPK and JAK/STAT pathways. While highly potent against FGFR1-3, AZD4547 is considered a multikinase inhibitor, with notable activity against VEGFR2, which may contribute to its anti-angiogenic effects but also to its side-effect profile.
This compound also demonstrates potent inhibition of FGFR autophosphorylation at nanomolar concentrations in cellular contexts. A key distinguishing feature is its significant off-target activity against the Epidermal Growth Factor Receptor (EGFR), including wild-type and certain mutant forms (e.g., L858R). This dual FGFR/EGFR inhibitory profile could be advantageous in cancers where both pathways are active, but it also complicates its use as a selective tool for studying FGFR signaling.
Experimental Protocols & Workflows
To aid researchers in evaluating these or similar inhibitors, we provide detailed, generalized protocols for two fundamental assays: a cell viability assay to measure anti-proliferative effects and a Western blot to assess target engagement.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined density (e.g., 3,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and AZD4547 in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC₅₀ or GI₅₀ value.
Western Blot for FGFR Phosphorylation
This technique is used to detect the phosphorylation status of FGFR, providing a direct measure of the inhibitor's ability to block receptor activation.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat with various concentrations of this compound or AZD4547 for 1-3 hours. Stimulate with an appropriate FGF ligand (e.g., 10-20 ng/mL bFGF) for a short period (e.g., 15-20 minutes).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein samples to equal concentrations, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654).
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FGFR and a loading control like β-actin. Quantify band intensities using densitometry software.
Summary and Conclusion
This compound and AZD4547 represent two distinct strategies for targeting the oncogenic FGFR signaling pathway.
AZD4547 is a well-characterized, potent, and selective reversible inhibitor of FGFR1-3. Its multikinase activity, particularly against VEGFR2, may offer therapeutic advantages in some contexts but also contributes to its side-effect profile. Its efficacy has been demonstrated across a range of preclinical cancer models, making it a valuable tool and clinical candidate.
This compound (FIIN-3) offers a different pharmacological profile as a potent, irreversible pan-FGFR inhibitor. Its covalent binding mechanism can lead to prolonged target engagement, which may be beneficial for overcoming pharmacokinetic limitations or certain resistance mechanisms. However, its significant off-target activity against EGFR must be considered when interpreting experimental results or considering its therapeutic potential.
The choice between these two inhibitors depends heavily on the specific research question. For studies requiring highly selective, reversible inhibition of FGFR1-3, AZD4547 is a suitable choice. For investigations where sustained, pan-FGFR inhibition is desired and dual FGFR/EGFR activity could be relevant or can be controlled for, this compound presents a compelling alternative. Due to the lack of direct comparative data, researchers are encouraged to evaluate both compounds within their specific cancer cell line models to determine the most effective agent for their application.
References
A Head-to-Head Comparison of FGFR Inhibitors: Fgfr-IN-3 (FIIN-3) vs. Infigratinib (BGJ398)
In the landscape of targeted therapies for cancers driven by aberrant Fibroblast Growth Factor Receptor (FGFR) signaling, a diverse array of small molecule inhibitors has emerged. This guide provides a detailed, objective comparison of two notable FGFR inhibitors: the next-generation irreversible inhibitor Fgfr-IN-3 (also known as FIIN-3) and the well-characterized selective inhibitor infigratinib (BGJ398). This comparison is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
At a Glance: Key Differences
| Feature | This compound (FIIN-3) | Infigratinib (BGJ398) |
| Mechanism of Action | Irreversible, covalent inhibitor of FGFR1-4 and EGFR. | Reversible, ATP-competitive inhibitor of FGFR1-3. |
| Potency (IC50) | Potent against wild-type FGFRs and clinically relevant resistance mutations. | Potent against wild-type FGFR1-3. |
| Resistance Profile | Overcomes resistance conferred by gatekeeper mutations in FGFR. | Susceptible to resistance via gatekeeper mutations. |
| In Vivo Efficacy Data | Limited publicly available data in xenograft cancer models. | Demonstrated tumor growth inhibition in various xenograft models. |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and infigratinib lies in their interaction with the FGFR kinase domain.
Infigratinib (BGJ398) is a selective, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3. It binds reversibly to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cellular proliferation and survival.[1]
This compound (FIIN-3) , in contrast, is a next-generation, irreversible inhibitor that covalently binds to a cysteine residue within the P-loop of the FGFR1-4 kinase domains. This covalent and irreversible binding leads to a sustained and durable inhibition of FGFR signaling. Notably, FIIN-3 also exhibits potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR).[2] This dual-targeting capability may offer a broader spectrum of anti-cancer activity.
References
- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fgfr-IN-3, FIIN-2, and FIIN-3: Next-Generation Irreversible FGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the irreversible fibroblast growth factor receptor (FGFR) inhibitors Fgfr-IN-3 (FIIN-3) and FIIN-2. This document synthesizes experimental data on their performance, selectivity, and mechanism of action, offering a comprehensive resource for evaluating these potent research tools.
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for therapeutic development. The emergence of drug resistance to first-generation FGFR inhibitors, often through mutations in the kinase domain's "gatekeeper" residue, has spurred the development of next-generation covalent inhibitors. This compound (also known as FIIN-3) and FIIN-2 are two such irreversible inhibitors designed to overcome this resistance.[1][2]
Mechanism of Action: Irreversible Covalent Inhibition
Both FIIN-2 and FIIN-3 are irreversible inhibitors that form a covalent bond with a specific cysteine residue located in the P-loop of the FGFR kinase domain.[1] This covalent modification permanently inactivates the enzyme, providing sustained inhibition of FGFR signaling. A key advantage of this mechanism is their ability to potently inhibit the proliferation of cells dependent on gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors.[1][2]
Performance and Selectivity: A Quantitative Comparison
The inhibitory activity of FIIN-2 and FIIN-3 has been evaluated in various biochemical and cellular assays. The following tables summarize their performance against different FGFR isoforms and other kinases.
Biochemical Inhibitory Activity (IC50)
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | EGFR (nM) |
| FIIN-2 | 3.1 | 4.3 | 27 | 45 | 204 |
| FIIN-3 | 13.1 | 21 | 31.4 | 35.3 | 43 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay.
Cellular Antiproliferative Activity (EC50)
| Inhibitor | Ba/F3-TEL-FGFR1 (nM) | Ba/F3-TEL-FGFR2 (nM) | Ba/F3-TEL-FGFR3 (nM) | Ba/F3-TEL-FGFR4 (nM) | Ba/F3-TEL-FGFR2 V564M (nM) |
| FIIN-2 | 1.0 - 93 | 1.0 - 93 | 1.0 - 93 | 1.0 - 93 | 58 |
| FIIN-3 | 1.0 - 41 | 1.0 - 41 | 1.0 - 41 | 1.0 - 41 | 64 |
EC50 values represent the concentration of the inhibitor that gives a half-maximal response in a cellular assay.
FIIN-2 generally exhibits slightly higher potency against FGFR1 and FGFR2 in biochemical assays compared to FIIN-3. Conversely, FIIN-3 demonstrates significantly stronger inhibition of the Epidermal Growth Factor Receptor (EGFR). Both inhibitors show excellent activity against the gatekeeper mutant FGFR2 V564M in cellular assays, highlighting their potential to overcome acquired resistance.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Z'-LYTE™ Assay)
This assay determines the in vitro potency of compounds against FGFR kinases.
Materials:
-
Recombinant FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4)
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)
-
ATP
-
Test inhibitors (FIIN-2, FIIN-3) dissolved in DMSO
-
Assay plates (384-well)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add the kinase, a FRET-based peptide substrate, and the test inhibitor.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the development reagent.
-
Incubate the plate to allow for the development of the fluorescent signal.
-
Measure the fluorescence resonance energy transfer (FRET) signal on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the effect of the inhibitors on the proliferation and viability of cells.
Materials:
-
Cancer cell lines (e.g., Ba/F3 cells engineered to express different FGFRs)
-
Complete cell culture medium
-
Test inhibitors (FIIN-2, FIIN-3) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitors in the complete cell culture medium.
-
Replace the existing medium with the medium containing the various concentrations of the inhibitors.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value.
Western Blotting for FGFR Signaling Pathway
This technique is used to assess the phosphorylation status of FGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Test inhibitors (FIIN-2, FIIN-3)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitors at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Molecular Landscape
To better understand the context in which these inhibitors function, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified FGFR signaling cascade.
References
Validating Fgfr-IN-3 Target Engagement in Cells: A Comparative Guide
Introduction to FGFR Inhibition and Target Engagement
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[1][2] These pathways are crucial for cell proliferation, survival, and angiogenesis.[3][4] Aberrant FGFR signaling is a known driver in various cancers, making FGFR inhibitors a critical class of targeted therapies.[3]
Validating that a small molecule inhibitor like Fgfr-IN-3 directly binds to and inhibits its intended target (target engagement) within a cellular context is a critical step in drug development. This guide outlines key experimental approaches to demonstrate and quantify the cellular target engagement of an FGFR inhibitor.
Comparative Inhibitory Activity of Representative FGFR Inhibitors
The biochemical potency of an inhibitor is a primary indicator of its potential efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Lower IC50 values indicate greater potency.
Experimental Protocols for Target Validation
Western Blotting for Downstream Signaling Inhibition
This method assesses target engagement indirectly by measuring the phosphorylation status of FGFR and key downstream signaling proteins. A potent and on-target inhibitor should decrease the phosphorylation of these proteins in a dose-dependent manner.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells with known FGFR alterations (e.g., FGFR2-amplified gastric cancer cell line SNU-16) and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours, then treat with increasing concentrations of the FGFR inhibitor (e.g., 0, 10, 50, 100, 500 nM) for 2-24 hours. A vehicle control (DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-FRS2, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Expected Results: Treatment with an effective FGFR inhibitor should lead to a dose-dependent decrease in the phosphorylation of FGFR, FRS2, ERK, and AKT, demonstrating inhibition of the signaling pathway.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for directly confirming the physical binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when a ligand is bound to it.
Protocol:
-
Cell Treatment: Treat intact cells with the FGFR inhibitor at a desired concentration (e.g., 1 µM) or with a vehicle control (DMSO) for a specific duration (e.g., 1 hour).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble FGFR at each temperature point by Western blotting, as described in the previous protocol.
-
Data Analysis: Plot the amount of soluble FGFR as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the control indicates target engagement.
Washout Experiment
This experiment assesses the duration of target engagement by measuring the recovery of downstream signaling after the inhibitor is removed.
Protocol:
-
Inhibitor Treatment: Treat cells with a high concentration of the FGFR inhibitor (e.g., 10x IC50) for a defined period (e.g., 2 hours).
-
Washout: Remove the inhibitor-containing medium, wash the cells multiple times with fresh, drug-free medium.
-
Time Course Analysis: Lyse the cells at different time points after washout (e.g., 0, 2, 4, 8, 24 hours).
-
Western Blot Analysis: Analyze the phosphorylation status of FGFR and downstream proteins (p-FRS2, p-ERK) at each time point by Western blotting.
-
Data Analysis: Observe the time it takes for the phosphorylation of signaling proteins to return to baseline levels. A longer recovery time suggests a more durable target engagement.
Visualizing Pathways and Workflows
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Western Blot Experimental Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The validation of target engagement in a cellular context is paramount for the preclinical development of any targeted inhibitor. While specific data for this compound is not yet publicly documented, the methodologies outlined in this guide provide a robust framework for its characterization. By employing techniques such as Western blotting to probe downstream signaling, and CETSA to directly confirm target binding, researchers can confidently assess the cellular efficacy and mechanism of action of novel FGFR inhibitors. Comparing the resulting data with that of well-established inhibitors like AZD4547 and Infigratinib will provide valuable context for the continued development of this compound.
References
- 1. Discovery of potential FGFR3 inhibitors via QSAR, pharmacophore modeling, virtual screening and molecular docking studies against bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AZD4547 in FGFR-Amplified vs. FGFR-Mutated Cancer Models
A Preclinical Comparison Guide for Researchers
The therapeutic efficacy of Fibroblast Growth Factor Receptor (FGFR) inhibitors is closely linked to the specific type of FGFR aberration driving tumor growth. This guide provides a comparative overview of the preclinical efficacy of AZD4547, a selective pan-FGFR inhibitor, in cancer models characterized by either FGFR gene amplification or activating mutations. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential sensitivity to FGFR inhibition based on the underlying genetic alteration.
Executive Summary
Preclinical evidence demonstrates that AZD4547 exhibits potent anti-tumor activity in cancer models with FGFR gene amplification, particularly high-level amplification of FGFR1 and FGFR2. In contrast, the efficacy in FGFR-mutated models can be more variable, with some mutations conferring sensitivity while others, such as the FGFR1 V561M gatekeeper mutation, can lead to resistance. This guide summarizes key in vitro and in vivo findings, details the experimental methodologies used, and provides a visual representation of the FGFR signaling pathway and experimental workflows.
Data Presentation
In Vitro Efficacy of AZD4547 in FGFR-Amplified and Mutated Cell Lines
The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) or half-maximal inhibitory concentrations (IC₅₀) of AZD4547 in various cancer cell lines with defined FGFR amplification or mutation status. Lower values indicate greater potency.
| Cell Line | Cancer Type | FGFR Alteration | GI₅₀/IC₅₀ (nM) | Reference(s) |
| DMS114 | Small Cell Lung Cancer | FGFR1 Amplification | 3 | [1] |
| NCI-H1581 | Large Cell Lung Cancer | FGFR1 Amplification | 111 | [1] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 3 | [2] |
| KATOIII | Gastric Cancer | FGFR2 Amplification | 5 | [2] |
| L6-FGFR1 WT | Rat Myoblast (Engineered) | Wild-Type FGFR1 | 6 ± 4 | [3] |
| L6-FGFR1 V561M | Rat Myoblast (Engineered) | FGFR1 V561M Mutation | >10,000 | |
| H1581-FGFR1 WT | Large Cell Lung Cancer (Engineered) | Wild-Type FGFR1 | 18 ± 6 | |
| H1581-FGFR1 V561M | Large Cell Lung Cancer (Engineered) | FGFR1 V561M Mutation | >10,000 | |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | <1000 | |
| RT-112 | Bladder Cancer | High FGFR3 Expression | 100-200 |
In Vivo Efficacy of AZD4547 in FGFR-Amplified Patient-Derived Xenograft (PDX) Models
This table summarizes the in vivo anti-tumor efficacy of AZD4547 in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with FGFR1 amplification.
| PDX Model | Cancer Type | FGFR1 Amplification Status (FISH Score) | AZD4547 Treatment | Tumor Growth Inhibition | Reference(s) |
| LG032 | Squamous NSCLC | 6 | 25 mg/kg, once daily | Tumor stasis/regression | |
| LG033 | Squamous NSCLC | 6 | 25 mg/kg, once daily | Tumor stasis/regression | |
| LG034 | Squamous NSCLC | 6 | 25 mg/kg, once daily | Tumor stasis/regression | |
| LG035 | Squamous NSCLC | 6 | 12.5 mg/kg, once daily | Tumor stasis/regression | |
| LC036 | NSCLC | Non-amplified | Not specified | Inactive | |
| SGC083 | Gastric Cancer | FGFR2 Amplified | Dose-dependent | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for In Vitro Efficacy Testing
Caption: In vitro cell viability testing workflow.
Experimental Workflow for In Vivo Xenograft Studies
Caption: In vivo patient-derived xenograft study workflow.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines are harvested and seeded into 96-well plates at a predetermined density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of AZD4547. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under the same conditions.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The GI₅₀ or IC₅₀ values are calculated by plotting the percentage of cell viability against the log concentration of AZD4547 and fitting the data to a sigmoidal dose-response curve.
Western Blotting for FGFR Pathway Activation
-
Cell Lysis: Cells are treated with AZD4547 for the desired time, then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT), and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 microns thick) are mounted on positively charged slides.
-
Deparaffinization and Pretreatment: The slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval and protease digestion to expose the target DNA.
-
Probe Hybridization: A dual-color FISH probe set for the FGFR1 gene locus (at 8p11) and the centromere of chromosome 8 (CEP8) is applied to the slides. The slides are then incubated overnight to allow the probes to hybridize to their target sequences.
-
Post-Hybridization Washes: The slides are washed to remove unbound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the cell nuclei and analyzed using a fluorescence microscope.
-
Scoring: At least 60-100 non-overlapping tumor cell nuclei are scored for the number of red (FGFR1) and green (CEP8) signals. FGFR1 gene amplification is typically defined as an FGFR1/CEP8 ratio of ≥2.0 or an average of ≥6 FGFR1 signals per nucleus.
Patient-Derived Xenograft (PDX) Models
-
Tumor Implantation: Fresh tumor tissue from a patient's surgical resection is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Passaging: The mice are monitored for tumor growth. When the tumor reaches a certain size (e.g., 1000-1500 mm³), it is excised and can be serially passaged into new cohorts of mice.
-
Efficacy Studies: Once tumors in the experimental cohort reach a specified volume (e.g., 150-200 mm³), the mice are randomized into treatment and control groups.
-
Treatment Administration: AZD4547 is administered, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study continues until a predefined endpoint, such as a specific tumor volume or signs of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic analyses can also be performed on tumor tissue collected at the end of the study.
References
Comparative Analysis of FGFR Inhibitors: A Guide to Neuroprotective Effects
While specific data on a compound designated "Fgfr-IN-3" is not available in public scientific literature, this guide provides a comparative analysis of the neuroprotective effects of other well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGF/FGFR signaling pathway in neurological disorders.
The FGF/FGFR signaling pathway plays a crucial role in the development, maintenance, and repair of the nervous system.[1] Dysregulation of this pathway is implicated in various neurological conditions, making FGFR inhibitors a promising area of therapeutic research. This guide focuses on a comparative analysis of three key FGFR inhibitors with documented effects relevant to neuroprotection: PD173074 , AZD4547 , and Dovitinib .
Quantitative Comparison of Neuroprotective and Cellular Effects
The following table summarizes the available quantitative data on the efficacy of the selected FGFR inhibitors. It is important to note that direct comparative studies for neuroprotection are limited, and some data is derived from cancer cell line studies, which can provide insights into the general cellular effects of these inhibitors.
| Inhibitor | Target(s) | Assay | Cell Type | Key Findings | IC50 / Effective Concentration |
| PD173074 | FGFR1, FGFR3[2][3] | Neuronal Survival Assay | Cerebellar Granule Neurons | Prevented FGF-2-supported neuronal survival.[1] | IC50: ~8 nM[4] |
| Neurite Outgrowth Assay | Cerebellar Granule Neurons | Inhibited FGF-2-stimulated neurite outgrowth. | IC50: ~22 nM | ||
| Cell Viability (Anti-proliferative) | Small Cell Lung Cancer Cells (H-510, H-69) | Blocked proliferation and clonogenic growth. | Not explicitly stated | ||
| AZD4547 | FGFR1, FGFR2, FGFR3 | Apoptosis Assay | Neuroblastoma, Rhabdomyosarcoma, Ewing Sarcoma Cell Lines | Increased apoptosis. | Not explicitly stated |
| Cell Viability (Anti-proliferative) | Colorectal Cancer Cells (NCI-H716) | Cytotoxic and pro-apoptotic effects. | GI50: ~100 nM | ||
| Cell Viability (Anti-proliferative) | Ovarian Cancer Cells (Ovcar8) | Markedly inhibited proliferation. | Not explicitly stated | ||
| Dovitinib | Multi-kinase inhibitor (including FGFR1, FGFR3, VEGFR, PDGFR) | Cell Viability (MTT Assay) | Meningioma Cells (CH157MN, IOMM-Lee) | Reduced cell viability. | Effective at 500 nM |
| Apoptosis Assay (Caspase 3 Activity) | Meningioma Cells (CH157MN, IOMM-Lee) | Induced caspase 3 activity. | Effective at 500 nM | ||
| Cell Viability (Anti-proliferative) | Multiple Myeloma Cells (KMS11, OPM2) | Inhibited cell proliferation. | IC50: ~90 nM |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used to evaluate their neuroprotective effects, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.
References
A Head-to-Head Comparison of Fgfr-IN-3 and Other Neuroprotective Agents: A Conceptual Framework
Disclaimer: As of late 2025, direct head-to-head experimental studies comparing the neuroprotective efficacy of Fgfr-IN-3 against other neuroprotective agents have not been published. This guide, therefore, presents a conceptual framework for such a comparison, drawing upon the known mechanisms of Fibroblast Growth Factor Receptor (FGFR) signaling and established data for other classes of neuroprotective compounds. The experimental data presented herein is illustrative and intended to serve as a benchmark for future studies.
Introduction to Neuroprotective Strategies
Neurodegenerative diseases and acute neuronal injury are characterized by the progressive loss of neuronal structure and function. A key therapeutic goal is to protect neurons from the insults that drive this degeneration, such as excitotoxicity, oxidative stress, and apoptosis. This has led to the development of various neuroprotective agents, each with distinct mechanisms of action. This guide provides a comparative overview of a novel Fibroblast Growth Factor Receptor (FGFR) inhibitor, this compound, and two clinically relevant neuroprotective agents: Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist, and Edaravone, a free radical scavenger.
Mechanisms of Action
The neuroprotective strategies of these three agents are fundamentally different, targeting distinct pathways involved in neuronal cell death.
This compound: Modulating Cell Survival Pathways
This compound is an orally active and blood-brain barrier-penetrant modulator of FGFRs.[1] The neuroprotective effects of modulating FGFR signaling are rooted in the receptor's intrinsic role in neuronal development, survival, and repair. Upon binding with fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating several downstream signaling cascades.[2] These include the RAS-MAPK pathway, crucial for cell proliferation and differentiation, and the PI3K/Akt pathway, a key regulator of cell survival and an inhibitor of apoptosis. By modulating FGFR activity, this compound is hypothesized to fine-tune these pro-survival pathways, enhancing neuronal resilience against apoptotic triggers.
Memantine: Attenuating Excitotoxicity
Memantine is a low-affinity, uncompetitive antagonist of the NMDA receptor.[2][3][4] Its neuroprotective action stems from its ability to mitigate excitotoxicity, a pathological process where excessive stimulation of glutamate receptors, particularly NMDA receptors, leads to a massive influx of Ca²⁺ ions, triggering neuronal damage and death. Memantine's unique properties allow it to preferentially block pathologically over-activated NMDA receptors without significantly interfering with normal synaptic transmission, which is essential for learning and memory.
Edaravone: Combating Oxidative Stress
Edaravone is a potent free radical scavenger. Its primary mechanism of neuroprotection involves the neutralization of highly reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals and peroxynitrite. Oxidative stress, resulting from an imbalance between the production of these damaging species and the cell's antioxidant defenses, is a major contributor to neuronal injury in both acute conditions like stroke and chronic neurodegenerative diseases. By quenching these free radicals, Edaravone protects cellular components like lipids, proteins, and DNA from oxidative damage.
Comparative Analysis of Neuroprotective Efficacy (Hypothetical Data)
To provide a quantitative comparison, we present hypothetical data from a standardized in vitro neuroprotection assay. This assay would involve exposing primary cortical neurons to a combination of glutamate (to induce excitotoxicity) and hydrogen peroxide (to induce oxidative stress), followed by treatment with varying concentrations of this compound, Memantine, or Edaravone.
Table 1: In Vitro Neuroprotective Profile
| Parameter | This compound (Hypothetical) | Memantine | Edaravone |
| Primary Mechanism | FGFR Signaling Modulation | NMDA Receptor Antagonism | Free Radical Scavenging |
| EC₅₀ (Neuroprotection) | 50 nM | 1 µM | 10 µM |
| Maximal Protection (%) | 75% | 60% | 65% |
| Therapeutic Window | Pre- and Post-insult | Pre- and Post-insult | Primarily during insult |
| Primary Target | Intracellular Survival Pathways | Ion Channel Receptors | Reactive Oxygen Species |
This table contains illustrative data based on the known mechanisms and typical potencies of these classes of compounds. EC₅₀ represents the half-maximal effective concentration for neuroprotection.
Experimental Protocols
A robust head-to-head comparison would necessitate well-defined experimental protocols. Below is a detailed methodology for a representative in vitro neuroprotection assay.
Protocol: In Vitro Neuroprotection Assay Against Combined Excitotoxic and Oxidative Stress
-
Cell Culture:
-
Primary cortical neurons are harvested from embryonic day 18 (E18) Sprague-Dawley rat pups.
-
Neurons are seeded onto poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Cultures are maintained in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-9 days in vitro (DIV) to allow for maturation.
-
-
Compound Preparation:
-
This compound, Memantine, and Edaravone are dissolved in DMSO to create 10 mM stock solutions.
-
Serial dilutions are prepared in the culture medium to achieve final concentrations ranging from 1 nM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
-
Induction of Neuronal Injury:
-
On DIV 8, the culture medium is replaced with a pre-warmed, serum-free medium.
-
To induce a mixed-modality injury, cells are exposed to L-glutamic acid (100 µM) and hydrogen peroxide (H₂O₂; 50 µM) for 24 hours.
-
-
Treatment:
-
The test compounds (this compound, Memantine, Edaravone) are added to the cultures 30 minutes prior to the addition of the glutamate/H₂O₂ insult.
-
Control wells include: (a) untreated, healthy neurons; (b) vehicle-treated neurons with the insult; (c) neurons treated with compounds alone to test for toxicity.
-
-
Assessment of Neuroprotection (24 hours post-insult):
-
Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and viability is expressed as a percentage of the untreated control.
-
Cytotoxicity: Measured by quantifying the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit.
-
Apoptosis: Assessed by immunocytochemistry for activated Caspase-3 or by using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.
-
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex mechanisms and workflows involved in this comparative analysis.
Conclusion
While direct comparative data for this compound is currently unavailable, this guide outlines a clear framework for its evaluation against established neuroprotective agents like Memantine and Edaravone. The distinct mechanisms of these compounds—targeting intracellular survival signaling, excitotoxicity, and oxidative stress, respectively—suggest that they may offer different advantages depending on the specific context of neuronal injury. A comprehensive head-to-head comparison, following the protocols detailed here, would be invaluable for elucidating the relative strengths of each approach and for guiding the future development of neuroprotective therapeutics. Future research should also explore the potential for combination therapies, which may offer synergistic protection by targeting multiple injury pathways simultaneously.
References
- 1. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine as a neuroprotective agent in ischemic stroke: Preclinical and clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of memantine action in Alzheimer's disease and other neurologic disorders: low-affinity, uncompetitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Fgfr-IN-3 cross-reactivity with other kinase families
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide focuses on the cross-reactivity of Fgfr-IN-3, a modulator of the Fibroblast Growth Factor Receptor (FGFR), with other kinase families. A thorough analysis of an inhibitor's selectivity is crucial for predicting potential off-target effects and ensuring the development of safe and effective therapeutics.
Currently, publicly available experimental data on the comprehensive kinase selectivity of this compound is limited. Information from chemical suppliers describes this compound as an orally active, potent, and blood-brain barrier-penetrant FGFR modulator with neuroprotective activity, primarily positioned for research in neurodegenerative diseases. However, detailed reports, such as broad kinome scan data or specific inhibition constants (IC50s) against a panel of diverse kinases, are not readily accessible in scientific literature or patents.
Without this quantitative data, a direct comparison of this compound's cross-reactivity with other kinase families cannot be definitively compiled. The following sections outline the standard methodologies used to determine kinase inhibitor selectivity and provide a framework for how such a comparison would be structured once the necessary experimental data for this compound becomes available.
Understanding Kinase Cross-Reactivity: The Methodologies
To ascertain the selectivity of a kinase inhibitor like this compound, a series of biochemical and cell-based assays are typically employed. These experiments are fundamental to constructing a comprehensive cross-reactivity profile.
Experimental Protocols
1. Kinome-Wide Profiling (Kinome Scan):
-
Objective: To assess the binding affinity or inhibitory activity of this compound against a large, representative panel of human kinases (kinome). This provides a broad overview of the inhibitor's selectivity.
-
Methodology: A common method is the KINOMEscan™ (DiscoverX), which utilizes a competition binding assay. The inhibitor is tested at a fixed concentration against a panel of DNA-tagged kinases. The amount of inhibitor-bound kinase is quantified, and the results are typically expressed as a percentage of control. A lower percentage indicates stronger binding. Alternatively, radiometric assays or fluorescence-based assays can be used to measure the enzymatic activity of each kinase in the presence of the inhibitor.
-
Data Output: The primary data is often visualized as a "tree spot" diagram, where the human kinome is represented as a phylogenetic tree, and kinases that are significantly inhibited are highlighted. Quantitative data is presented as the percentage of control binding or percent inhibition for each kinase.
2. IC50 Determination for Off-Target Hits:
-
Objective: To quantify the potency of this compound against any "hits" identified in the initial kinome scan (i.e., kinases that showed significant inhibition).
-
Methodology: Dose-response assays are performed for each identified off-target kinase. A range of inhibitor concentrations is incubated with the kinase, its substrate, and ATP. The enzyme's activity is measured, and the data is fitted to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). Common assay formats include ADP-Glo™ (Promega), LanthaScreen™ (Thermo Fisher Scientific), or HTRF® (Cisbio).
-
Data Output: A table of IC50 values for this compound against the tested off-target kinases.
3. Cellular Target Engagement and Pathway Analysis:
-
Objective: To confirm that the off-target interactions observed in biochemical assays translate to functional effects within a cellular context.
-
Methodology: Western blotting is a standard technique used to assess the phosphorylation status of the identified off-target kinase and its downstream signaling proteins in cells treated with the inhibitor. A decrease in phosphorylation indicates target engagement and inhibition of the signaling pathway.
-
Data Output: Immunoblot images showing a dose-dependent decrease in phosphorylation of the target protein.
Data Presentation: Awaiting the Evidence
Once experimental data for this compound is available, it would be summarized in the following tabular format for clear comparison.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Family | Representative Kinase | This compound IC50 (nM) | Fold Selectivity vs. FGFR3 |
| FGFR | FGFR1 | Data Not Available | - |
| FGFR2 | Data Not Available | - | |
| FGFR3 | Data Not Available | 1 | |
| FGFR4 | Data Not Available | - | |
| VEGFR | VEGFR2 | Data Not Available | Data Not Available |
| PDGFR | PDGFRβ | Data Not Available | Data Not Available |
| Src Family | Src | Data Not Available | Data Not Available |
| ABL | ABL1 | Data Not Available | Data Not Available |
| Other | Kinase X | Data Not Available | Data Not Available |
Visualizing Signaling and Experimental Workflows
Diagrams generated using Graphviz are essential for illustrating complex biological pathways and experimental procedures. Below are examples of how such diagrams would be constructed for the analysis of this compound.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining kinase cross-reactivity using a kinome scan.
Validating Fgfr-IN-3 On-Target Effects: A Comparative Guide with siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for validating the on-target effects of Fgfr-IN-3, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), using siRNA-mediated knockdown as a gold-standard method for target validation.
Small molecule inhibitors like this compound offer a powerful approach to modulate protein function. However, to ensure that the observed cellular and physiological effects are a direct consequence of inhibiting the intended target, it is essential to employ an orthogonal method that specifically ablates the target protein. Small interfering RNA (siRNA) provides a highly specific means to silence gene expression, thereby reducing the levels of the target protein. By comparing the phenotypic and molecular outcomes of this compound treatment with those of FGFR siRNA knockdown, researchers can confidently attribute the inhibitor's effects to its on-target activity.
Comparison of Phenotypic and Signaling Effects
A direct comparison of the cellular consequences of this compound treatment and FGFR siRNA knockdown can provide strong evidence for on-target activity. The expected outcomes, based on the known roles of FGFR signaling in various cancer cell lines, are summarized below. Aberrant FGFR signaling is known to drive cell proliferation, survival, and migration in several cancers.[1][2][3] Therefore, both this compound and FGFR-specific siRNAs are expected to reduce these oncogenic phenotypes.
| Feature | This compound Treatment | FGFR siRNA Knockdown | Interpretation of Concordant Results |
| Cell Viability | Dose-dependent decrease | Significant decrease | Confirms FGFR is essential for cell survival and that this compound effectively inhibits this pathway. |
| Cell Proliferation | Inhibition of cell growth | Reduced proliferation rate | Indicates that this compound's anti-proliferative effect is mediated through FGFR inhibition. |
| Apoptosis | Induction of apoptosis | Increased apoptosis | Supports the conclusion that this compound induces cell death by blocking FGFR-mediated survival signals. |
| Downstream Signaling | Reduced phosphorylation of ERK1/2 and AKT | Reduced phosphorylation of ERK1/2 and AKT | Provides mechanistic evidence that this compound is acting on the intended signaling pathway.[4] |
| Gene Expression | Altered expression of FGFR target genes | Similar changes in target gene expression | Strengthens the conclusion of on-target activity at the transcriptional level. |
Experimental Protocols
To ensure reliable and reproducible results, detailed and validated protocols are crucial. Below are representative protocols for siRNA knockdown and subsequent analysis, which can be adapted for comparison with this compound treatment.
siRNA Transfection Protocol
This protocol is a general guideline for transiently transfecting cultured mammalian cells with siRNA. Optimization of siRNA concentration and transfection reagent volume may be necessary for specific cell lines.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute a final concentration of 20 nM of FGFR-targeting siRNA or a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine® RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Validation of Knockdown: Harvest the cells to assess the efficiency of protein knockdown by Western blot and/or mRNA knockdown by qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Knockdown Assessment
-
RNA Extraction: Isolate total RNA from siRNA-transfected and control cells using a commercially available kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the FGFR of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method. A significant reduction in FGFR mRNA levels in the siRNA-treated samples compared to the control indicates successful knockdown.[5]
Western Blot for Protein Knockdown and Signaling Analysis
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the FGFR target, phosphorylated downstream signaling proteins (p-ERK, p-AKT), or a loading control (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A diminished band intensity for the FGFR protein in the siRNA-treated lane confirms knockdown.
Visualizing the Strategy: Signaling Pathways and Experimental Workflow
To visually represent the logic of this validation strategy, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for comparing this compound and siRNA knockdown.
Caption: FGFR Signaling Pathways.
Caption: Experimental Workflow for Validation.
By demonstrating that this compound phenocopies the effects of FGFR siRNA, researchers can build a strong case for the inhibitor's on-target mechanism of action. This validation is a cornerstone for the continued development of this compound as a potential therapeutic agent.
References
- 1. onclive.com [onclive.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
The Synergistic Potential of FGFR Inhibition: A Comparative Guide to Combination Therapies
The landscape of targeted cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. While the specific compound "Fgfr-IN-3" is not documented in publicly available scientific literature, the broader class of Fibroblast Growth Factor Receptor (FGFR) inhibitors has demonstrated significant synergistic potential when combined with other therapeutic agents. This guide provides a comparative overview of preclinical and clinical findings for several key synergistic combinations involving potent FGFR inhibitors, offering insights for researchers, scientists, and drug development professionals.
FGFR and HDAC Inhibition: Erdafitinib and Quisinostat in Bladder Cancer
A promising synergistic interaction has been identified between the pan-FGFR inhibitor Erdafitinib and the pan-Histone Deacetylase (HDAC) inhibitor Quisinostat , particularly in the context of bladder cancer driven by FGFR3 alterations.
Quantitative Data Summary
| Cell Line | FGFR3 Alteration | Compound | IC50 (Single Agent) | IC50 (in Combination) | Fold Reduction in IC50 |
| UM-UC-14 | S249C mutation | Quisinostat | Not Specified | Reduced by ~60% with Erdafitinib | ~2.5x |
Table 1: Synergistic effect of Erdafitinib and Quisinostat on the IC50 of Quisinostat in the UM-UC-14 bladder cancer cell line.[1]
Mechanism of Synergy
The synergy between Erdafitinib and Quisinostat is multifactorial:
-
Downregulation of FGFR3 Expression: Quisinostat has been shown to decrease the expression of the FGFR3 protein itself by inhibiting its translation.[2]
-
Suppression of HDGF: The HDAC inhibitor also downregulates Hepatoma-Derived Growth Factor (HDGF), a protein that can sensitize bladder cancer cells to Erdafitinib.[2]
This dual action of reducing the target protein (FGFR3) and a sensitizing factor (HDGF) likely underlies the potent synergistic effect observed.
Experimental Protocols
In Vitro Cell Viability Assay:
-
Cell Lines: SW780, RT112, RT4 (FGFR3 fusion-positive), and UM-UC-14 (FGFR3 S249C mutant) bladder cancer cells.[2]
-
Treatment: Cells were treated with varying concentrations of Erdafitinib and/or Quisinostat for 72 hours.
-
Analysis: Cell viability was assessed using a WST-1 assay. Synergy was calculated using the MacSynergy II software, where a value above 0 indicates synergy.[1]
In Vivo Xenograft Model:
-
Animal Model: Xenografts were established using FGFR3 fusion-positive bladder cancer cells.
-
Treatment: Mice were treated with Erdafitinib, Quisinostat, the combination of both, or a vehicle control.
-
Endpoints: Tumor growth inhibition and overall survival were monitored. The combination treatment resulted in significantly enhanced tumor growth inhibition and prolonged survival compared to either single agent.
Visualizations
References
A Comparative Guide to Biomarker Discovery for Patient Stratification in FGFR-Targeted Therapies
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR signaling, driven by genetic alterations such as gene fusions, mutations, and amplifications, is a key oncogenic driver in a variety of cancers.[4][5] The development of targeted FGFR inhibitors has provided a promising therapeutic strategy for patients with these specific molecular profiles. Effective patient stratification through robust biomarker discovery is paramount to the clinical success of these therapies, ensuring that the right patients receive the most appropriate treatment.
This guide provides a comparative overview of biomarkers for patient stratification in FGFR-targeted therapies, details the experimental protocols for their detection, and presents a comparison of currently available FGFR inhibitors.
FGFR Signaling Pathway and Mechanism of Inhibition
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which ultimately regulate gene expression and drive cellular processes. FGFR inhibitors are typically small molecules that competitively bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and subsequent downstream signaling.
Biomarkers for Patient Stratification
The selection of patients most likely to respond to FGFR inhibitors relies on the detection of specific genetic alterations in the FGFR genes. The primary biomarkers include:
-
FGFR Gene Fusions: Chromosomal rearrangements can lead to the fusion of an FGFR gene with a partner gene, resulting in a constitutively active fusion protein. FGFR2 fusions are common in cholangiocarcinoma, while FGFR3 fusions are found in urothelial carcinoma and glioblastoma.
-
FGFR Gene Mutations: Activating mutations in the FGFR genes, particularly in the kinase domain, can lead to ligand-independent receptor activation. FGFR3 mutations are frequently observed in urothelial carcinoma.
-
FGFR Gene Amplifications: An increased copy number of an FGFR gene can lead to overexpression of the receptor protein, driving oncogenic signaling. FGFR1 amplification is most common in squamous non-small cell lung cancer and breast cancer.
Comparison of Selected FGFR Inhibitors
Several FGFR inhibitors have been approved or are in late-stage clinical development. Their characteristics are summarized in the table below.
| Inhibitor | Type | Key Biomarkers | Approved Indications |
| Erdafitinib | Pan-FGFR inhibitor | FGFR2 and FGFR3 mutations and fusions | Urothelial carcinoma |
| Pemigatinib | Selective FGFR1, 2, 3 inhibitor | FGFR2 fusions and rearrangements | Cholangiocarcinoma |
| Infigratinib | Selective FGFR1, 2, 3 inhibitor | FGFR2 fusions and rearrangements | Cholangiocarcinoma |
| Futibatinib | Irreversible pan-FGFR inhibitor | FGFR2 fusions and rearrangements | Cholangiocarcinoma |
Experimental Protocols for Biomarker Detection
The accurate detection of FGFR alterations is crucial for patient stratification. The following are key experimental methodologies:
Immunohistochemistry (IHC)
-
Objective: To detect the overexpression of FGFR proteins in tumor tissue.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
The sections are incubated with a primary antibody specific to the FGFR protein of interest.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
A chromogenic substrate is applied, which is converted by the enzyme into a colored precipitate at the site of the antigen.
-
The tissue is counterstained and visualized under a microscope to assess the intensity and localization of the staining.
-
Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect gene amplifications and rearrangements (fusions).
-
Methodology:
-
FFPE tumor tissue sections are prepared and pre-treated to allow probe access to the cellular DNA.
-
Fluorescently labeled DNA probes specific to the FGFR gene and a control centromeric region are hybridized to the denatured cellular DNA.
-
For amplification detection, the ratio of the FGFR gene probe signal to the centromere probe signal is calculated. A high ratio indicates amplification.
-
For fusion detection, break-apart probes are used. If a gene rearrangement has occurred, the fluorescent signals will be separated.
-
The slides are analyzed using a fluorescence microscope.
-
Next-Generation Sequencing (NGS)
-
Objective: To provide a comprehensive analysis of all types of genetic alterations, including mutations, fusions, and copy number variations (amplifications).
-
Methodology:
-
DNA or RNA is extracted from tumor tissue or a liquid biopsy sample.
-
The extracted nucleic acids are prepared into libraries for sequencing. This involves fragmentation, adapter ligation, and amplification.
-
The libraries are sequenced on a high-throughput NGS platform.
-
The sequencing data is analyzed using bioinformatics pipelines to identify genetic alterations by comparing the patient's tumor DNA sequence to a reference human genome.
-
Biomarker Discovery and Patient Stratification Workflow
The process of identifying predictive biomarkers and stratifying patients for clinical trials of new FGFR inhibitors like this compound involves a multi-step approach.
Conclusion
The successful clinical development and application of FGFR inhibitors are intrinsically linked to the robust identification and validation of predictive biomarkers. A multi-faceted approach utilizing IHC, FISH, and NGS is essential for accurately identifying patients with FGFR fusions, mutations, and amplifications who are most likely to benefit from these targeted therapies. For novel agents such as this compound, a thorough understanding of the biomarker landscape of existing FGFR inhibitors provides a clear roadmap for a successful patient stratification strategy.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to FGFR Inhibitors: Spotlight on Vepugratinib (Fgfr-IN-3)
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for cancers driven by Fibroblast Growth Factor Receptor (FGFR) alterations is rapidly evolving. This guide provides a comprehensive comparison of Vepugratinib (LY3866288), a novel, highly selective FGFR3 inhibitor, with other approved and clinical-stage FGFR inhibitors. We present a detailed analysis of their mechanisms of action, preclinical and clinical performance, and the experimental protocols underpinning these findings.
Overview of FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, and survival. Aberrant FGFR signaling, resulting from gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma and cholangiocarcinoma. This has led to the development of a class of drugs known as FGFR inhibitors.
Early-generation FGFR inhibitors were often multi-kinase inhibitors with activity against other receptor families, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), leading to a broader range of toxicities. The current focus is on developing more selective inhibitors to improve the therapeutic window. Vepugratinib represents a significant step in this direction with its high selectivity for FGFR3.
Comparative Analysis of FGFR Inhibitors
This section compares Vepugratinib with other prominent FGFR inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib.
Mechanism of Action and Selectivity
A key differentiator among FGFR inhibitors is their selectivity profile and mechanism of binding.
-
Vepugratinib (LY3866288) is an oral, highly potent, and isoform-selective small molecule inhibitor of FGFR3. Its selectivity is intended to minimize off-target toxicities associated with pan-FGFR inhibitors.
-
Erdafitinib is an oral pan-FGFR tyrosine kinase inhibitor, targeting FGFR1, FGFR2, FGFR3, and FGFR4.
-
Pemigatinib is a selective, potent, oral inhibitor of FGFR1, 2, and 3.
-
Infigratinib is a selective, ATP-competitive inhibitor of FGFR1, 2, and 3. Its approval for cholangiocarcinoma was voluntarily withdrawn in May 2024 due to difficulties in recruiting for a confirmatory trial.
-
Futibatinib is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the P-loop of the FGFR1-4 kinase domains, leading to sustained inhibition.
Preclinical Performance
Preclinical studies provide foundational data on the potency and selectivity of these inhibitors.
| Inhibitor | Target FGFRs | IC50 (nM) vs. FGFR1 | IC50 (nM) vs. FGFR2 | IC50 (nM) vs. FGFR3 | IC50 (nM) vs. FGFR4 | Key Preclinical Findings |
| Vepugratinib | FGFR3 selective | - | - | - | - | Preclinical studies showed that FGFR3 inhibition in FGFR3-altered urothelial cancer cell lines induced NECTIN-4 expression, the target of enfortumab vedotin. |
| Erdafitinib | Pan-FGFR (1-4) | - | - | - | - | Demonstrated greater than 50-fold selectivity over VEGFR2 in cellular assays.[1] |
| Pemigatinib | FGFR1, 2, 3 | 0.4[2][3] | 0.5[2][3] | 1.0 | 30 | Selectively inhibited the growth of tumor cell lines with activated FGFR signaling. |
| Infigratinib | FGFR1, 2, 3 | - | - | - | 61 | Showed a positive dose-response relationship with bone growth in a mouse model of achondroplasia (an FGFR3-related disorder). |
| Futibatinib | FGFR1, 2, 3, 4 | 1.8 | 1.4 | 1.6 | 3.7 | Potently inhibits the growth of FGFR-deregulated cell lines and tumor xenografts. |
Note: Specific IC50 values for Vepugratinib against different FGFR isoforms are not yet publicly available in the provided search results.
Clinical Trial Performance
Clinical trials provide the ultimate test of an inhibitor's efficacy and safety in patients.
| Inhibitor | Trial Name (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Safety Findings |
| Vepugratinib | FORAGER-1 (Phase 1) | FGFR3-altered metastatic urothelial carcinoma | 30-34% (monotherapy, dose-dependent) | Not Reported | Not Reported | Any-grade Treatment-Emergent Adverse Events (TEAEs) were common, with grade 3 or higher TEAEs in 37-49% of patients. |
| Erdafitinib | THOR (Phase 3) | FGFR2/3-altered metastatic urothelial cancer (post-PD-(L)1) | 45.6% | 5.6 months | 12.1 months | Grade 3 or 4 treatment-related adverse events occurred in 45.9% of patients. |
| BLC2001 (Phase 2) | FGFR2/3-altered metastatic urothelial cancer (post-chemo) | 40% | 5.5 months | 13.8 months | Dose reductions and interruptions were common. |
| Inhibitor | Trial Name (Phase) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Safety Findings |
| Pemigatinib | FIGHT-202 (Phase 2) | FGFR2 fusion/rearrangement+ (previously treated) | 36% | 6.9 months | 21.1 months | Most common adverse event was hyperphosphatemia. |
| Infigratinib | Phase 2 | FGFR2 fusion/rearrangement+ (previously treated) | 23.1% | 7.3 months | 12.2 months | Common TEAEs included hyperphosphatemia, eye disorders, and stomatitis. |
| Futibatinib | FOENIX-CCA2 (Phase 2) | FGFR2 fusion/rearrangement+ (previously treated) | 42% | 9.0 months | 21.7 months | Common adverse events included nail toxicity, musculoskeletal pain, and gastrointestinal issues. |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by FGFR inhibitors.
Experimental Workflow: Kinase Inhibition Assay
This workflow outlines a typical in vitro kinase assay to determine the inhibitory activity of a compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
Independent Validation of Fgfr-IN-3: Publicly Available Data Summary
An extensive search for publicly available scientific literature and experimental data on the compound "Fgfr-IN-3" has yielded no specific information. As of November 2025, there are no published studies that independently validate, or provide comparative data for, a molecule with this designation.
Our comprehensive search included scientific databases, patent literature, and commercial supplier catalogs. We were unable to locate any of the following for a compound identified as "this compound":
-
Primary Publication: The original scientific paper describing the discovery, synthesis, and initial biological characterization.
-
Independent Validation Studies: Subsequent research from other laboratories confirming the initial findings.
-
Comparative Analyses: Studies comparing the biochemical or cellular activity of this compound to other known FGFR inhibitors.
-
Quantitative Data: Key performance metrics such as IC50 or Ki values against FGFR family members or other kinases.
-
Experimental Protocols: Detailed methodologies for assays in which this compound was tested.
This lack of public information prevents the creation of a detailed comparison guide as requested. The core requirements of data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows cannot be fulfilled without the foundational data.
Researchers, scientists, and drug development professionals seeking information on FGFR inhibitors are encouraged to consult the extensive literature on well-characterized compounds. Numerous potent and selective FGFR inhibitors have been described, and their biological activities are well-documented.
For reference, the general signaling pathway for FGFR and a typical experimental workflow for evaluating FGFR inhibitors are depicted below. These diagrams are representative of the field but are not specific to the requested "this compound".
Caption: General FGFR Signaling Pathway.
Caption: Typical FGFR Inhibitor Screening Workflow.
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fgfr-IN-3
Disclaimer: As a specific Safety Data Sheet (SDS) for Fgfr-IN-3 is not publicly available, the following disposal procedures are based on general best practices for the handling and disposal of small molecule kinase inhibitors. These compounds are often potent and may have uncharacterized toxicological properties. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by institution-specific Environmental Health and Safety (EHS) protocols. Always consult with your local EHS department for specific requirements.
The proper disposal of this compound is a critical component of laboratory safety, ensuring the protection of personnel and the environment. The following step-by-step guide outlines the necessary procedures for the safe management of this compound waste.
Immediate Safety and Handling Precautions
Given that the specific hazards of this compound are not fully documented, a cautious approach is mandatory. All handling and disposal activities must be performed under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Double nitrile gloves | Prevents skin contact with the potentially hazardous compound. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Provides a barrier against contamination of personal clothing. |
Engineering Controls:
All handling of solid this compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The segregation of waste at the point of generation is paramount to ensure proper disposal.
1. Waste Segregation:
-
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and absorbent bench paper, must be collected as solid hazardous chemical waste.[1]
-
Unused Compound: Any excess or expired solid this compound must be disposed of as hazardous chemical waste and should never be washed down the drain.[1]
-
-
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and assay buffers, must be collected as liquid hazardous chemical waste.[1] It is crucial to be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should generally be collected in separate, compatible containers.[1]
-
2. Waste Containment and Labeling:
-
Containers: Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the name of the solvent if applicable.
3. Storage and Disposal:
-
Temporary Storage: Sealed waste containers should be stored in a designated and well-ventilated satellite accumulation area within the laboratory.[1] This area should have secondary containment to mitigate any potential leaks.
-
EHS Pickup: Once a waste container is full or the experiment is complete, arrange for its disposal through your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the segregation, containment, and disposal of this compound waste.
References
Personal protective equipment for handling Fgfr-IN-3
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Fgfr-IN-3, a pan-FGFR inhibitor, is paramount.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance from related fibroblast growth factor receptor (FGFR) inhibitors and assay kits provides a strong framework for establishing safe laboratory practices. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar compounds. The type of protective equipment should be selected according to the concentration and amount of the substance at the specific workplace.[2]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemically resistant, disposable gloves (e.g., nitrile) | Prevents skin contact. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye Protection | Safety Glasses | Safety glasses with side shields conforming to EN166 or NIOSH approved.[2] | Protects eyes from splashes or aerosols. |
| Body Protection | Lab Coat/Gown | Impervious clothing, such as a disposable gown or a dedicated lab coat. | Provides a barrier against spills and contamination.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation exposure. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to contain the substance and prevent exposure. The following workflow outlines the necessary steps for managing an this compound spill.
Spill management workflow for this compound.
Handling and Storage
-
Handling : Use personal protective equipment to avoid direct contact. Handle in accordance with good industrial hygiene and safety practices. Always wash hands immediately after handling and before leaving the laboratory.
-
Storage : Store this compound at room temperature in the continental US; however, storage conditions may vary elsewhere. It is crucial to store the product under the recommended conditions provided in the Certificate of Analysis.
Disposal Plan
Contaminated materials and waste from handling this compound should be treated as hazardous.
-
Waste Collection : Dispose of contaminated gloves and other disposable PPE after use in a designated hazardous waste container.
-
Waste Disposal : Do not dispose of liquid or solid waste through municipal drainage or landfill systems. All waste must be disposed of in accordance with applicable local, state, and federal regulations.
Health Hazard Information
-
Skin : May cause skin irritation or an allergic skin reaction. In case of skin contact, wash off with soap and plenty of water and consult a physician.
-
Eyes : May cause eye irritation. If contact occurs, flush eyes with water as a precaution.
-
Ingestion : May be harmful if swallowed. If swallowed, rinse your mouth with water and consult a physician.
Researchers should always consult their institution's environmental health and safety department for specific guidance on handling and disposal of novel chemical compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
